molecular formula C15H22N2O2 B061868 Benzyl 4-(ethylamino)piperidine-1-carboxylate CAS No. 159874-38-1

Benzyl 4-(ethylamino)piperidine-1-carboxylate

Cat. No.: B061868
CAS No.: 159874-38-1
M. Wt: 262.35 g/mol
InChI Key: AGRCCDZHIDRWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(ethylamino)piperidine-1-carboxylate is a piperidine derivative protected with a carbobenzyloxy (Cbz) group, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The Cbz group serves as a protecting group for the secondary amine, which can be selectively removed under mild conditions, allowing for further functionalization of the piperidine nitrogen. The 4-ethylamino substituent provides a site for additional chemical modifications, enabling the synthesis of a diverse range of complex molecules. This compound is primarily valued as a key building block in pharmaceutical research for the development of novel bioactive molecules. Piperidine scaffolds are found in a wide array of therapeutics, including acetylcholinesterase inhibitors investigated for neurological conditions and 5α-reductase inhibitors relevant to hormonal disorders . As such, this reagent is used in the exploration of new drug candidates, the study of structure-activity relationships (SAR), and the synthesis of more complex chemical entities. Attention: For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

benzyl 4-(ethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-16-14-8-10-17(11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRCCDZHIDRWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633437
Record name Benzyl 4-(ethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159874-38-1
Record name Benzyl 4-(ethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzyl 4-(ethylamino)piperidine-1-carboxylate, a key intermediate in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, analysis, and applications.

Core Compound Identification and Properties

This compound is a disubstituted piperidine derivative. The presence of a benzyl carbamate protecting group on the piperidine nitrogen and an ethylamino group at the C4 position makes it a versatile building block for more complex molecules.

Chemical Identity
  • Compound Name: this compound

  • Synonyms: 4-Ethylamino-piperidine-1-carboxylic acid benzyl ester[1]

  • CAS Number:

    • 159874-38-1 (for the free base)[1]

    • 1202990-43-9 (for the hydrochloride salt)[2][3]

  • Molecular Formula: C15H22N2O2[1]

  • InChI Key: ZHQJAXDFUQTSNK-UHFFFAOYSA-N[2]

Physicochemical Properties

Quantitative data for the specific title compound is sparse in publicly available literature. The table below summarizes key properties, including data for the hydrochloride salt where specified.

PropertyValueSource(s)
Molecular Weight 262.35 g/mol (Free Base)Calculated
298.81 g/mol (HCl Salt)[2]
Exact Mass 298.14500 Da (HCl Salt)[2]
Appearance Solid powder (typical for similar compounds)[4]
Boiling Point ~385.7°C at 760 mmHg (Predicted for a related compound)[5]
Solubility Soluble in DMSO (for a related compound)[4]
Storage Temperature 2-8°C, Sealed in dry conditions[6]

Synthesis and Analytical Workflow

The synthesis of this compound typically involves a multi-step process starting from a commercially available piperidine precursor. The general strategy involves the protection of the piperidine nitrogen, followed by the introduction of the ethylamino group at the C4 position.

Conceptual Synthetic Pathway

A common and logical approach to synthesizing this molecule is through reductive amination. This process involves reacting a 4-oxo-piperidine derivative with ethylamine in the presence of a reducing agent. The N-benzyl carbamate group serves as a robust protecting group throughout this sequence.

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Reductive Amination Start 4-Piperidinone Step1_Product Benzyl 4-oxopiperidine-1-carboxylate (CAS: 138163-08-3) Start->Step1_Product Benzyl chloroformate (Cbz-Cl), Base (e.g., Na2CO3) Step2_Product This compound (Target Compound) Step1_Product->Step2_Product 1. Ethylamine (CH3CH2NH2) 2. Reducing Agent (e.g., NaBH(OAc)3) caption Conceptual Synthetic Workflow.

Caption: A plausible two-step synthesis for the target compound.

This synthetic route is advantageous because the starting materials are readily available and the reactions are generally high-yielding and scalable. The choice of sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent is common for reductive aminations as it is mild and selective.

Purification and Analytical Characterization

Post-synthesis, the crude product requires purification, typically via column chromatography, followed by rigorous analytical characterization to confirm its identity and purity.

Analytical_Workflow cluster_identity Crude Crude Product from Synthesis Purification Purification (e.g., Flash Column Chromatography) Crude->Purification Purity Purity Assessment (HPLC/UPLC) Purification->Purity Identity Structural Confirmation Purification->Identity Final Pure, Characterized Compound NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (MS) Identity->MS caption Standard Analytical Workflow.

Caption: Workflow for purification and characterization.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method to assess the purity of such compounds. A typical method might use a C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid for MS compatibility.[7][8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure, showing characteristic peaks for the benzyl, piperidine, and ethyl groups.

  • Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound.[2]

Role in Medicinal Chemistry and Drug Discovery

The N-benzyl piperidine motif is a privileged scaffold in drug discovery, frequently utilized to optimize efficacy and physicochemical properties.[9][10] This structural unit provides a three-dimensional character that can enhance target binding and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[10]

A Versatile Synthetic Intermediate

This compound serves as a critical intermediate for synthesizing a range of biologically active molecules. The secondary amine provides a reactive handle for further functionalization, while the Cbz-protecting group can be readily removed under standard hydrogenolysis conditions to liberate the piperidine nitrogen for subsequent reactions.

This compound is a precursor for more complex piperidine derivatives investigated as:

  • Sigma-1 (σ1) Receptor Ligands: Used in developing treatments for neurological disorders.[11]

  • Acetylcholinesterase (AChE) Inhibitors: Investigated for the treatment of Alzheimer's disease.[12]

  • Dopamine Receptor Antagonists: Explored for applications in CNS diseases like schizophrenia and Parkinson's disease.[13]

  • Opioid Receptor Modulators: The core piperidine structure is central to many potent analgesics, including fentanyl and its derivatives.[14]

Drug_Discovery_Applications cluster_targets Potential Therapeutic Targets Core This compound Secondary Amine Protected Piperidine N AChE AChE Inhibitors (Alzheimer's Disease) Core:n->AChE Further Functionalization Sigma1 Sigma-1 Ligands (Neurological Disorders) Core:n->Sigma1 Further Functionalization D4R Dopamine D4 Antagonists (CNS Disorders) Core:n->D4R Further Functionalization Opioid Opioid Receptor Modulators (Analgesia) Core:n->Opioid Further Functionalization caption Role as a scaffold in drug discovery.

Caption: Applications of the core scaffold in developing targeted therapies.

The N-benzyl group itself can be crucial for activity, providing key cation-π or π-π interactions with the target protein's active site.[9][10]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The information below is based on data for the hydrochloride salt and structurally similar compounds.

Hazard Identification and Precautions
  • Hazard Class: May cause skin and serious eye irritation.[5][15] May be harmful if swallowed.[5]

  • Handling Precautions:

    • Handle in a well-ventilated place or under a chemical fume hood.[2][16]

    • Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][15]

    • Avoid contact with skin and eyes.[2][17]

    • Avoid the formation of dust and aerosols.[2]

    • Use non-sparking tools to prevent fire from electrostatic discharge.[2]

    • Wash hands thoroughly after handling.[5][15]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][16] For long-term stability, storage at -20°C is recommended for some related compounds.[4]

  • Incompatible Materials: Avoid strong oxidizing agents, acids, and bases.[16][17]

  • Stability: The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is advisable to maintain product quality.[16]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its structural features, particularly the reactive secondary amine and the N-benzyl piperidine core, make it a foundational element in the synthesis of numerous compounds with significant therapeutic potential, especially in the realm of CNS disorders. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development.

References

  • SIELC Technologies. (2018). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • SIELC Technologies. (2018). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Available at: [Link]

  • PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. ResearchGate. Available at: [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Ishiwata, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. 1-Boc-4-AP. Available at: [Link]

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

  • ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available at: [Link]

  • ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

Sources

A Comprehensive Technical Guide to Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of Benzyl 4-(ethylamino)piperidine-1-carboxylate, a key chemical intermediate. The guide is tailored for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, analytical characterization, and handling.

Chemical Identity and Structure

This compound is a disubstituted piperidine derivative. The core structure features a piperidine ring N-substituted with a benzyloxycarbonyl (Cbz or Z) protecting group and substituted at the 4-position with an ethylamino group. This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry.

The primary identifier for this compound is its CAS Number: 159874-38-1 [1]. Its molecular formula is C15H22N2O2, corresponding to a molecular weight of 262.35 g/mol [1]. For many applications and commercial purposes, it is also available as a hydrochloride salt (CAS No.: 1202990-43-9) with a molecular formula of C15H23ClN2O2 and a molecular weight of 298.81 g/mol [2].

Table 1: Core Chemical Identifiers

IdentifierValue (Free Base)Value (HCl Salt)Source(s)
IUPAC Name This compoundThis compound hydrochloride[1]
CAS Number 159874-38-11202990-43-9[1][2]
Molecular Formula C15H22N2O2C15H23ClN2O2[1][2]
Molecular Weight 262.35 g/mol 298.81 g/mol [1][2]
InChIKey ZHQJAXDFUQTSNK-UHFFFAOYSA-NZHQJAXDFUQTSNK-UHFFFAOYSA-N[2]

Physicochemical Characteristics

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence formulation, route of administration, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles in drug discovery.

Table 2: Key Physicochemical Properties

PropertyValueNotes & Significance
Appearance Solid powderTypical for compounds of this molecular weight.
XLogP3 3.5This calculated value indicates good lipophilicity, suggesting potential for membrane permeability.
PSA (Polar Surface Area) 41.6 ŲThe polar surface area is within the range typical for orally bioavailable drugs.
Solubility Soluble in DMSOA common solvent for storing and handling compounds for biological screening[3].

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons. Key expected signals include:

    • A multiplet in the aromatic region (~7.3 ppm) corresponding to the five protons of the benzyl group.

    • A singlet at ~5.1 ppm for the two benzylic protons (-O-CH₂-Ph).

    • Signals for the piperidine ring protons, typically appearing as complex multiplets between 1.0 and 4.0 ppm[4].

    • Signals corresponding to the ethyl group: a quartet for the methylene (-CH₂-) and a triplet for the methyl (-CH₃) protons.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Expected signals would correspond to the aromatic carbons, the carbonyl carbon of the carbamate (~155 ppm), the benzylic carbon, and the distinct carbons of the piperidine and ethyl groups[5].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 263.17 for the free base[4].

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates. A robust reversed-phase HPLC method is crucial for quality control.

Causality in Method Development: The choice of a C18 column is standard for moderately polar compounds like this piperidine derivative[4]. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte. An acid additive, such as formic acid or trifluoroacetic acid (TFA), is critical for protonating the basic nitrogen atoms, which results in sharper, more symmetrical peaks and reproducible retention times[4][6]. UV detection is suitable due to the presence of the benzyl chromophore[4].

Protocol: Purity Determination by Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL[4].

Role in Drug Discovery & Medicinal Chemistry

The N-benzyl piperidine (N-BP) fragment is a privileged scaffold in drug discovery[7][8]. Its structural flexibility and three-dimensional nature are highly valued by medicinal chemists. The N-benzyl group can engage in crucial cation-π and π-π interactions with target proteins, while the piperidine ring enhances solubility and provides vectors for further chemical modification to optimize ADMET properties[7][8].

This compound serves as a precursor for more complex molecules. For instance, similar structures are intermediates in the synthesis of potent and selective enzyme inhibitors or receptor modulators[9]. The secondary amine (ethylamino group) provides a reactive handle for elaboration through reactions like amidation, reductive amination, or alkylation, while the Cbz group offers stable protection for the piperidine nitrogen that can be removed under standard hydrogenolysis conditions.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure user safety.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes[2][10]. Avoid the formation of dust and aerosols[2].

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[2][11]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[12]. For long-term stability, storage at -20°C is recommended, especially for research-grade material in solution[3].

  • Safety: While specific toxicity data is limited, compounds of this class may cause skin, eye, and respiratory irritation[11]. Standard safety precautions for handling chemical reagents should be strictly followed[10][11].

Visualizing the Workflow

A logical workflow is essential for the systematic characterization of any chemical intermediate.

G cluster_synthesis Synthesis & Acquisition cluster_analysis Quality Control & Characterization cluster_application Application Synthesis Acquire or Synthesize Compound Identity Structural Identity (NMR, MS) Synthesis->Identity Purity Purity Assessment (HPLC) Identity->Purity PhysChem Physicochemical (Solubility, LogP) Purity->PhysChem Application Use in Downstream Synthesis PhysChem->Application

Caption: Workflow for the characterization and use of the title compound.

Conclusion

This compound is a well-defined chemical entity with significant utility in synthetic and medicinal chemistry. Its value is derived from the combination of a protected piperidine core and a reactive secondary amine, making it an adaptable building block. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization, is fundamental to its successful application in research and development.

References

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

  • SIELC Technologies. 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. SIELC. Available from: [Link]

  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Chemical Bulletin of Kazakh National University. Available from: [Link]

  • Asian Journal of Chemistry. (2017) Vol. 29, No. 7, 1451-1455. Asian Journal of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. 1-Benzyl-4-piperidylamine. PubChem Compound Database. Available from: [Link]

  • precisionFDA. METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. precisionFDA. Available from: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available from: [Link]

  • Alan R. Katritzky, et al. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Google Books.
  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

  • Sharma, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available from: [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
  • National Center for Biotechnology Information. Benzyl 4-formylpiperidine-1-carboxylate. PubChem Compound Database. Available from: [Link]

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. Cheméo. Available from: [Link]

  • Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]

  • Wikipedia. 1-Boc-4-AP. Wikipedia. Available from: [Link]

Sources

A Technical Guide to the Structural Elucidation and Confirmation of Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 4-(ethylamino)piperidine-1-carboxylate is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable pharmacokinetic properties. The precise characterization and unambiguous confirmation of the structure of such molecules are paramount in drug discovery and development to ensure safety, efficacy, and reproducibility of biological data.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. As a Senior Application Scientist, the following sections are designed not merely as a list of procedures, but as a narrative that follows the logical and scientific rationale behind the analytical choices. We will delve into the core spectroscopic and chromatographic techniques, detailing not only the "how" but, more critically, the "why," to establish a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Analytical Strategy: A Multi-faceted Approach

The confirmation of a chemical structure is akin to solving a puzzle. Each piece of analytical data provides a unique perspective, and only when all pieces are assembled does a clear and confident picture emerge. Our strategy for this compound will be built upon the foundational pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the logical workflow for the structural elucidation process, emphasizing the synergistic interplay between different analytical techniques.

Structural Elucidation Workflow Figure 1: Workflow for Structural Elucidation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_confirmation Data Integration & Confirmation Synthesis Synthesis of this compound HNMR 1H NMR Synthesis->HNMR CNMR 13C NMR Synthesis->CNMR FTIR FTIR Synthesis->FTIR MS Mass Spectrometry Synthesis->MS HPLC HPLC-UV/MS Synthesis->HPLC Data_Integration Integration of All Data HNMR->Data_Integration CNMR->Data_Integration FTIR->Data_Integration MS->Data_Integration HPLC->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A logical workflow for the structural elucidation of a small molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will be indispensable.

A. Proton (¹H) NMR Spectroscopy: Mapping the Proton Skeleton

Expertise & Experience: The ¹H NMR spectrum will provide a wealth of information. We anticipate signals corresponding to the benzyl group, the piperidine ring, and the ethylamino substituent. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and their splitting patterns (multiplicity) reveal the number of neighboring protons, allowing us to piece together the molecular fragments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35m5HAr-H Protons of the phenyl ring of the benzyl group.
~5.15s2H-CH ₂-PhMethylene protons of the benzyl group, appearing as a singlet due to no adjacent protons.
~4.20m2HPiperidine-H (axial, C2/C6)Equatorial protons on the carbons adjacent to the nitrogen of the piperidine ring, deshielded by the carbamate.
~2.90m2HPiperidine-H (equatorial, C2/C6)Axial protons on the carbons adjacent to the nitrogen of the piperidine ring.
~2.70m1HPiperidine-H (C4)Methine proton at the 4-position of the piperidine ring.
~2.60q2H-N-CH ₂-CH₃Methylene protons of the ethyl group, split into a quartet by the adjacent methyl protons.
~1.90m2HPiperidine-H (axial, C3/C5)Axial protons on the carbons at the 3 and 5 positions of the piperidine ring.
~1.40m2HPiperidine-H (equatorial, C3/C5)Equatorial protons on the carbons at the 3 and 5 positions of the piperidine ring.
~1.15t3H-N-CH₂-CHMethyl protons of the ethyl group, split into a triplet by the adjacent methylene protons.
~1.00br s1H-NH -Secondary amine proton, often a broad singlet and may exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal. Integrate all signals and determine their multiplicities.

  • Confirmatory Experiment (D₂O Shake): To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange.

B. Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Framework

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. This is a crucial step in confirming the overall carbon count and identifying the presence of key functional groups.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155.0C =O (carbamate)The carbonyl carbon of the carbamate group is significantly deshielded.
~137.0Ar-C (quaternary)The ipso-carbon of the phenyl ring attached to the benzylic methylene group.
~128.5Ar-C HAromatic carbons of the phenyl ring.
~128.0Ar-C HAromatic carbons of the phenyl ring.
~127.8Ar-C HAromatic carbons of the phenyl ring.
~67.0-C H₂-PhThe benzylic methylene carbon.
~52.0Piperidine-C H (C4)The methine carbon at the 4-position of the piperidine ring.
~44.0Piperidine-C H₂ (C2/C6)Carbons adjacent to the nitrogen in the piperidine ring.
~42.0-N-C H₂-CH₃The methylene carbon of the ethyl group.
~32.0Piperidine-C H₂ (C3/C5)Carbons at the 3 and 5 positions of the piperidine ring.
~15.0-N-CH₂-C H₃The methyl carbon of the ethyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of scans: 1024 (or more, as ¹³C has a low natural abundance).

    • Relaxation delay: 2.0 s

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the CDCl₃ solvent signal (δ 77.16 ppm).

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[2][3] For this compound, we would expect to see the protonated molecular ion, which will confirm the elemental composition.

Predicted Mass Spectrum (Electrospray Ionization - ESI+):

m/z (amu)IonRationale
263.1754[M+H]⁺The protonated molecular ion. The exact mass can be used to confirm the elemental formula (C₁₅H₂₂N₂O₂).
173.1386[M - C₇H₇O]⁺Loss of the benzyloxy group.
91.0542[C₇H₇]⁺Tropylium ion, a characteristic fragment of benzyl groups.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode.

    • Mass range: m/z 50-500.

    • Source temperature: 120 °C.

    • Capillary voltage: 3.5 kV.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass calculated for the proposed structure (C₁₅H₂₃N₂O₂⁺). Analyze the fragmentation pattern to identify characteristic fragments.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Medium, sharpN-H stretchSecondary amine
3050-3000MediumC-H stretchAromatic C-H
2950-2850StrongC-H stretchAliphatic C-H
~1690StrongC=O stretchCarbamate carbonyl
~1500, ~1450MediumC=C stretchAromatic ring
~1230StrongC-N stretchAmine
~1100StrongC-O stretchCarbamate ester

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of the compound (if solid) in the sample holder of the FTIR spectrometer.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the structure of this compound.

IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Experience: HPLC is an essential technique for determining the purity of a compound.[6][7] A well-developed HPLC method should show a single, sharp peak for the pure compound.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient: Start with 10% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Data Analysis: The purity of the compound is determined by the area percentage of the main peak.

The following diagram illustrates the relationship between the different spectroscopic data and the structural fragments of this compound.

Caption: Correlation of expected spectroscopic data with the molecular structure.

V. Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of a molecule as a potential drug candidate or a critical intermediate requires a rigorous and multi-faceted analytical approach. By integrating the data from ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR, a confident and unambiguous structural assignment for this compound can be achieved. The ¹H and ¹³C NMR data provide the detailed connectivity of the carbon and proton skeleton, the mass spectrometry confirms the molecular weight and elemental composition, and the FTIR spectroscopy verifies the presence of the key functional groups. Finally, HPLC analysis ensures the purity of the sample, which is crucial for the reliability of all other analytical data. This comprehensive approach, grounded in the fundamental principles of analytical chemistry, provides a self-validating system for the confirmation of the target structure, meeting the high standards of scientific integrity required in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Fiehn, O. Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

  • Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research. [Link]

  • Nuzillard, J., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry. [Link]

  • Howarth, A., et al. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. Chemical Science. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. [Link]

  • Siddiqui, M. R., et al. (2017). Development of HPLC method to determine Piperine in different piper species. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. [Link]

  • Al-Bayati, M. A., & Al-Azzawi, A. M. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Zins, E. L., et al. (2009). General fragmentation scheme of the benzylpyridinium ions. Journal of Mass Spectrometry. [Link]

  • Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Commercial availability and suppliers of Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 4-(ethylamino)piperidine-1-carboxylate: Commercial Availability, Synthesis, and Applications

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure combines the versatile N-benzyl piperidine (N-BP) motif, known for imparting favorable physicochemical properties, with a reactive secondary amine that serves as a crucial handle for further chemical elaboration.[1][2] This guide provides an in-depth analysis of its commercial availability, outlines plausible synthetic routes, and discusses its applications for researchers, scientists, and drug development professionals. We will explore the compound's physicochemical properties, detail exemplary experimental protocols for its use, and provide a curated list of commercial suppliers to facilitate its procurement for research and development activities.

Introduction to this compound

Chemical Identity and Structure

This compound is a disubstituted piperidine derivative. The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in organic synthesis, while the 4-position is functionalized with an ethylamino group. This specific arrangement of functional groups makes it a valuable intermediate for constructing more complex molecular architectures.

  • Chemical Name: this compound

  • CAS Number: 159874-38-1 (for the free base)[3]

  • Molecular Formula: C₁₅H₂₂N₂O₂[3]

  • Molecular Weight: 262.35 g/mol

  • Structure:

    
    
    

A common salt form is also commercially available:

  • Product Name: this compound hydrochloride[4][5]

  • CAS Number: 1202990-43-9[4][5]

  • Molecular Formula: C₁₅H₂₃ClN₂O₂[4]

  • Molecular Weight: 298.81 g/mol [4]

Significance in Medicinal Chemistry

The N-benzyl piperidine (N-BP) scaffold is a privileged motif in drug discovery, frequently utilized to optimize efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1][2] Its three-dimensional nature and the ability of the benzyl group to engage in cation-π interactions with biological targets contribute to its widespread use.[2]

This compound is a pre-functionalized version of this valuable scaffold. The key features that make it a strategic intermediate are:

  • Orthogonal Protection: The Cbz group on the piperidine nitrogen is stable under a wide range of conditions but can be readily removed via hydrogenolysis. This allows for selective manipulation of the ethylamino group without disturbing the piperidine core.

  • Reactive Handle: The secondary amine at the C-4 position is a nucleophilic site, ideal for subsequent reactions such as acylation, alkylation, sulfonylation, and reductive amination to build molecular diversity.

  • Physicochemical Properties: The core structure provides a foundation with desirable properties like aqueous solubility (when protonated) and metabolic stability, which can be fine-tuned through further modification.[2]

Commercial Availability and Suppliers

This compound, primarily as its hydrochloride salt, is available from several chemical suppliers that specialize in building blocks for research and development. The availability from these sources indicates its utility as a non-exclusive intermediate.

SupplierProduct NameCAS NumberFormNotes
BLD Pharm This compound hydrochloride1202990-43-9SolidListed under organic building blocks.[5]
JHECHEM CO LTD This compound hydrochloride1202990-43-9SolidA China-based manufactory and trader.[4]

Note: While the listed suppliers offer the hydrochloride salt, the free base (CAS 159874-38-1) can typically be generated in situ or sourced by custom synthesis request from these or similar vendors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the parent compound is provided below. This data is essential for planning reactions, purification, and formulation.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₂PubChem[3]
Molecular Weight 262.35 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
Physical Form Solid (predicted)---
Melting Point Not available---
Boiling Point 406.9±40.0 °C (Predicted)---
Solubility Soluble in DMSO, MethanolSun-shinechem (for related compound)[6]
pKa 10.5 (amine, predicted), -1.5 (amide, predicted)---

Synthesis and Manufacturing Insights

The most logical and industrially scalable approach to synthesize this compound is through the reductive amination of a ketone precursor. This method is widely used for preparing substituted amines.

The key starting material is Benzyl 4-oxopiperidine-1-carboxylate . The synthesis proceeds as follows:

  • Imine Formation: The ketone precursor is reacted with ethylamine in a suitable solvent (e.g., methanol, dichloroethane). The reaction is often catalyzed by a mild acid to facilitate the formation of the intermediate imine or enamine.

  • Reduction: The intermediate imine is reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. STAB is often preferred in modern synthesis for its selectivity and milder reaction conditions.

G cluster_0 Synthetic Pathway A Benzyl 4-oxopiperidine-1-carboxylate C Imine Intermediate A->C Imine Formation (+ Ethylamine) B Ethylamine (CH3CH2NH2) D This compound C->D Reduction reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->C

Caption: Proposed synthetic pathway via reductive amination.

This synthetic route is advantageous because the starting materials are commercially available and the reaction is typically high-yielding and clean, simplifying purification.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of biologically active molecules, particularly for pharmaceutical lead optimization.[1] The N-benzyl piperidine core is found in numerous approved drugs.[1][2]

Scaffold for Library Synthesis

The ethylamino group is a key point for diversification. Researchers can perform parallel synthesis to create a library of compounds by reacting this compound with various:

  • Carboxylic acids: To form a diverse set of amides.

  • Sulfonyl chlorides: To generate sulfonamides.

  • Aldehydes/Ketones: In a second reductive amination to produce tertiary amines.

This allows for the rapid exploration of the chemical space around the piperidine core to identify compounds with optimal target affinity and pharmacokinetic profiles.

Precursor for Complex Heterocycles

The compound serves as a foundational element for building more elaborate heterocyclic systems. For example, the synthesis of certain σ1 receptor ligands involves the elaboration of functionalized piperidines.[7] Similarly, it can be a key intermediate in the synthesis of analogs of fentanyl or other piperidine-based analgesics.[8]

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples of how this building block can be utilized and analyzed in a laboratory setting.

Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for forming an amide bond, a common subsequent step for a researcher using this intermediate.

G cluster_1 Amide Coupling Workflow start Dissolve Reagents (Amine, Carboxylic Acid, Coupling Agent in Solvent) react Stir at Room Temp (Monitor by TLC/LC-MS) start->react workup Aqueous Workup (e.g., NaHCO3 wash) react->workup purify Purification (Column Chromatography) workup->purify end Characterization (NMR, MS) purify->end

Caption: General workflow for an amide coupling reaction.

Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), to the mixture. The base scavenges the acid formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Analytical HPLC Characterization

This protocol provides a method for assessing the purity of the title compound or its derivatives, adapted from a method for a structurally related compound.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or Mass Spectrometry (MS).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.

Conclusion

This compound is a strategically important chemical intermediate that is commercially accessible to the research and drug development community. Its value lies in the combination of the well-regarded N-benzyl piperidine scaffold with a readily functionalizable ethylamino group, offering a direct route to diverse libraries of complex molecules. The straightforward synthetic access via reductive amination and the availability from commercial suppliers ensure its continued role in the discovery of novel therapeutics. This guide provides the foundational technical information required for scientists to source, handle, and effectively utilize this versatile building block in their research endeavors.

References

  • SIELC Technologies. (2018, May 16). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. Retrieved from [Link]

  • Schepmann, C., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzyl-4-(2-phenylaminoethylamino)-piperidine. Retrieved from [Link]

  • McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. U.S. Food and Drug Administration. Retrieved from [Link]

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024). N-Benzyl piperidine Fragment in Drug Discovery | Request PDF. Retrieved from [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

Sources

Safety, handling, and storage guidelines for Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of Benzyl 4-(ethylamino)piperidine-1-carboxylate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, the following guidelines have been synthesized from information on structurally related compounds, including piperidine and carboxylate derivatives. It is imperative to conduct a thorough risk assessment before handling this compound and to consult a qualified safety professional.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development.[1] As with any novel or specialized chemical, a comprehensive understanding of its properties and associated hazards is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the best practices for the safe handling, storage, and disposal of this compound, based on its chemical structure and the known hazards of its constituent functional groups.

Chemical Identity
PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C15H22N2O2[2]
CAS Number 159874-38-1BLD Pharm
Molecular Weight 262.35 g/mol BLD Pharm
Structure (Image of chemical structure)

Hazard Assessment and Toxicology

Due to the absence of specific toxicological data for this compound, a precautionary approach is warranted. The hazard profile can be inferred from the piperidine, ethylamine, and benzyl carboxylate moieties.

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable and can cause severe skin burns and eye damage.[3] They can be toxic if inhaled or absorbed through the skin.[3]

  • Ethylamine Moiety: Alkylamines are typically flammable, corrosive, and can cause respiratory irritation.

  • Benzyl Carboxylate Moiety: While the benzyl and carboxylate groups are generally less hazardous, they can still pose risks. Carboxylic acid derivatives should be stored away from strong acids and bases.[4][5]

Potential Health Effects:

  • Eye Contact: May cause serious eye irritation or burns.

  • Skin Contact: May cause skin irritation or burns. Prolonged or repeated contact may be harmful.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Safe Handling Protocols

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPESpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and aerosols.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact.
Body Protection A lab coat, and in some cases, a chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of dust or vapors.
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and in good working order.

Safe Handling Workflow

The following workflow is recommended for handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_sds Review Safety Data (if available) and this guide prep_ppe->prep_sds prep_area Prepare handling area (fume hood, spill kit) prep_sds->prep_area handle_weigh Weigh/measure compound in a contained manner prep_area->handle_weigh handle_transfer Transfer to reaction vessel using appropriate tools handle_weigh->handle_transfer handle_reaction Perform experimental procedure handle_transfer->handle_reaction cleanup_decon Decontaminate work surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Recommended workflow for handling this compound.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

General Storage Conditions
  • Temperature: Store in a cool, dry place.[4][5] Some sources suggest refrigeration at 2-8°C for similar compounds.[7][8]

  • Atmosphere: Store in a tightly sealed container to prevent moisture and air exposure.

  • Light: Protect from direct sunlight.

Incompatible Materials

To prevent dangerous reactions, store this compound away from:

  • Strong Oxidizing Agents: May lead to exothermic reactions.

  • Strong Acids: May react with the amine and carboxylate groups.[4]

  • Strong Bases: May hydrolyze the ester.

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is vital.

Spills and Leaks

cluster_spill Spill Response spill_evacuate Evacuate immediate area and alert others spill_ppe Don appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the spill with inert absorbent material spill_ppe->spill_contain spill_collect Collect absorbed material into a sealed container spill_contain->spill_collect spill_decon Decontaminate the area spill_collect->spill_decon spill_dispose Dispose of as hazardous waste spill_decon->spill_dispose

Caption: Emergency response plan for spills.
First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal and Environmental Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

While specific hazard data for this compound is limited, a thorough understanding of the risks associated with its functional groups allows for the development of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can handle this compound in a safe and responsible manner, protecting themselves, their colleagues, and the environment.

References

  • BioFuran Materials. (2025, November 10).
  • PubChem. This compound. Retrieved from [Link]

  • Penta chemicals. (2024, May 7).
  • Specification for storage and transport of carboxylic acids. (n.d.).
  • Chemos GmbH&Co.KG.
  • Piperidine - SAFETY D
  • Carl ROTH. (2025, March 31).
  • BLD Pharmatech.
  • Ethyl 4-amino-1-piperidinecarboxylate Safety D
  • AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)
  • Fisher Scientific. (2023, October 11).
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde.
  • TCI Chemicals. (2025, February 11).
  • PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • Cayman Chemical. (2025, August 18).
  • SIELC Technologies. (2018, May 16). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. Retrieved from [Link]

  • REDA Safe.
  • MedChemExpress. (2025, December 8). Benzyl 4-(aminomethyl)
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Environmental Health & Safety. (2022, April). Chemical Storage Guidelines.
  • PubChem. Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

Sources

A Guide to Benzyl 4-(ethylamino)piperidine-1-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its unique three-dimensional structure and favorable physicochemical properties enhance drug-target interactions and improve pharmacokinetic profiles.[3][4] Within this essential class of heterocycles, Benzyl 4-(ethylamino)piperidine-1-carboxylate emerges as a particularly valuable and versatile chemical building block. This technical guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the development of complex molecular architectures, with a focus on its role in synthesizing potent therapeutic agents. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and illustrate its application through relevant case studies, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful intermediate.

Introduction: The Strategic Importance of the Piperidine Core

The six-membered piperidine heterocycle is a dominant feature in modern pharmaceuticals, appearing in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents.[1][5] Its non-planar, sp3-hybridized structure allows for precise spatial orientation of substituents, which is critical for optimizing binding affinity to biological targets.[4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, modulating solubility and membrane permeability—key aspects of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2]

This compound is a bifunctional building block designed for multi-step synthetic campaigns. It features two key reactive sites with orthogonally stable protecting groups:

  • A secondary ethylamino group at the C4 position, which serves as a potent nucleophile for elaboration.

  • A piperidine nitrogen (N1) protected by a benzyloxycarbonyl (Cbz or Z) group, which prevents its participation in reactions until its strategic removal is desired.

This dual-functionality allows for sequential and controlled modifications, making it an ideal starting point for constructing complex molecules, particularly in the realm of opioid analgesics and other CNS-active agents.

Physicochemical Properties
PropertyValueReference
Molecular Formula C15H22N2O2[6]
Molecular Weight 262.35 g/mol [6]
CAS Number 100533-72-4[6]
Appearance Typically an oil or low-melting solid[7]
Key Functional Groups Secondary amine, Carbamate (Cbz protected amine)N/A

Synthesis of the Building Block

The most common and efficient method for synthesizing this compound is through the reductive amination of a protected piperidone precursor. This approach is widely adopted in medicinal chemistry for its high yields and operational simplicity.[8]

Workflow: Synthesis via Reductive Amination

G start N-Cbz-4-Piperidone reagents Ethylamine (EtNH2) Sodium Triacetoxyborohydride (STAB) start->reagents Reductive Amination Dichloromethane (DCM) product This compound reagents->product

Caption: Synthesis of the target building block.

Protocol 1: Synthesis of this compound

This protocol is adapted from established reductive amination procedures used for similar piperidine scaffolds.[8][9]

  • Reaction Setup: To a round-bottom flask charged with N-benzyloxycarbonyl-4-piperidone (1.0 eq), add anhydrous dichloromethane (DCM, ~0.4 M).

  • Imine Formation: Add ethylamine (1.1 eq, typically as a solution in THF or ethanol) to the mixture. If using ethylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure title compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two nitrogen atoms. The Cbz group renders the N1 nitrogen non-nucleophilic, directing all initial modifications to the secondary amine at C4.

Acylation of the C4-Ethylamino Group

The secondary amine is readily acylated using acid chlorides or anhydrides in the presence of a mild base (e.g., triethylamine, DIPEA) to form a stable amide bond. This is a foundational step in the synthesis of many potent analgesics, including analogs of fentanyl.[10]

Deprotection of the N1-Cbz Group

The Cbz group is a robust protecting group, stable to a wide range of conditions. Its primary advantage is its clean and efficient removal via catalytic hydrogenolysis.

  • Mechanism: The Cbz group is cleaved by hydrogen gas (H2) in the presence of a palladium catalyst (typically Pd on carbon, Pd/C). The reaction proceeds under mild conditions and produces toluene and carbon dioxide as benign byproducts, simplifying purification.

Alkylation of the N1-Piperidine Nitrogen

Once the Cbz group is removed, the resulting secondary piperidine nitrogen becomes a strong nucleophile. It can then be alkylated with various electrophiles (e.g., alkyl halides, tosylates) to introduce desired pharmacophores. This sequential acylation-deprotection-alkylation strategy is a hallmark of synthetic routes toward complex piperidine-based drugs.[9][10]

Application Case Study: Synthesis of a Fentanyl Analog

To illustrate the practical utility of this building block, we will outline a synthetic pathway to a novel fentanyl analog. Fentanyl and its derivatives are potent µ-opioid receptor agonists, and their synthesis is a classic example of piperidine scaffold elaboration.[9][11]

Workflow: Multi-step Synthesis from the Building Block

G cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Alkylation start Benzyl 4-(ethylamino) piperidine-1-carboxylate step1_reagent Propionyl Chloride DIPEA, DCM start->step1_reagent step1_product N-Propionyl Intermediate step1_reagent->step1_product step2_reagent H2, Pd/C Methanol step1_product->step2_reagent Hydrogenolysis step2_product Deprotected Piperidine step2_reagent->step2_product step3_reagent 2-Phenylethyl bromide Cs2CO3, Acetonitrile step2_product->step3_reagent N-Alkylation final_product Final Fentanyl Analog step3_reagent->final_product

Caption: Synthetic pathway to a fentanyl analog.

Protocol 2: Synthesis of a Fentanyl Analog

This protocol demonstrates the sequential modification strategy.

  • Step 1: Acylation. Dissolve this compound (1.0 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in DCM. Cool to 0 °C and add propionyl chloride (1.5 eq) dropwise. Allow to warm to room temperature and stir for 2 hours.[10] Work up with aqueous NaHCO3, extract with DCM, dry, and concentrate to obtain the N-propionyl intermediate.

  • Step 2: Cbz Deprotection. Dissolve the intermediate from Step 1 in methanol. Add 10% Palladium on carbon (Pd/C) (5-10 mol%). Purge the flask with hydrogen gas (H2) and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously for 4-8 hours until TLC indicates complete consumption of the starting material. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected piperidine.

  • Step 3: N-Alkylation. Combine the deprotected piperidine (1.0 eq), 2-(bromoethyl)benzene (1.1 eq), and cesium carbonate (Cs2CO3) (1.5 eq) in acetonitrile.[8][9] Heat the mixture to 80 °C and stir for 12-16 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography or crystallization to yield the final fentanyl analog.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that enables efficient and controlled access to complex molecular targets. Its pre-installed, orthogonally protected nitrogen centers allow for a logical and high-yielding synthetic sequence crucial for modern drug discovery. By understanding its synthesis, reactivity, and the strategic rationale behind its use, researchers can effectively employ this scaffold to accelerate the development of novel therapeutics, particularly in the fields of neurology and pain management. Its versatility ensures its continued relevance as a core component in the medicinal chemist's molecular toolbox.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]

  • Title: An efficient, optimized synthesis of fentanyl and related analogs Source: OSTI.GOV URL: [Link]

  • Title: this compound | C15H22N2O2 Source: PubChem URL: [Link]

  • Title: Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: PubMed Central URL: [Link]

  • Title: N-Benzyl piperidine Fragment in Drug Discovery Source: PubMed URL: [Link]

  • Title: N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF Source: ResearchGate URL: [Link]

Sources

The Alchemical Versatility of Benzyl 4-(ethylamino)piperidine-1-carboxylate: A Technical Guide to Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of clinically successful drugs.[1][2] Its conformational flexibility and synthetic tractability make it a privileged structure in drug design. This guide focuses on a particularly valuable building block: Benzyl 4-(ethylamino)piperidine-1-carboxylate. We will explore its synthetic potential, moving beyond rote protocols to dissect the underlying chemical principles that empower researchers to generate diverse libraries of novel compounds. This document serves as a technical resource for scientists engaged in drug discovery, offering detailed methodologies, mechanistic insights, and a strategic framework for leveraging this versatile intermediate.

Introduction: The Strategic Value of the 4-Aminopiperidine Core

This compound is a trifunctional molecule of significant strategic value. The benzyl carbamate (Cbz) protecting group offers robust protection of the piperidine nitrogen, yet it can be readily cleaved under specific conditions, revealing a secondary amine for further functionalization.[3][4] The secondary ethylamino group is a nucleophilic handle ripe for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. Finally, the piperidine ring itself provides a three-dimensional framework that can be tailored to interact with biological targets.

The 4-aminopiperidine motif is a key structural feature in numerous approved drugs, underscoring its therapeutic relevance.[5] For instance, this scaffold is found in compounds targeting a range of conditions, from central nervous system disorders to infectious diseases.[6] The ability to readily derivatize this core structure makes it an invaluable starting point for lead optimization campaigns.

Key Synthetic Transformations: A Mechanistic Approach

The synthetic utility of this compound hinges on three primary classes of reactions targeting the secondary ethylamino group, followed by the strategic deprotection of the piperidine nitrogen.

N-Acylation: Forging the Amide Bond

The formation of an amide bond is a fundamental transformation in medicinal chemistry, and the secondary amine of our starting material is a prime candidate for this reaction.[7] This can be achieved through various amide coupling protocols, each with its own merits.[8]

Mechanism: The core principle of amide coupling involves the activation of a carboxylic acid to a more electrophilic species, which is then susceptible to nucleophilic attack by the amine.[9] Common coupling reagents like HATU or EDC/HOBt facilitate this by forming highly reactive intermediates.[10] Alternatively, the conversion of the carboxylic acid to an acyl chloride provides a highly reactive electrophile for the acylation reaction.[11]

N_Acylation A This compound E N-Acylated Product A->E B Carboxylic Acid (R-COOH) D Activated Carboxylic Acid Intermediate B->D Activation C Coupling Reagent (e.g., HATU, EDC/HOBt) or Acyl Chloride Formation (e.g., SOCl2) C->D D->E Nucleophilic Attack F Base (e.g., DIPEA, Et3N) F->E Neutralizes HCl byproduct

N-Alkylation and Reductive Amination: Expanding the Side Chain

Introducing alkyl substituents on the ethylamino nitrogen can significantly modulate a compound's physicochemical properties and biological activity. This can be accomplished through direct N-alkylation with alkyl halides or, more versatilely, via reductive amination.[12]

Mechanism: Reductive amination involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone.[13] This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding tertiary amine.[2] This method is highly efficient and tolerates a wide range of functional groups.

Reductive_Amination A This compound C Iminium Ion Intermediate A->C B Aldehyde or Ketone (R-CHO or R-CO-R') B->C Condensation E N-Alkylated Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Urea and Sulfonamide Formation: Introducing Hydrogen Bond Donors and Acceptors

The synthesis of ureas and sulfonamides introduces functionalities capable of participating in crucial hydrogen bonding interactions with biological targets.

Urea Synthesis: Ureas can be synthesized by reacting the secondary amine with an isocyanate.[14] Alternatively, a two-step procedure involving reaction with 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis offers a versatile route to monosubstituted ureas.[15]

Sulfonamide Synthesis: Sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base.

Deprotection of the Benzyl Carbamate (Cbz): Unveiling the Piperidine Nitrogen

The Cbz group is a robust protecting group that can be selectively removed to allow for further derivatization of the piperidine nitrogen. The most common method for Cbz deprotection is catalytic transfer hydrogenation.[16]

Mechanism: In catalytic transfer hydrogenation, a hydrogen donor, such as ammonium formate or cyclohexene, is used in conjunction with a palladium catalyst (e.g., Pd/C) to reduce the benzyl carbamate.[17] This process is advantageous as it avoids the need for high-pressure hydrogen gas.[4] Acid-mediated deprotection offers a metal-free alternative.[18]

Deprotection_and_Derivatization A N-Derivatized Product C Deprotected Piperidine A->C Cbz Deprotection B Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) B->C E Final Compound Library C->E Functionalization D Further Derivatization (Alkylation, Acylation, etc.) D->E

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

General Protocol for N-Acylation
  • To a solution of this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Reductive Amination
  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE) or DCM, add sodium triacetoxyborohydride (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

General Protocol for Cbz Deprotection
  • To a solution of the Cbz-protected piperidine (1.0 eq.) in methanol or ethanol, add ammonium formate (5.0 eq.) and 10% Palladium on carbon (10% w/w).

  • Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Data Presentation

The following table summarizes representative yields for the key synthetic transformations described above. These values are illustrative and can vary depending on the specific substrates and reaction conditions.

Reaction TypeReagents and ConditionsStarting MaterialProductYield (%)
N-Acylation Acetic Anhydride, Et₃N, DCM, rt, 12hThis compoundBenzyl 4-(N-ethylacetamido)piperidine-1-carboxylate~85-95%
Reductive Amination Acetone, NaBH(OAc)₃, DCE, rt, 18hThis compoundBenzyl 4-(ethyl(isopropyl)amino)piperidine-1-carboxylate~70-85%
Cbz Deprotection 10% Pd/C, H₂, MeOH, rt, 4hBenzyl 4-(N-ethylacetamido)piperidine-1-carboxylateN-(1-ethylpiperidin-4-yl)acetamide>95%

Conclusion: A Gateway to Chemical Diversity

This compound is a powerful and versatile starting material for the synthesis of diverse libraries of novel compounds. By understanding the reactivity of its functional groups and applying the robust synthetic methodologies outlined in this guide, researchers can efficiently explore chemical space and accelerate the discovery of new therapeutic agents. The strategic combination of N-acylation, N-alkylation, and subsequent deprotection and derivatization provides a clear and effective pathway to a wide range of potentially bioactive molecules.

References

  • Stanway-Gordon, H. A., Graham, J. S., & Waring, M. J. (2021). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Fairweather, J. K., & McMurray, J. S. (2014). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry, 79(24), 12344–12352.
  • Anwer, M. K., & Spatola, A. F. (1985). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1384.
  • Technical Disclosure Commons. (2023). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • ResearchGate. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • MDPI. (2021). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine containing FDA approved drugs. Retrieved from [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2389-2406.
  • ResearchGate. (n.d.). A Facile Synthesis of Unsymmetrical Ureas. Retrieved from [Link]

  • Szymański, P., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 258, 115595.
  • MDPI. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules (Basel, Switzerland), 24(23), 4345.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity of the Ethylamino Group in Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Ethylamino)piperidine Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its conformational pre-organization and ability to present substituents in defined three-dimensional space make it a highly valuable building block. Within this class, Benzyl 4-(ethylamino)piperidine-1-carboxylate stands out as a versatile intermediate. The core of its synthetic utility lies in the reactivity of the secondary ethylamino group at the C4 position. This functional handle provides a prime site for diversification, allowing for the systematic modification of a lead compound's physicochemical and pharmacological properties.

This guide provides an in-depth exploration of the key transformations involving the ethylamino group of this compound. We will delve into the mechanistic underpinnings of these reactions, present field-proven protocols, and discuss the strategic considerations essential for researchers in drug discovery and development. The presence of the N-Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen exerts a significant electronic and steric influence, which will be a recurring theme in our discussion of the ethylamino group's reactivity.

N-Alkylation: Expanding the Molecular Framework

N-alkylation of the secondary ethylamino group is a fundamental strategy for introducing new alkyl substituents, which can be pivotal for modulating a compound's lipophilicity, basicity, and interaction with biological targets.[2] While direct alkylation with alkyl halides is a classic approach, it can be fraught with challenges such as over-alkylation.[3] Reductive amination offers a more controlled and widely applicable alternative.[2][4]

Reductive Amination: A Controlled Approach to Tertiary Amines

Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.[2] This method effectively prevents the over-alkylation that can plague direct alkylation methods.[2] The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (STAB) are often preferred for their selectivity for the iminium ion over the carbonyl starting material.[2]

Experimental Protocol: Reductive Amination of this compound

  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1-0.2 M), add the desired aldehyde or ketone (1.1-1.5 equiv.). The use of an anhydrous solvent is crucial to prevent competing hydrolysis of the iminium ion intermediate.

  • Add a catalytic amount of acetic acid (0.1 equiv.) and stir the mixture at room temperature for 1-2 hours. The acid catalyzes the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath. This helps to control any exothermicity upon addition of the reducing agent.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv.) portion-wise over 15-20 minutes. Maintaining a low temperature is important to ensure selectivity.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This neutralizes the acetic acid and decomposes any remaining reducing agent.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Representative Yields for Reductive Amination

Aldehyde/KetoneProductTypical Yield (%)
FormaldehydeBenzyl 4-((ethyl)(methyl)amino)piperidine-1-carboxylate>90
AcetaldehydeBenzyl 4-(diethylamino)piperidine-1-carboxylate85-95
AcetoneBenzyl 4-((ethyl)(isopropyl)amino)piperidine-1-carboxylate80-90
BenzaldehydeBenzyl 4-((benzyl)(ethyl)amino)piperidine-1-carboxylate75-85

Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reduction Reduction cluster_workup Workup & Purification A Benzyl 4-(ethylamino)piperidine- 1-carboxylate C DCM, Acetic Acid (cat.) Room Temperature A->C B Aldehyde or Ketone B->C D Sodium Triacetoxyborohydride (STAB) 0 °C to Room Temperature C->D Iminium Ion Formation E Quench (NaHCO3) Extraction (DCM) Purification D->E Reduction P N-Alkylated Product E->P

Caption: General workflow for the reductive amination of this compound.

N-Acylation: Formation of Robust Amide Bonds

N-acylation of the ethylamino group to form a tertiary amide is another cornerstone transformation in medicinal chemistry.[2] The resulting amide bond is generally very stable metabolically and can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets.[2] This reaction is typically high-yielding and can be achieved using a variety of acylating agents.

Acylation with Acyl Chlorides and Anhydrides

The most common method for N-acylation involves the reaction of the secondary amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.[5]

Experimental Protocol: N-Acylation with an Acyl Chloride

  • Dissolve this compound (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.5-2.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1-1.2 equiv.) dropwise to the stirred solution. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to yield the pure tertiary amide. [2]

Visualization: N-Acylation Mechanism

N_Acylation_Mechanism Amine R-NH-Et (Ethylamino group) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl (Acyl Chloride) AcylChloride->Intermediate Base Base (e.g., Et3N) Byproduct Base·HCl Base->Byproduct HCl Scavenging Product R-N(Et)-COR' (Tertiary Amide) Intermediate->Product Collapse & Loss of Cl-

Caption: Mechanism of N-acylation of the ethylamino group with an acyl chloride.

N-Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents.[6] N-sulfonylation of the ethylamino group introduces this valuable moiety, which can act as a hydrogen bond donor and acceptor and can significantly impact the acidity and solubility of the parent molecule.

Reaction with Sulfonyl Chlorides

The most prevalent method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[6] Pyridine is often used as both the base and the solvent, though other non-nucleophilic bases in aprotic solvents are also effective.

Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride

  • Dissolve this compound (1.0 equiv.) in pyridine (0.2-0.5 M) and cool the solution to 0 °C. Pyridine acts as both the solvent and the acid scavenger.

  • Slowly add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) (1.1-1.2 equiv.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Data Presentation: Comparison of Sulfonylating Agents

Sulfonylating AgentReactivityProductTypical Yield (%)
p-Toluenesulfonyl Chloride (TsCl)HighN-Tosylated Product>90
Methanesulfonyl Chloride (MsCl)HighN-Mesylated Product>90
Benzenesulfonyl ChlorideHighN-Benzensulfonylated Product>90

Considerations Regarding the N-Boc Protecting Group

The N-Boc group on the piperidine nitrogen is stable under the basic and neutral conditions of the reactions described above. However, it is readily cleaved under acidic conditions, which is a crucial consideration for subsequent synthetic steps.[7]

N-Boc Deprotection

The most common method for N-Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol.[7]

Experimental Protocol: N-Boc Deprotection with TFA

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in dichloromethane (DCM) (0.1-0.2 M) in a round-bottom flask. [7]

  • Cool the solution to 0 °C using an ice bath. [7]

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution. [7]

  • Remove the ice bath and allow the reaction to warm to room temperature. [7]

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS. [7]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. [7]

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO3) until the pH is basic. [7]

  • Extract the aqueous layer with DCM (3x). [7]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. [7]

  • Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative. [7]

Visualization: N-Boc Deprotection Workflow

N_Boc_Deprotection_Workflow cluster_starting_material Starting Material cluster_conditions Deprotection Conditions cluster_workup Workup A N-Boc Protected Piperidine B TFA in DCM 0 °C to Room Temperature A->B C Evaporation Basification Extraction B->C Acidic Cleavage P Deprotected Piperidine C->P

Caption: A typical workflow for the N-Boc deprotection of a piperidine derivative.

Conclusion

This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its secondary ethylamino group. The reactions of N-alkylation, N-acylation, and N-sulfonylation provide robust and efficient pathways for the diversification of this scaffold, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. A thorough understanding of the reaction conditions and the stability of the N-Boc protecting group is paramount for the successful application of this building block in drug discovery and development programs.

References

  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives - Benchchem.
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines - Benchchem.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
  • Synthesis of Secondary and Tertiary Sulfonamides | Download Table - ResearchGate.
  • A Comparative Guide to Sulfonylating Agents for Amine Reactions - Benchchem.

Sources

Methodological & Application

Synthesis Protocol for Derivatives of Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of Benzyl 4-(ethylamino)piperidine-1-carboxylate and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, and its functionalization is a key strategy in the discovery of novel therapeutic agents.[1] This guide elucidates the primary synthetic route via reductive amination, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and methods for characterization. The content is designed for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical information to successfully synthesize and derivatize this important molecular scaffold.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine structural motif is a cornerstone in the design of a wide array of biologically active compounds.[2] Its presence in molecules targeting G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors, highlights its therapeutic potential. Specifically, N-substituted 4-aminopiperidine derivatives have been explored as potent inhibitors of Hepatitis C virus (HCV) proliferation and as ligands for the dopamine D4 receptor, which is implicated in neuropsychiatric disorders.[3][4] The synthesis of derivatives of this compound allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of pharmacological properties to develop novel drug candidates.

The core structure, this compound, features a piperidine ring with a benzyl carbamate protecting group on the nitrogen and an ethylamino substituent at the 4-position. The benzyl carbamate (Cbz or Z) group is a common protecting group for amines, offering stability under various reaction conditions and straightforward removal via hydrogenolysis. The ethylamino group provides a point for further derivatization, allowing for the introduction of diverse functionalities to modulate the molecule's biological activity.

Core Synthetic Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of this compound and its derivatives is reductive amination .[5][6] This robust and versatile reaction involves two key steps that can often be performed in a single pot:

  • Imine/Iminium Ion Formation: The reaction is initiated by the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or an enamine, which can then be protonated to form a reactive iminium ion.[7]

  • In-situ Reduction: The imine or iminium ion intermediate is then reduced in the same reaction vessel to the corresponding amine.[7]

For the synthesis of the target compound, the starting materials are Benzyl 4-oxopiperidine-1-carboxylate and ethylamine .

Causality Behind Experimental Choices:
  • Starting Material Selection: Benzyl 4-oxopiperidine-1-carboxylate is a commercially available and convenient starting material.[8][9] The benzyl carbamate protecting group is stable to the mild reducing conditions of the reductive amination and can be readily removed in a subsequent step if desired.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[3][5][7] Its mild and selective nature is compatible with a wide range of functional groups, including the carbamate. It is less reactive towards aldehydes and ketones than other common reducing agents like sodium borohydride (NaBH₄), which allows for the efficient in-situ reduction of the intermediate iminium ion without significant reduction of the starting ketone.[5]

  • Solvent and Acid Catalyst: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination.[5] A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate.[5]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the title compound.

Materials and Reagents:
Reagent/MaterialGradeMolar Mass ( g/mol )
Benzyl 4-oxopiperidine-1-carboxylate≥98%233.26
Ethylamine (solution in THF or ethanol)Reagent45.08
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reagent211.94
Acetic Acid (Glacial)ACS Grade60.05
Dichloromethane (DCM), anhydrousACS Grade84.93
Saturated aqueous sodium bicarbonate (NaHCO₃)Lab Grade-
Brine (saturated aqueous NaCl solution)Lab Grade-
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade142.04
Silica gel for column chromatography60 Å, 230-400 mesh-
Ethyl acetate and HexanesHPLC Grade-
Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-15 mL per mmol of the starting ketone). To this solution, add ethylamine (1.2 - 1.5 eq).

  • Imine Formation: Add glacial acetic acid (1.1 eq) to the reaction mixture. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material and the formation of the product by TLC.

  • Work-up: Upon completion of the reaction, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes.

Characterization:

The purified this compound can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Synthesis of Derivatives

The protocol described above can be readily adapted for the synthesis of a wide range of derivatives by simply varying the amine reactant.

General Procedure for Derivative Synthesis:

The general procedure remains the same as for the synthesis of this compound. The key modification is the substitution of ethylamine with other primary or secondary amines.

Table of Representative Derivatives:

Amine ReactantDerivative NameExpected Yield Range
MethylamineBenzyl 4-(methylamino)piperidine-1-carboxylate75-90%
PropylamineBenzyl 4-(propylamino)piperidine-1-carboxylate70-85%
BenzylamineBenzyl 4-(benzylamino)piperidine-1-carboxylate65-80%
AnilineBenzyl 4-(phenylamino)piperidine-1-carboxylate60-75%

Note: Reaction times and purification conditions may need to be optimized for each derivative.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_process Work-up & Purification cluster_end Final Product A Benzyl 4-oxopiperidine-1-carboxylate C Imine Formation (Acetic Acid Catalyst, DCM) A->C B Ethylamine B->C D Reduction (NaBH(OAc)3) C->D E Quenching (NaHCO3) D->E F Extraction (DCM) E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium triacetoxyborohydride: Is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle under an inert atmosphere if possible.

    • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

    • Ethylamine: Is a flammable and corrosive gas or liquid. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend reaction time. Ensure stoichiometry of reagents is correct.
Product loss during work-up.Ensure complete extraction from the aqueous phase. Optimize column chromatography conditions.
Formation of Side Products Reduction of the starting ketone.Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent slowly.
Dialkylation of the amine.Use a slight excess of the amine.
Difficulty in Purification Product co-elutes with impurities.Optimize the eluent system for column chromatography. Consider using a different stationary phase.

Conclusion

The reductive amination of Benzyl 4-oxopiperidine-1-carboxylate provides an efficient and versatile route for the synthesis of this compound and its derivatives. The use of sodium triacetoxyborohydride as a mild and selective reducing agent allows for a high-yielding and clean reaction. This protocol serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the synthesis of diverse libraries of 4-aminopiperidine derivatives for biological evaluation.

References

  • PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856. [Link]

  • Research Article. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]

  • King's College London Research Portal. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a).... [Link]

  • SIELC Technologies. (2018). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. [Link]

  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. [Link]

  • ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • ChemBK. (2024). Benzyl 4-oxopiperidine-1-carboxylate. [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • PubChem. (n.d.). Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. [Link]

Sources

Application Notes and Protocols: Strategic Deployment of Benzyl 4-(ethylamino)piperidine-1-carboxylate in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the rapid generation of focused compound libraries is paramount to accelerating the hit-to-lead and lead optimization phases of drug discovery. Parallel synthesis has emerged as a cornerstone strategy, enabling the systematic exploration of structure-activity relationships (SAR).[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of Benzyl 4-(ethylamino)piperidine-1-carboxylate, a versatile secondary amine building block, in solution-phase parallel synthesis workflows. We will delve into the strategic considerations for its use, provide detailed, adaptable protocols for key chemical transformations, and illustrate the logical flow of library generation.

Introduction: The Strategic Value of the Piperidine Scaffold and this compound

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide array of biological targets. This compound offers several strategic advantages as a building block for library synthesis:

  • A Secondary Amine Handle: The ethylamino group provides a reactive nucleophile for a variety of conjugation chemistries, most notably amide bond formation and reductive amination.

  • Orthogonal Protecting Groups: The piperidine nitrogen is protected as a benzyl carbamate (Cbz), which is stable to many common reaction conditions used to modify the ethylamino group. This Cbz group can be readily removed under standard hydrogenolysis conditions, revealing another point for diversification.

  • Favorable Physicochemical Properties: The piperidine core generally imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to parent molecules.[3]

This application note will focus on two primary, high-throughput-compatible reactions for library generation using this building block: Amide Coupling and Reductive Amination .

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for reaction setup and purification.

PropertyValueSource
Molecular Formula C15H22N2O2PubChem[2]
Molecular Weight 262.35 g/mol PubChem[2]
Appearance White to off-white solid---
Solubility Soluble in most organic solvents (DCM, THF, DMF)---
XLogP3 2.1PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]

Core Applications in Parallel Synthesis

The secondary amine of this compound is the key reactive handle for diversification in a parallel synthesis format. Below are detailed protocols for two of the most robust and widely used transformations in medicinal chemistry.

Library Generation via Parallel Amide Coupling

Amide bond formation is a cornerstone reaction in drug discovery.[4] The following protocol is designed for solution-phase synthesis in a 96-well plate format, utilizing a common carbodiimide coupling agent.

Workflow for Parallel Amide Synthesis:

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Array of Carboxylic Acids (R-COOH) in 96-well plate (dissolved in DMF) D Dispense Coupling Reagent/Base to Carboxylic Acid Plate A->D B Stock Solution of This compound (in DMF) E Dispense Piperidine Stock to Reaction Plate B->E C Stock Solution of Coupling Reagent (e.g., HATU) and Base (e.g., DIEA) (in DMF) C->D D->E F Incubate at Room Temperature (e.g., 16 hours) E->F G Quench Reaction (e.g., with aqueous NaHCO3) F->G H Liquid-Liquid Extraction (e.g., with Ethyl Acetate) G->H I Evaporate Solvent H->I J High-Throughput Purification (e.g., Mass-directed prep-HPLC) I->J

Caption: Workflow for parallel amide library synthesis.

Detailed Protocol: Parallel Amide Coupling in a 96-Well Plate

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • 96-well reaction plates (e.g., polypropylene, 2 mL volume)

  • Automated liquid handler (optional, but recommended for efficiency)

  • Plate shaker

  • Centrifugal evaporator

Procedure:

  • Reagent Plate Preparation:

    • To each well of a 96-well plate, add 50 µmol (1.0 equiv) of a unique carboxylic acid from your library.

    • Dissolve each carboxylic acid in 250 µL of anhydrous DMF.

  • Piperidine Stock Solution:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF (52.5 mg in 1 mL).

  • Coupling Reagent/Base Stock Solution:

    • Prepare a stock solution containing HATU (0.22 M, 1.1 equiv) and DIEA (0.4 M, 2.0 equiv) in anhydrous DMF. For 100 reactions, this would be approximately 836 mg of HATU and 700 µL of DIEA in 10 mL of DMF.

  • Reaction Initiation:

    • Using a multichannel pipette or automated liquid handler, add 250 µL of the HATU/DIEA stock solution to each well of the carboxylic acid plate.

    • Agitate the plate gently for 10 minutes at room temperature to pre-activate the carboxylic acids.

    • Add 250 µL (50 µmol, 1.0 equiv) of the this compound stock solution to each well.

  • Reaction Incubation:

    • Seal the 96-well plate and place it on a plate shaker at room temperature for 16 hours.

  • Work-up:

    • Quench the reactions by adding 500 µL of saturated aqueous NaHCO3 to each well.

    • Extract the products by adding 1 mL of EtOAc to each well, sealing the plate, and shaking vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic (top) layer to a new 96-well plate.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate or by adding anhydrous MgSO4 directly to the wells and filtering.

  • Isolation and Analysis:

    • Evaporate the solvent from the final plate using a centrifugal evaporator.

    • Dissolve the residues in a suitable solvent (e.g., DMSO) for analysis (LC-MS, UPLC) and biological screening.

    • For compounds requiring higher purity, utilize mass-directed preparative HPLC.

Library Generation via Parallel Reductive Amination

Reductive amination is a powerful and reliable method for forming C-N bonds, and it is highly amenable to parallel synthesis.[3][5] This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent that is well-suited for high-throughput applications as it does not reduce the starting aldehyde or ketone.[5]

Workflow for Parallel Reductive Amination:

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Array of Aldehydes/Ketones (R-CHO) in 96-well plate (dissolved in DCE) C Dispense Piperidine Stock to Aldehyde/Ketone Plate A->C B Stock Solution of This compound (in DCE) B->C D Add Sodium Triacetoxyborohydride (as solid or slurry) C->D E Incubate at Room Temperature (e.g., 18 hours) D->E F Quench Reaction (e.g., with aqueous NaHCO3) E->F G Phase Separation or Extraction (e.g., with DCM) F->G H Evaporate Solvent G->H I High-Throughput Purification (e.g., Mass-directed prep-HPLC) H->I

Caption: Workflow for parallel reductive amination library synthesis.

Detailed Protocol: Parallel Reductive Amination in a 96-Well Plate

Materials:

  • This compound

  • A library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • 96-well reaction plates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Centrifugal evaporator

Procedure:

  • Reagent Plate Preparation:

    • To each well of a 96-well plate, add 50 µmol (1.0 equiv) of a unique aldehyde or ketone from your library.

    • Dissolve each carbonyl compound in 300 µL of DCE.

  • Piperidine Addition:

    • Add a solution of this compound (55 µmol, 1.1 equiv, 14.4 mg) in 200 µL of DCE to each well.

  • Reaction Initiation:

    • Add sodium triacetoxyborohydride (75 µmol, 1.5 equiv, 15.9 mg) to each well. This can be done as a solid using a powder dispenser or as a slurry in DCE.

    • Seal the plate and place it on a plate shaker at room temperature for 18 hours.

  • Work-up:

    • Quench the reaction by carefully adding 500 µL of saturated aqueous NaHCO3 to each well.

    • Shake the plate for 10 minutes to ensure the reaction is complete and any excess reagent is neutralized.

    • Add 1 mL of DCM to each well to extract the product.

    • Separate the organic layer using a phase separator plate or by careful manual transfer to a new plate.

  • Isolation and Analysis:

    • Evaporate the solvent from the product plate using a centrifugal evaporator.

    • Re-dissolve the residues in a suitable solvent (e.g., DMSO) for LC-MS analysis and biological screening.

    • Purify as needed using mass-directed preparative HPLC.

Downstream Processing: Deprotection and Further Diversification

A key feature of using this compound is the potential for a second diversification step after the initial library has been synthesized. The Cbz protecting group can be removed under standard hydrogenolysis conditions.

General Protocol for Cbz Deprotection:

  • Dissolve the purified library member in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Stir the reaction under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

The resulting free piperidine nitrogen can then be subjected to another round of parallel synthesis, for example, through reaction with a new set of sulfonyl chlorides, alkyl halides, or another amide coupling, exponentially increasing the chemical space explored from a single starting scaffold.

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its bifunctional nature, combined with orthogonal protection, allows for the creation of large and diverse compound libraries through robust and scalable chemical reactions such as amide coupling and reductive amination. The protocols outlined in this document provide a solid foundation for researchers to implement this reagent in their high-throughput synthesis workflows, thereby accelerating the identification and optimization of novel therapeutic agents.

References

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]

  • Qiu-Shi Chen, Jian-Qi Li, & Qing-Wei Zhang. (2020). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 52(15), 2149-2164.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23369962, this compound. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Mettler Toledo. (n.d.). Parallel Synthesis | Screening of Reaction Conditions. Retrieved from [Link]

  • Asynt. (2022, September 7). A Quick Introduction to Parallel Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BioDuro. (n.d.). Parallel Synthesis. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Purification Method for Benzyl 4-(ethylamino)piperidine-1-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of Benzyl 4-(ethylamino)piperidine-1-carboxylate from synthetic reaction mixtures. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical. This guide provides a comprehensive protocol for reverse-phase HPLC, detailing method development rationale, step-by-step procedures, and troubleshooting advice. The methodology is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of piperidine-based compounds.

Introduction: The Purification Challenge

This compound is a disubstituted piperidine derivative featuring a benzyl carbamate (Cbz) protecting group and a secondary amine. While the Cbz group offers stability and is readily removable, the presence of the basic ethylamino moiety presents a significant challenge in silica-based reverse-phase chromatography, often leading to poor peak shape and compromised purity.[1][2] The primary goal of this method is to achieve efficient separation of the target compound from starting materials, reagents, and byproducts, yielding a final product of high purity suitable for subsequent synthetic steps or biological screening.

The benzyl carbamate group provides a strong chromophore, making UV detection a straightforward choice for monitoring the separation.[3] The core of the method development lies in mitigating the undesirable interactions between the basic analyte and the stationary phase.[2][4]

Rationale for Method Development

A reverse-phase HPLC strategy is selected for its versatility and applicability to a wide range of organic molecules. The key decisions in developing this method are centered around the choice of stationary phase and mobile phase composition to ensure optimal separation and peak symmetry.

Stationary Phase Selection

A C18 (octadecylsilyl) bonded silica column is the workhorse of reverse-phase chromatography and serves as the primary choice for this application. However, standard C18 columns possess residual silanol groups (Si-OH) on the silica surface.[5] At typical mobile phase pH values (above ~3.5), these silanols can deprotonate, creating negatively charged sites that interact ionically with protonated basic compounds like our target analyte.[5] This secondary interaction is a primary cause of peak tailing.[1][2]

To counteract this, the use of a modern, high-purity, end-capped C18 column is strongly recommended. End-capping chemically derivatizes most of the residual silanols, minimizing their availability for interaction.[1]

Mobile Phase Strategy: The Key to Peak Shape

The mobile phase composition is critical for achieving good chromatography for basic compounds.[6][7] The strategy involves two key components: an organic modifier and an aqueous component containing an additive to suppress silanol interactions.

  • Organic Modifier: Acetonitrile is chosen over methanol as the organic solvent due to its lower viscosity, which results in lower backpressure, and its favorable UV cutoff, which is important for detection at lower wavelengths.[8]

  • Aqueous Modifier (The "Silanol Suppressor"): To ensure the analyte is in a single ionic state and to prevent interactions with residual silanols, a mobile phase additive is essential. Trifluoroacetic acid (TFA) is a common choice. At a concentration of 0.1% in the mobile phase, TFA lowers the pH to around 2. This low pH ensures that the secondary amine on the piperidine ring is consistently protonated and, more importantly, it suppresses the ionization of the residual silanol groups on the stationary phase, thereby minimizing the ionic interactions that cause peak tailing.[9][10]

The following diagram illustrates the logical flow of the method development strategy.

MethodDevelopment cluster_Analyte Analyte Properties cluster_Strategy Chromatographic Strategy cluster_MobilePhase Mobile Phase Components Analyte This compound - Basic (Secondary Amine) - UV Active (Benzyl Group) Mode Reverse-Phase HPLC Analyte->Mode Hydrophobicity & MW MobilePhase Mobile Phase Optimization Analyte->MobilePhase Basic nature dictates need for modifier Column C18 Column (End-capped) Mode->Column Standard practice Organic Organic: Acetonitrile (Good UV transparency, low viscosity) MobilePhase->Organic Aqueous Aqueous: Water + 0.1% TFA (Suppresses silanol ionization) MobilePhase->Aqueous

Caption: Logic for HPLC method development.

Detailed Purification Protocol

This protocol is designed for preparative HPLC to isolate the target compound in high purity.

Materials and Equipment
Equipment/MaterialSpecification
HPLC SystemPreparative scale with gradient capability, UV detector, and fraction collector
ColumnC18, 5 or 10 µm particle size, ≥19 mm internal diameter (e.g., 19 x 250 mm)
Solvents (Mobile Phase)HPLC-grade Acetonitrile (ACN), HPLC-grade Water, Trifluoroacetic Acid (TFA)
Sample SolventDimethyl sulfoxide (DMSO) or mobile phase
Post-Purification EquipmentRotary evaporator or centrifugal evaporator/lyophilizer
Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas thoroughly.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas thoroughly.

Step 2: Sample Preparation

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. DMSO is often a good choice for initial dissolution, but it is a strong solvent.

  • If possible, dilute the dissolved sample with Mobile Phase A to reduce the injection solvent strength, which can improve peak shape.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[11]

Step 3: HPLC System Preparation and Equilibration

  • Install the preparative C18 column.

  • Purge the pump lines with freshly prepared mobile phases.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

Step 4: Chromatographic Method The following gradient is a starting point and should be optimized based on the crude sample profile.

Parameter Value
Flow Rate 20 mL/min (for a 19 mm ID column)
Column Temp Ambient
Detection UV at 254 nm
Injection Vol. 1-5 mL (dependent on concentration & loading)
Gradient Program
Time (min) % Mobile Phase B (ACN w/ 0.1% TFA)
0.0 5
5.0 5
25.0 95
30.0 95
30.1 5

| 35.0 | 5 |

Step 5: Fraction Collection

  • Perform a small analytical injection first to determine the retention time of the target compound.

  • Set the fraction collector to trigger collection based on the UV signal threshold and/or time window corresponding to the peak of interest.

  • Inject the prepared crude sample and begin the purification run.

Step 6: Post-Purification Work-up (Solvent Removal)

  • Combine the pure fractions containing the target compound.

  • The collected fractions contain water, acetonitrile, and TFA. Removing these solvents efficiently is crucial. Centrifugal evaporation is an effective technique.[12][13] A multi-stage evaporation process can be employed:

    • Stage 1: Evaporate the acetonitrile at a moderate temperature and pressure.

    • Stage 2: Concentrate the remaining water.

    • Stage 3: Freeze the sample and lyophilize to remove the final traces of water and TFA, yielding a dry, often fluffy, solid.[9][10]

  • The final product will likely be the TFA salt of the amine. If the free base is required, a subsequent liquid-liquid extraction with a suitable base (e.g., saturated sodium bicarbonate solution) and organic solvent (e.g., ethyl acetate) will be necessary.

The overall workflow is summarized in the diagram below.

PurificationWorkflow cluster_Prep Preparation cluster_HPLC HPLC Purification cluster_Post Post-Purification MobilePhase 1. Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) Equilibrate 3. Equilibrate System MobilePhase->Equilibrate SamplePrep 2. Prepare Sample (Dissolve & Filter) Inject 4. Inject & Run Gradient SamplePrep->Inject Equilibrate->Inject Collect 5. Collect Fractions Inject->Collect Evaporate 6. Evaporate Solvents (e.g., Centrifugal Evaporator) Collect->Evaporate FinalProduct 7. Isolated Pure Compound (TFA Salt) Evaporate->FinalProduct

Caption: Experimental workflow for HPLC purification.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Insufficient mobile phase modifier (TFA).- Secondary interactions with active silanols.[1][2]- Column degradation.- Ensure TFA concentration is 0.1% in both mobile phases.- Switch to a highly end-capped or a different base-deactivated column.- Flush the column or replace if performance degrades.[1]
Poor Resolution - Gradient is too steep.- Column is overloaded.[1]- Decrease the gradient slope (e.g., run from 5% to 95% B over a longer time).- Reduce the injection volume or the concentration of the sample.[1]
Split Peaks - Partially clogged column frit.- Column void or bed collapse.- Sample solvent incompatible with mobile phase.[4]- Reverse-flush the column (consult manufacturer's instructions).- Replace the column.- Dissolve the sample in the initial mobile phase composition whenever possible.
Product is an Oil/Gum - Incomplete solvent removal.- Residual TFA forming a salt.- Utilize a lyophilizer (freeze-dryer) for the final drying step to ensure all water is removed.[14]- This is expected; the product is the TFA salt. Proceed with basification if the free amine is needed.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a robust and reliable framework for the purification of this compound. By employing a C18 stationary phase and an acetonitrile/water mobile phase modified with 0.1% TFA, researchers can effectively mitigate the common chromatographic problems associated with basic amines, leading to high-purity compounds suitable for downstream applications in drug discovery and development. Careful attention to sample preparation, gradient optimization, and post-purification work-up will ensure successful and reproducible results.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
  • Lab Manager Magazine. (2019). Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. Lab Manager Magazine.
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. BenchChem.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • LabHomepage. (2012). Drying of aqueous HPLC fractions made faster and easier. LabHomepage.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
  • Scientific Products. (n.d.). Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. Scientific Products.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Bioprocess Online. (2019). How To Avoid Residual Solvent When Drying HPLC Fractions. Bioprocess Online.
  • Manufacturing Chemist. (2014). Optimal drying of HPLC fractions. Manufacturing Chemist.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials.
  • Chiang Mai J. Sci. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Industry News.
  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application Note: A Framework for In Vitro Assay Development with Benzyl 4-(ethylamino)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Derivatives of Benzyl 4-(ethylamino)piperidine-1-carboxylate represent a versatile chemical class with potential for modulation of a wide array of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize novel derivatives from this chemical family. We present detailed, self-validating protocols for primary biochemical assays to determine target engagement and secondary cell-based functional assays to elucidate the mechanism of action. This document emphasizes the causality behind experimental choices, adherence to rigorous scientific standards, and precise data interpretation to accelerate the hit-to-lead optimization process.

Introduction: The Strategic Imperative of In Vitro Assays

In early-stage drug discovery, the primary objective is to identify and characterize compounds that interact with a biological target of interest in a specific and potent manner.[5][6] In vitro assays are the bedrock of this process, providing the quantitative data necessary to build structure-activity relationships (SAR) and guide medicinal chemistry efforts.[6] For a novel chemical series like this compound derivatives, a tiered or cascaded approach to in vitro testing is essential.[5] This strategy begins with high-throughput primary screens to identify "hits" that bind to the target, followed by more complex secondary and tertiary assays to confirm activity, determine functional effects (e.g., agonism vs. antagonism), and assess selectivity.[5]

This document outlines protocols for two common, yet powerful, assay formats applicable to targets frequently modulated by piperidine-containing molecules: GPCRs and protein kinases. The principles and methodologies described herein are designed to be adaptable to specific research needs, providing a solid foundation for rigorous compound characterization.

The Assay Development & Screening Cascade

A successful screening campaign follows a logical progression from broad, high-throughput methods to more detailed, lower-throughput studies. This cascade ensures that resources are focused on the most promising compounds. The initial step is to develop a primary assay that is robust, reproducible, and cost-effective for screening a large number of compounds.[5] Hits from the primary screen are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & MOA cluster_2 Selectivity & Off-Target cluster_3 Lead Optimization Primary Primary Assay (e.g., Radioligand Binding) High-Throughput Secondary Secondary Functional Assay (e.g., cAMP or Kinase Activity) Medium-Throughput Primary->Secondary Confirm 'Hits' Selectivity Selectivity Profiling (Panel of Related Targets) Secondary->Selectivity Characterize Potency & Efficacy LeadOp In-depth Biophysical & Cellular Characterization Selectivity->LeadOp Identify Selective Leads

Caption: The In Vitro Assay Cascade.

Primary Assay: Quantifying Target Engagement

The first critical question for any new compound is: does it bind to the intended target? Biochemical assays that directly measure the physical interaction between a compound and its target protein are the gold standard for this purpose.

Protocol: GPCR Radioligand Competition Binding Assay

Radioligand binding assays are a sensitive and quantitative method to determine the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor.[7][8] The principle is based on the competition between a labeled, high-affinity ligand (the radioligand) and the unlabeled test compound for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound derivatives for a target GPCR.

Materials:

  • Cell Membranes: Membranes prepared from a cell line overexpressing the target GPCR.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and specificity for the target GPCR.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of the piperidine derivatives.

  • Non-specific Competitor: A high concentration of a known, unlabeled ligand to define non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filter mats (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Scintillation Counter & Fluid.

Step-by-Step Protocol:

  • Preparation: Thaw the cell membrane aliquot on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[9]

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 150 µL membranes + 50 µL radioligand + 50 µL buffer.

    • Non-specific Binding (NSB): 150 µL membranes + 50 µL radioligand + 50 µL non-specific competitor (at a concentration >100x its Ki).

    • Competition: 150 µL membranes + 50 µL radioligand + 50 µL of test compound dilution.

  • Radioligand Concentration: The radioligand should be used at a fixed concentration, typically at or near its equilibrium dissociation constant (Kd), to ensure assay sensitivity.[9]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[10]

  • Harvesting: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot a competition curve with the percent specific binding versus the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate the Ki value using the Cheng-Prusoff equation .[11][12] This converts the IC₅₀ to a true equilibrium dissociation constant, which is independent of assay conditions like the radioligand concentration.[11][13]

    • Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Assays: Elucidating Functional Activity

Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does the compound activate the target (agonism), block the activity of a native ligand (antagonism), or have no functional effect? Cell-based assays that measure a downstream signal are ideal for this purpose.

Protocol: Luminescent Kinase Inhibition Assay (ADP-Glo™)

Many piperidine derivatives are designed as kinase inhibitors. The ADP-Glo™ Kinase Assay is a universal, luminescent method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15] Increased luminescence is proportional to the amount of ADP formed and thus to kinase activity.[16]

Objective: To determine the potency (IC₅₀) of piperidine derivatives in inhibiting a target protein kinase.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP (with/without Inhibitor) ADP ADP + Phosphorylated Substrate Kinase->ADP Enzymatic Reaction Reagent1 Add ADP-Glo™ Reagent ADP->Reagent1 Depleted Remaining ATP is consumed Reagent1->Depleted Reagent2 Add Kinase Detection Reagent Depleted->Reagent2 ATP_regen ADP is converted to ATP Reagent2->ATP_regen Light Luciferase generates light ATP_regen->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase: Purified, active target kinase.

  • Substrate: A specific peptide or protein substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Kinase Reaction Buffer.

  • Test Compounds: Serial dilutions of the piperidine derivatives.

  • ADP-Glo™ Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.[14][17]

  • Luminometer.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a white, opaque 384-well plate, set up the kinase reaction. A typical 10 µL reaction might include:

    • 5 µL of Kinase/Substrate mix in reaction buffer.

    • 5 µL of ATP solution containing the serially diluted test compound.

  • Controls: Include "no enzyme" controls (for background) and "no inhibitor" (vehicle) controls (for 100% activity).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Terminate & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes any remaining unreacted ATP.[17][18] Incubate for 40 minutes at room temperature.

  • Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.[17][18] Incubate for 30-60 minutes at room temperature.

  • Read Plate: Measure the luminescence of each well using a plate-reading luminometer.

Protocol: Cell-Based GPCR Functional Assay (cAMP-Glo™)

For GPCRs that couple to adenylyl cyclase, changes in the intracellular concentration of cyclic AMP (cAMP) are a direct measure of receptor activation (by Gs-coupled receptors) or inhibition (by Gi-coupled receptors). The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay for detecting cAMP levels in cells.[19][20] The principle is based on the competition for ATP between a cAMP-dependent protein kinase (PKA) and a luciferase. High cAMP activates PKA, which consumes ATP, leading to a lower luminescent signal. Therefore, the signal is inversely proportional to the cAMP concentration.[21]

Objective: To determine if piperidine derivatives act as agonists or antagonists at a Gs or Gi-coupled GPCR.

G Ligand Ligand (Agonist) GPCR Gs-Coupled GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC cAMP ATP -> cAMP AC->cAMP PKA cAMP activates PKA cAMP->PKA ATP_Dep PKA consumes ATP PKA->ATP_Dep Luciferase Remaining ATP drives Luciferase Reaction ATP_Dep->Luciferase Light Light Signal Luciferase->Light

Caption: Gs-GPCR Signaling and cAMP-Glo™ Assay Principle.

Materials:

  • Cells: A cell line stably expressing the target GPCR.

  • Induction Buffer: Buffer for compound treatment, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Test Compounds: Serial dilutions of the piperidine derivatives.

  • Agonist Control: A known agonist for the target GPCR.

  • cAMP-Glo™ Assay Kit (Promega). [22]

  • Luminometer.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a white, opaque 384-well plate and grow overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compounds to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compounds, then add a fixed concentration (e.g., EC₈₀) of a known agonist.

  • Induction: Incubate the plate for 15-30 minutes at room temperature to allow for cAMP modulation.[21]

  • Cell Lysis & cAMP Detection: Add cAMP-Glo™ Lysis Buffer, followed by the cAMP Detection Solution (containing PKA).[22] Incubate for 20 minutes.

  • ATP Detection: Add Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP.[21] Incubate for 10 minutes.

  • Read Plate: Measure luminescence. A decrease in signal corresponds to an increase in cAMP.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for making informed decisions.

Key Parameters
ParameterDefinitionAssay TypeInterpretation
IC₅₀ The concentration of an inhibitor that reduces a response to 50% of the maximum.Inhibition (Binding, Kinase)A measure of the compound's potency . A lower IC₅₀ indicates higher potency.[13]
Ki The equilibrium inhibition constant; the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.Competition BindingA measure of the compound's affinity . It is independent of assay conditions.[11]
EC₅₀ The concentration of an agonist that provokes a response halfway between the baseline and maximum response.Functional (cAMP Agonist)A measure of the compound's potency as an agonist.
Emax The maximum response achievable by an agonist.Functional (cAMP Agonist)A measure of the compound's efficacy .
Assay Validation: The Z'-Factor

Before screening, and periodically during a campaign, the quality and robustness of the assay must be validated. The Z'-factor is a statistical parameter used to quantify the separation between the high and low signals of an assay, taking into account the data variation.[23][24]

  • Z' = 1 – [ (3σp + 3σn) / |μp - μn| ]

    • Where σp and μp are the standard deviation and mean of the positive control (e.g., no inhibitor).

    • And σn and μn are the standard deviation and mean of the negative control (e.g., max inhibition or no enzyme).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay, suitable for HTS.[24][25][26]
0 to 0.5Marginal assay; may require optimization.[24][26]
< 0Poor assay; not suitable for screening.[24][26]

Conclusion

This application note provides a foundational guide for establishing a robust in vitro characterization cascade for novel this compound derivatives. By employing rigorous, well-validated assays such as radioligand binding to determine affinity and cell-based functional assays to define the mechanism of action, researchers can efficiently generate the high-quality data needed to drive medicinal chemistry programs forward. The protocols and principles outlined here serve as a starting point, and should be carefully optimized and validated for each specific biological target and compound series.

References

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.).
  • On HTS: Z-factor. (2023, December 12).
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics, Oxford Academic. Retrieved from [Link]

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved from [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. (n.d.). Retrieved from [Link]

  • cAMP-Glo™ Assay Protocol - Promega. (n.d.).
  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. (n.d.). Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.). Retrieved from [Link]

  • GPCR-radioligand binding assays - PubMed. (n.d.). Retrieved from [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved from [Link]

  • cAMP-Glo™ Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation - YouTube. (2021, January 13). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values - CORE. (n.d.). Retrieved from [Link]

  • Essentials of In Vitro Assay Development - Kosheeka. (2021, July 28). Retrieved from [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • | Assay conditions for GPCR radioligand competition binding assays. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors - MDPI. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide - SIELC Technologies. (2018, May 16). Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of Benzyl 4-(ethylamino)piperidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics targeting a wide range of biological systems, including the central nervous system (CNS).[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting structure-activity relationship (SAR) studies for a specific class of piperidine derivatives: Benzyl 4-(ethylamino)piperidine-1-carboxylate analogs. We will delineate the strategic design of an analog library, provide detailed protocols for chemical synthesis, and outline the requisite in vitro pharmacological assays for target affinity and functional activity. Furthermore, we will address the critical importance of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to ensure the development of candidates with viable pharmacokinetic properties.[4][5] The methodologies described herein are designed to be robust and self-validating, providing a clear path from initial hit to an optimized lead compound.

Introduction: The Strategic Imperative of SAR

In drug discovery, the initial identification of a "hit" compound is merely the beginning of a long and intricate journey. The process of transforming this hit into a viable drug candidate hinges on lead optimization, a systematic process of chemical modification guided by SAR studies.[6] The goal is to enhance desired properties such as potency and selectivity while minimizing off-target effects and improving the molecule's overall drug-like characteristics.

The this compound scaffold presents a versatile platform for chemical exploration. Its distinct structural motifs—the N-benzyl group, the piperidine core, and the 4-position ethylamino side chain—offer multiple points for diversification. This allows for a fine-tuning of physicochemical properties that govern target interaction and pharmacokinetic behavior.

This guide will use the mu-opioid receptor (MOR), a well-characterized G protein-coupled receptor (GPCR), as a representative biological target to illustrate the SAR workflow.[7] The principles and protocols, however, are broadly applicable to other potential targets for this chemical class.

Designing the SAR Campaign: A Workflow for Success

A successful SAR study is not a random walk through chemical space but a well-planned investigation. The first step is to dissect the core scaffold and identify key vectors for chemical modification.

Core Scaffold and Points of Diversification

The parent structure, this compound, can be systematically modified at three primary positions:

  • Region 1 (R1): The aromatic ring of the N-benzyl group. Modifications here can influence aromatic interactions (π-π stacking, cation-π) within the receptor binding pocket and modulate lipophilicity.

  • Region 2 (R2): The ethylamino side chain at the C4 position. Altering the length, branching, or nature of this group can probe specific hydrogen bonding interactions and steric tolerance.

  • Region 3 (R3): The N1-protecting group, initially a benzyloxycarbonyl group. This can be varied to explore its impact on potency, selectivity, and metabolic stability.

The SAR Workflow

The overall experimental workflow is designed to create a continuous feedback loop, where data from biological assays inform the design of the next generation of compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Pharmacology cluster_2 ADME Profiling cluster_3 Data Analysis & Iteration A Identify Diversification Points (R1, R2, R3) B Synthesize Analog Library (Protocol 1) A->B C Primary Screen: Binding Affinity (Ki) (Protocol 2) B->C D Functional Screen: Efficacy (EC50/IC50) (Protocol 3) C->D Active Binders G Establish SAR: Correlate Structure with Activity & Properties D->G Pharmacology Data E Metabolic Stability (Protocol 4) F Permeability (PAMPA) (Protocol 5) E->F F->G ADME Data H Design Next-Gen Analogs G->H H->B Iterative Loop

Caption: The iterative workflow for SAR studies.

Part I: Synthesis of Analogs

The synthesis of the analog library is a cornerstone of the SAR campaign. Reductive amination is a robust and widely used method for preparing 4-aminopiperidine derivatives and serves as the key step in our general synthetic approach.[8][9]

Protocol 1: General Synthesis via Reductive Amination

This protocol describes the synthesis of a representative analog starting from commercially available Benzyl 4-oxopiperidine-1-carboxylate.

Objective: To synthesize this compound.

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate

  • Ethylamine (solution in ethanol or THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous DCM.

  • Imine Formation: Add ethylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the in situ-formed iminium ion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound analog. Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS.

Part II: In Vitro Pharmacological Evaluation

Once synthesized, each analog must be evaluated for its interaction with the biological target. This involves a two-step process: assessing its binding affinity and then characterizing its functional effect (i.e., whether it activates or blocks the receptor).

A. Primary Binding Assay: Determining Target Affinity (Kᵢ)

Rationale: The first question to answer is whether the compound binds to the intended target. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[10][11][12] The assay measures the ability of an unlabeled test compound to displace a known radioligand from the receptor, from which the inhibition constant (Kᵢ) is derived.

Protocol 2: Competitive Radioligand Binding Assay for MOR

Objective: To determine the Kᵢ of test compounds for the mu-opioid receptor (MOR).

Materials:

  • Cell membranes prepared from cells expressing human MOR (e.g., HEK293 or CHO cells)

  • [³H]-DAMGO (a selective MOR agonist radioligand)

  • Naloxone (a non-selective opioid antagonist for defining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess Naloxone), and competitive binding (radioligand + varying concentrations of test compound).

  • Incubation: To each well, add in order:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of Naloxone (10 µM final concentration) OR 50 µL of test compound (10-point, 3-fold serial dilution).

    • 50 µL of [³H]-DAMGO (at a final concentration near its Kₑ, e.g., 1-2 nM).

    • 100 µL of MOR membrane preparation (10-20 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[13]

  • Separation: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold Assay Buffer (4x) to remove any non-specifically trapped radioligand.

  • Counting: Place the filter mats into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

B. Functional Assay: Determining Efficacy (EC₅₀/IC₅₀)

Rationale: A compound that binds may be an agonist (activates the receptor), an antagonist (blocks the receptor from being activated), or an inverse agonist (reduces basal receptor activity). Since MOR is a Gᵢ-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14][15] Measuring this change is a direct readout of functional activity.

Protocol 3: cAMP Inhibition Assay (TR-FRET)

Objective: To determine if compounds act as agonists (measure EC₅₀) or antagonists (measure IC₅₀) at the MOR.

Materials:

  • CHO or HEK293 cells stably expressing human MOR.

  • Forskolin (an adenylyl cyclase activator).

  • DAMGO (a reference MOR agonist).

  • A commercial TR-FRET cAMP assay kit (e.g., LANCE, HTRF).

  • 384-well low-volume white plates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer.

Procedure (Agonist Mode):

  • Cell Plating: Seed the MOR-expressing cells into 384-well plates and grow overnight.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. Include DAMGO as a positive control.

  • Stimulation: Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production. Causality Note: Forskolin raises the basal cAMP level, making the inhibitory effect of a Gᵢ-coupled agonist easily detectable.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the cAMP detection reagents from the TR-FRET kit as per the manufacturer's protocol. This typically involves lysing the cells and adding a europium-labeled anti-cAMP antibody and a fluorescently-tagged cAMP analog.

  • Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths. Plot the TR-FRET signal against the log concentration of the test compound and fit the curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

Part III: Early ADME/Tox Profiling

Excellent potency and efficacy are irrelevant if a compound cannot reach its target in the body or is rapidly metabolized. Early in vitro ADME profiling is essential for de-risking candidates and guiding optimization.[16][17][18]

Protocol 4: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a compound in the primary organ of metabolism, the liver.[17]

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Phosphate buffer (pH 7.4).

  • Test compounds and a positive control (e.g., a rapidly metabolized drug like verapamil).

  • Acetonitrile with an internal standard for quenching.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: Pre-warm HLM and buffer to 37°C. In a 96-well plate, add the test compound (at 1 µM final concentration) to the HLM suspension.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the in vitro half-life (T½) as 0.693 / k .

Data Interpretation: SAR Table

The data from all assays should be consolidated into a single table to facilitate the identification of structure-activity and structure-property relationships.

Analog R1 R2 MOR Kᵢ (nM) cAMP EC₅₀ (nM) HLM T½ (min)
Parent H-CH₂CH₃50.2125.645
A-1 4-Cl-CH₂CH₃15.835.152
A-2 4-OCH₃-CH₂CH₃89.5250.328
B-1 H-CH₃120.1>100065
B-2 H-CH(CH₃)₂45.398.7>90
C-1 4-Cl-CH(CH₃)₂5.2 11.4 >90

Interpretation of Hypothetical Data:

  • R1 Modification: Adding an electron-withdrawing group (4-Cl, A-1 ) improved both binding affinity and functional potency compared to the parent. An electron-donating group (4-OCH₃, A-2 ) was detrimental.

  • R2 Modification: Shortening the alkyl chain (B-1 ) reduced activity, while adding steric bulk (isopropyl, B-2 ) was well-tolerated and improved metabolic stability.

  • Synergy: Combining the beneficial modifications (4-Cl at R1 and isopropyl at R2) in analog C-1 resulted in a highly potent and metabolically stable lead compound.

SAR_Logic struct Core Scaffold R1 (Benzyl Ring) R2 (Ethylamino) R3 (N-Protect) r1_mod R1 Modification 4-Cl (EWG) 4-OCH3 (EDG) struct:f1->r1_mod r2_mod R2 Modification Isopropyl (Bulk) Methyl (Shorter) struct:f2->r2_mod potency Increased Potency & Efficacy r1_mod:good->potency r1_mod:bad->potency Decreased r2_mod:good->potency Maintained stability Increased Metabolic Stability r2_mod:good->stability

Caption: Visualizing the derived SAR from hypothetical data.

Conclusion and Future Directions

This guide has outlined a systematic and integrated approach to performing SAR studies on this compound analogs. By combining targeted synthesis with robust in vitro pharmacological and ADME assays, researchers can efficiently navigate chemical space to identify lead compounds with desirable biological activity and drug-like properties.

The hypothetical data presented for analog C-1 identifies it as a promising lead. Future work would involve:

  • Selectivity Profiling: Assessing the binding of C-1 against other opioid receptor subtypes (delta, kappa) and a panel of other off-target GPCRs to ensure a clean pharmacological profile.

  • Further Optimization: Exploring additional modifications around the identified beneficial groups to further enhance potency and properties.

  • In Vivo Studies: Advancing optimized compounds into animal models of pain to evaluate in vivo efficacy, pharmacokinetics, and safety.

By adhering to the principles and protocols detailed here, drug discovery teams can maximize their chances of success in developing novel therapeutics based on the versatile piperidine scaffold.

References

  • Bohnert, T., & Prakash, C. (2012). ADME Profiling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

  • Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Wang, J., et al. (2007). The impact of early ADME profiling on drug discovery and development strategy. Semantic Scholar. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development? BioIVT. [Link]

  • Feasel, M. G., et al. (2017). In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity. Defense Technical Information Center. [Link]

  • Di-Stefano, A., et al. (2005). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. ResearchGate. [Link]

  • Guchhait, G., & Shrivastava, A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • He, S., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

  • Ghelardini, C., et al. (1998). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Il Farmaco. [Link]

  • Corder, G., et al. (2021). Recent advances in basic science methodology to evaluate opioid safety profiles and to understand opioid activities. F1000Research. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Guchhait, G., & Shrivastava, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Schepmann, D., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Stoeber, M., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology. [Link]

  • Thavamani, A., & Urman, R. D. (2023). Physiology, Opioid Receptor. StatPearls. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-(2-phenylaminoethylamino)-piperidine. PrepChem.com. [Link]

  • Salentin, S., et al. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology. [Link]

  • Zhang, X., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

  • D'Addario, C. (2024). Mu Receptors. StatPearls. [Link]

Sources

Application Notes and Protocols: Leveraging Benzyl 4-(ethylamino)piperidine-1-carboxylate for the Synthesis of Novel Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Imperative for Novel Acetylcholinesterase Inhibitors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain.[2][3] The cholinergic hypothesis has thus driven the development of acetylcholinesterase (AChE) inhibitors as a primary therapeutic strategy.[4][5] These agents function by preventing the breakdown of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[5][6]

Among the various chemical scaffolds explored for AChE inhibition, the N-benzylpiperidine moiety has emerged as a crucial pharmacophore.[7] This is exemplified by the FDA-approved drug Donepezil, a potent and selective AChE inhibitor that features this core structure.[3][8] The N-benzyl group of Donepezil is known to interact with the catalytic active site (CAS) of AChE, while other parts of the molecule engage with the peripheral anionic site (PAS), leading to a dual binding mode that confers high inhibitory potency.[4][9] The versatility of the piperidine ring allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[10][11][12]

This application note presents a detailed protocol for the utilization of Benzyl 4-(ethylamino)piperidine-1-carboxylate as a strategic starting material for the synthesis of a novel potential acetylcholinesterase inhibitor. We will explore the rationale behind the synthetic design, provide a step-by-step experimental procedure, and discuss the anticipated mechanism of action of the resulting compound.

Strategic Intermediate: this compound

The choice of this compound as a starting material is predicated on its inherent structural features that lend themselves to efficient chemical elaboration:

  • N-Benzyl Group: This key moiety is predisposed to interact with the catalytic active site of acetylcholinesterase.

  • Piperidine Core: A well-established scaffold in numerous AChE inhibitors, providing a robust framework for further functionalization.[13][14]

  • Secondary Ethylamino Group: This reactive handle is ideal for introducing a variety of substituents through reactions such as acylation, alkylation, or sulfonylation, enabling the exploration of structure-activity relationships (SAR).

  • Carboxylate Group: While this specific starting material has a benzyl carboxylate, the general concept applies to other esters. This group can be modified or removed in later synthetic steps if necessary.

Our synthetic strategy will focus on the acylation of the secondary ethylamino group with a moiety designed to interact with the peripheral anionic site (PAS) of AChE, thereby mimicking the dual binding mode of potent inhibitors like Donepezil. For this purpose, we have selected 3,4-dimethoxybenzoyl chloride as the acylating agent, as the dimethoxybenzene moiety is a common feature in many AChE inhibitors.

Synthetic Workflow

The proposed synthesis involves a straightforward one-step acylation of this compound with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield the target compound, Benzyl 4-(N-ethyl-3,4-dimethoxybenzamido)piperidine-1-carboxylate.

G start This compound product Benzyl 4-(N-ethyl-3,4-dimethoxybenzamido)piperidine-1-carboxylate start->product Acylation reagent 3,4-Dimethoxybenzoyl Chloride Triethylamine, Dichloromethane

Caption: Synthetic route for the acylation of the starting material.

Detailed Experimental Protocol

Objective: To synthesize Benzyl 4-(N-ethyl-3,4-dimethoxybenzamido)piperidine-1-carboxylate.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound292.381.0292 mg
3,4-Dimethoxybenzoyl chloride200.621.1221 mg
Triethylamine (TEA)101.191.50.21 mL
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (292 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Base Addition: Add triethylamine (0.21 mL, 1.5 mmol) to the solution and stir for 5 minutes at room temperature. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: In a separate vial, dissolve 3,4-dimethoxybenzoyl chloride (221 mg, 1.1 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Scientific Rationale and Mechanistic Insights

The choice of reagents and conditions in the protocol is based on established principles of organic synthesis. Dichloromethane is an excellent solvent for this type of reaction as it is relatively non-polar and aprotic, preventing unwanted side reactions. Triethylamine is a common and effective organic base for scavenging the hydrochloric acid byproduct of the acylation reaction, driving the reaction to completion. The dropwise addition of the acyl chloride at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side products.

The synthesized molecule, Benzyl 4-(N-ethyl-3,4-dimethoxybenzamido)piperidine-1-carboxylate, is designed to be a potent AChE inhibitor based on the following mechanistic rationale:

  • Interaction with the Catalytic Active Site (CAS): The N-benzylpiperidine moiety is expected to anchor the inhibitor within the active site gorge of AChE. The protonated piperidine nitrogen can form a crucial cation-π interaction with the indole ring of Trp86 in the CAS.[9]

  • Interaction with the Peripheral Anionic Site (PAS): The newly introduced 3,4-dimethoxybenzoyl group is positioned to interact with the PAS of AChE, which is rich in aromatic amino acid residues such as Tyr72, Tyr124, Trp286, and Tyr341.[9] This dual-site binding is a hallmark of highly effective AChE inhibitors.

G cluster_AChE Acetylcholinesterase Active Site CAS Catalytic Active Site (CAS) (e.g., Trp86) PAS Peripheral Anionic Site (PAS) (e.g., Trp286, Tyr341) Inhibitor Synthesized Inhibitor Benzylpiperidine N-Benzylpiperidine Moiety Dimethoxybenzoyl 3,4-Dimethoxybenzoyl Moiety Benzylpiperidine->CAS Cation-π Interaction Dimethoxybenzoyl->PAS π-π Stacking

Caption: Proposed binding mode of the synthesized inhibitor with AChE.

Conclusion

This application note demonstrates the utility of this compound as a valuable and versatile starting material for the synthesis of novel acetylcholinesterase inhibitors. The provided protocol outlines a straightforward and efficient method for the preparation of a target compound designed to exhibit a dual-binding mechanism of action. This approach allows for the systematic exploration of structure-activity relationships by varying the acylating agent, which can lead to the discovery of new and more potent therapeutic agents for the treatment of Alzheimer's disease and other neurological disorders associated with cholinergic deficits.

References

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Sugimoto, H., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(25), 4331-4338. [Link]

  • Campillo, N. E., et al. (2005). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 13(24), 6856-6866. [Link]

  • de Fatima, A., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4233-4240. [Link]

  • Faghih, Z., et al. (2022). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 17(6), 614-628. [Link]

  • Yamanashi, Y., et al. (1991). E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. Progress in Brain Research, 89, 395-398. [Link]

  • van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

  • Marco-Contelles, J., et al. (2004). Recent developments in the synthesis of acetylcholinesterase inhibitors. Current Alzheimer Research, 1(2), 103-116. [Link]

  • Doody, R. S. (1999). Clinical benefits of a new piperidine-class AChE inhibitor. European Neuropsychopharmacology, 9(Suppl 2), S69-S77. [Link]

  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. [Link]

  • Vangavaragu, J. R., et al. (2022). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of Chemistry. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

  • Li, W., et al. (2021). Design, Synthesis, and Biological Activity of Donepezil-Aromatic Amine Hybrids as Anti-Alzheimer's Drugs. Molecules, 26(11), 3326. [Link]

  • Wang, R., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 82, 117178. [Link]

  • van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Request PDF. [Link]

  • da Silva, J. I., et al. (2015). A Comparative Evaluation of Acetylcholinesterase Inhibition by AChE-ICER and in vitro Ellman's Modified Method of Simplified Analogs 3-O-Acetyl-N-Benzyl-Piperidine of Donepezil. ResearchGate. [Link]

  • Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 920-925. [Link]

  • Rosini, M., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 41(21), 3976-3986. [Link]

  • Asadpour, L., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 16(4), 1461-1470. [Link]

  • Reddy, M. S., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]

  • Mohsin, N. A., & Ahmad, M. (2018). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Zurek, J., et al. (2016). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 24(1), 19. [Link]

  • Sugimoto, H., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Semantic Scholar. [Link]

  • Ilgin, S., et al. (2015). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 4(7), 1-8. [Link]

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

Sources

Application Notes & Protocols: Leveraging Benzyl 4-(ethylamino)piperidine-1-carboxylate as a Versatile Scaffold for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for novel oncology therapeutics is an ongoing endeavor demanding innovative chemical scaffolds that can be elaborated into potent and selective agents. The piperidine ring is a privileged structure in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile anchor for projecting pharmacophoric elements into protein binding sites. This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of Benzyl 4-(ethylamino)piperidine-1-carboxylate as a starting scaffold for a discovery campaign targeting protein kinases, a critical class of oncology targets. We present detailed synthetic protocols, a robust in vitro screening cascade, and methodologies for mechanism of action (MoA) elucidation, grounded in established scientific principles to guide the generation of new anticancer drug candidates.

Introduction: The Strategic Value of the Piperidine Scaffold

The starting material, this compound, represents an ideal entry point for a medicinal chemistry program. It is not a known anticancer agent itself, but rather a flexible building block containing three key points for chemical diversification, allowing for a systematic exploration of structure-activity relationships (SAR).

  • Site A (Secondary Amine): The ethylamino group provides a reactive handle for introducing a wide array of substituents via reactions like acylation, sulfonylation, or reductive amination. This site can be used to project functional groups deep into a kinase ATP-binding pocket to engage with key residues.

  • Site B (Piperidine Nitrogen): The benzyl carbamate (Cbz) serves as a protecting group. Its removal unmasks the piperidine nitrogen, opening a second vector for diversification to modulate properties like solubility, cell permeability, and target engagement.

  • Site C (Piperidine Ring): While less straightforward, the ring itself can be considered for modification in later-stage optimization efforts.

Our hypothetical campaign will focus on synthesizing a focused library of amides at Site A and exploring modifications at Site B to discover inhibitors of a key oncogenic pathway, such as the PI3K/Akt/mTOR signaling cascade.

Logical Workflow for Scaffold Elaboration & Screening

The following diagram outlines the strategic workflow, from initial library synthesis to hit validation.

G cluster_0 Part 1: Medicinal Chemistry cluster_1 Part 2: In Vitro Screening cluster_2 Part 3: MoA & Validation Scaffold Starting Scaffold Benzyl 4-(ethylamino) piperidine-1-carboxylate Amide Protocol 1.1 Amide Library Synthesis (Diversification at Site A) Scaffold->Amide Couple with R-COOH Deprotection Protocol 1.2 Cbz Deprotection (Unmasking Site B) Amide->Deprotection Library Focused Compound Library (Gen 1) Deprotection->Library Optional Functionalization PrimaryScreen Protocol 2.1 Primary Screen (Cell Viability Assay) Library->PrimaryScreen Hits Preliminary 'Hits' (Compounds with IC50 < 10 µM) PrimaryScreen->Hits Identify active compounds SecondaryScreen Protocol 2.2 Secondary Screen (Biochemical Kinase Assay) Hits->SecondaryScreen Test against isolated target ValidatedHits Validated Hits (Potent on Target) SecondaryScreen->ValidatedHits MoA Protocol 3.1 Mechanism of Action (Cellular Target Engagement) ValidatedHits->MoA Confirm on-target effect in cells Lead Lead Candidate MoA->Lead

Caption: High-level workflow from scaffold to lead candidate.

Part 1: Synthetic Protocols for Library Generation

The following protocols describe standard, reliable methods for creating a diverse library of compounds from the parent scaffold.

Protocol 2.1: Amide Library Synthesis via HATU Coupling (Site A)

Rationale: Amide bond formation is a robust and highly versatile reaction in medicinal chemistry. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent offers high efficiency and mild reaction conditions, minimizing side reactions. This protocol allows for the coupling of a diverse set of commercially available carboxylic acids (R-COOH) to the secondary amine of the scaffold.

Materials:

  • This compound

  • A selection of carboxylic acids (e.g., benzoic acid, 2-chlorobenzoic acid, 3-methoxybenzoic acid)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add the selected carboxylic acid (1.2 eq).

  • Add this compound (1.0 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the scaffold).

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise while stirring. The solution may turn yellow.

  • Allow the reaction to stir at room temperature under a nitrogen atmosphere for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to yield the pure amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Protocol 2.2: Cbz Deprotection via Hydrogenolysis (Unmasking Site B)

Rationale: The benzyl carbamate (Cbz) group is readily cleaved using catalytic hydrogenation. This is a clean and efficient deprotection strategy that exposes the piperidine nitrogen for subsequent functionalization, should SAR studies indicate a modification at this position is beneficial.

Materials:

  • Cbz-protected piperidine derivative (from Protocol 2.1)

  • Palladium on carbon (Pd/C, 10 wt. %, ~10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)

Step-by-Step Procedure:

  • Dissolve the Cbz-protected starting material in MeOH in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge the system with nitrogen, followed by vacuum.

  • Introduce hydrogen gas via a balloon or connect to a Parr apparatus (set to ~50 psi).

  • Stir the reaction vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS to observe the disappearance of the starting material.

  • Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine, which can be used directly or purified further if necessary.

Part 2: In Vitro Screening Cascade

Once a library of 10-20 diverse compounds is synthesized, the next step is to screen them for biological activity using a tiered approach.

Protocol 3.1: Primary Screen - Cell Viability (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput method to identify compounds that exhibit cytotoxic or cytostatic effects against cancer cell lines, providing the first indication of potential anticancer activity.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized compound library (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, 16% SDS in water)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be kept constant and low (<0.5%). Add 100 µL of the diluted compounds to the appropriate wells. Include vehicle control (DMSO only) and positive control (e.g., Staurosporine) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results in a dose-response curve and calculate the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).

Hypothetical Primary Screening Data
Compound IDR-Group (from Acid)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
SCAFF-01 Phenyl> 50> 50> 50
SCAFF-02 2-Chlorophenyl8.712.16.5
SCAFF-03 3-Methoxyphenyl25.431.819.9
SCAFF-04 4-Nitrophenyl1.2 2.5 0.9

Data is for illustrative purposes only. From this hypothetical data, SCAFF-04 emerges as a preliminary hit worthy of further investigation due to its potent, broad-spectrum activity.

Protocol 3.2: Secondary Screen - Biochemical Kinase Assay (ADP-Glo™)

Rationale: After identifying a hit from a cell-based assay, it is critical to determine if it acts on the intended molecular target. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is highly sensitive and suitable for determining the IC₅₀ of an inhibitor against an isolated kinase enzyme (e.g., PI3Kα).

Materials:

  • Active kinase enzyme (e.g., recombinant human PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Validated hit compounds (e.g., SCAFF-04)

  • White, opaque 96-well or 384-well plates

Step-by-Step Procedure:

  • Kinase Reaction Setup: In a well of a multi-well plate, combine the kinase, substrate, and reaction buffer.

  • Inhibitor Addition: Add the test compound (SCAFF-04) across a range of concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP and a luciferase/luciferin pair to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to generate an IC₅₀ curve, which quantifies the compound's potency against the specific kinase.

Part 3: Mechanism of Action (MoA) Elucidation

Confirming that the compound inhibits the target kinase within the complex environment of a living cell is a crucial validation step.

Hypothesized PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. A potent inhibitor of PI3K should block the downstream signaling events, most notably the phosphorylation of Akt.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor SCAFF-04 (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway targeted by a hypothetical inhibitor.

Protocol 4.1: Cellular Target Engagement via Western Blot

Rationale: Western blotting allows for the detection of specific proteins in a cell lysate. By using an antibody specific to the phosphorylated (active) form of a downstream protein like Akt (e.g., anti-phospho-Akt Ser473), we can directly measure whether our compound is inhibiting the target pathway in cancer cells. A successful PI3K inhibitor should decrease the levels of phospho-Akt without affecting total Akt levels.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium

  • Test compound (SCAFF-04)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Procedure:

  • Cell Treatment: Plate HCT116 cells and allow them to attach. Treat the cells with increasing concentrations of SCAFF-04 (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane with TBST (3x). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST (3x). Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total Akt and a loading control (β-actin) to confirm that the observed decrease in phospho-Akt is due to pathway inhibition, not protein degradation or loading errors.

Expected Outcome: A dose-dependent decrease in the band intensity for phospho-Akt will be observed in cells treated with SCAFF-04, while the total Akt and β-actin bands remain unchanged. This result provides strong evidence of on-target activity in a cellular context.

Conclusion and Future Directions

Following this structured guide, a researcher can effectively utilize this compound as a starting point to synthesize, screen, and validate a novel series of anticancer agents. The identification of a compound like the hypothetical SCAFF-04 , which demonstrates potent cellular cytotoxicity, direct biochemical inhibition of a target kinase, and suppression of the downstream signaling pathway in cells, provides a strong foundation for a lead optimization program.

Future efforts would involve:

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing additional analogs to improve potency and selectivity.

  • ADME/Tox Profiling: Evaluating the drug-like properties of lead compounds, including solubility, metabolic stability, and preliminary toxicity.

  • In Vivo Efficacy Studies: Testing the most promising lead candidates in animal models of cancer (e.g., xenograft studies) to assess their therapeutic potential in a living system.

This application note provides the foundational protocols and strategic framework necessary to embark on such a drug discovery journey.

References

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition. Source: Wiley. (Note: This is a foundational textbook in organic chemistry, the general principle of Cbz deprotection by hydrogenolysis is universally cited and taught. A specific online protocol is less common than citation of the authoritative text). URL:https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118056442
  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods. URL:https://www.sciencedirect.com/science/article/pii/0022175983903957
  • Title: ADP-Glo™ Kinase Assay Technical Manual. Source: Promega Corporation. URL:https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/
  • Title: The PI3K/AKT/mTOR Pathway in a Nutshell. Source: Cancers (Basel). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7699773/
  • Title: Western Blot: A Powerful Technique in Molecular Biology. Source: International Journal of Medical Sciences. URL:https://www.mdpi.com/1422-0067/23/9/5139

Application Notes & Protocols: A Guide to the N-Alkylation of Benzyl 4-(ethylamino)piperidine-1-carboxylate via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone for designing ligands that target a wide range of biological entities, including G-protein coupled receptors (GPCRs) and ion channels.[2] The N-alkylation of piperidine derivatives is a critical synthetic transformation that allows for the systematic modification of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modulation is essential in the drug discovery process for optimizing potency, selectivity, and pharmacokinetic profiles.[2][3][4]

This guide provides a detailed experimental procedure for the N-alkylation of a specific secondary amine, Benzyl 4-(ethylamino)piperidine-1-carboxylate. We will focus on the reductive amination methodology, a robust and highly selective approach that has become the gold standard for this class of transformation, largely supplanting classical methods like direct alkylation with alkyl halides which are often plagued by issues of over-alkylation.[5][6] Our chosen method utilizes sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that offers significant advantages in terms of safety and efficiency.[7][8]

Core Principles: The Reductive Amination Pathway

Reductive amination is a powerful, one-pot reaction that converts a secondary amine and a carbonyl compound (an aldehyde or ketone) into a tertiary amine. The reaction proceeds through two distinct, sequential steps:

  • Iminium Ion Formation: The secondary amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration results in the formation of a cationic intermediate known as an iminium ion.

  • In-Situ Reduction: A carefully chosen reducing agent, present in the same reaction vessel, selectively reduces the iminium ion (C=N⁺ bond) to the corresponding tertiary amine.

The success of this one-pot procedure hinges on the selectivity of the reducing agent. It must reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is exceptionally well-suited for this role.[7] Its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride, make it highly selective for the iminium ion, preventing the undesired reduction of the aldehyde or ketone starting material.[8][9] This selectivity ensures a clean reaction with high yields of the desired N-alkylated product.[7][9]

cluster_0 Reductive Amination Mechanism Amine Secondary Amine (e.g., this compound) Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl - H₂O Carbonyl Aldehyde or Ketone (R'-CHO or R'-CO-R'') Carbonyl->Iminium Product Tertiary Amine Product Iminium->Product Reduction STAB NaBH(OAc)₃ (STAB) STAB->Iminium

Caption: The two-stage process of reductive amination.

Experimental Protocol

This protocol details a general procedure for the N-alkylation of this compound with a representative aldehyde.

Materials and Equipment
Reagents & Chemicals Grade/Purity CAS Number Supplier
This compound≥95%941600-34-4Commercial
Aldehyde (e.g., Isobutyraldehyde)≥98%78-84-2Commercial
Sodium Triacetoxyborohydride (STAB)≥95%56553-60-7Commercial
Dichloromethane (DCM), Anhydrous≥99.8%75-09-2Commercial
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) SolutionReagent Grade144-55-8Commercial
Brine (Saturated Aqueous NaCl Solution)Reagent Grade7647-14-5Commercial
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade7757-82-6Commercial
Ethyl Acetate (for TLC)ACS Grade141-78-6Commercial
Hexanes (for TLC)ACS Grade110-54-3Commercial
Silica Gel (for Column Chromatography)230-400 mesh7631-86-9Commercial

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet

  • Glass syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Procedure

Setup 1. Reaction Setup Dissolve amine and aldehyde in anhydrous DCM under N₂. Stir 2. Iminium Formation Stir at room temperature for 30-60 minutes. Setup->Stir AddSTAB 3. Reduction Add STAB portion-wise. Monitor exotherm. Stir->AddSTAB React 4. Reaction Stir at room temperature for 4-16 hours. Monitor by TLC. AddSTAB->React Quench 5. Work-up: Quench Slowly add saturated NaHCO₃ solution. React->Quench Extract 6. Work-up: Extract Separate layers. Extract aqueous phase with DCM (3x). Quench->Extract Wash 7. Work-up: Wash & Dry Combine organic layers, wash with brine, dry over Na₂SO₄. Extract->Wash Concentrate 8. Isolation Filter and concentrate under reduced pressure. Wash->Concentrate Purify 9. Purification Purify crude product via flash column chromatography. Concentrate->Purify

Caption: Experimental workflow for N-alkylation via reductive amination.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to make an approximately 0.1 M solution. Add the desired aldehyde or ketone (1.1-1.2 eq) to the stirred solution.[2][5]

    • Rationale: Anhydrous conditions are crucial as sodium triacetoxyborohydride is water-sensitive.[7][10] The inert atmosphere prevents the introduction of atmospheric moisture.

  • Iminium Ion Formation: Stir the resulting mixture at room temperature for 30-60 minutes.

    • Rationale: This initial period allows for the formation of the iminium ion intermediate before the introduction of the reducing agent.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes.[2][5]

    • Rationale: Portion-wise addition helps to control any mild exotherm and ensures the reaction does not proceed too rapidly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 4-16 hours).

    • Rationale: TLC is a quick and effective way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Work-Up and Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until gas evolution ceases.[2]

    • Rationale: The basic NaHCO₃ solution neutralizes any remaining acetic acid from the STAB reagent and decomposes any excess STAB.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[2]

    • Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying: Combine all the organic layers, wash with brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).[2]

    • Rationale: The brine wash removes residual water and inorganic salts. Anhydrous Na₂SO₄ removes the final traces of water from the organic solvent.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Summary of Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry
Amine1.0 equivalentLimiting reagent.
Carbonyl Compound1.1–1.2 equivalentsA slight excess drives the iminium ion formation to completion.
NaBH(OAc)₃ (STAB)1.5 equivalentsEnsures complete reduction of the iminium ion.
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvent required due to the water-sensitivity of STAB.[7][10]
Temperature Room Temperature (approx. 20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time 4–16 hoursSubstrate dependent; should be monitored by TLC.
Work-up Quench Saturated Aqueous NaHCO₃Neutralizes acidic byproducts and safely decomposes excess reducing agent.[2]

Characterization of the N-Alkylated Product

Confirmation of the product's identity and purity is essential. The following techniques are standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see new signals corresponding to the protons of the newly installed alkyl group. The signals for the protons on the carbons alpha to the piperidine nitrogen (C2 and C6) will likely show a downfield shift.

    • ¹³C NMR: The appearance of new carbon signals from the added alkyl group is a key indicator. The chemical shifts of the piperidine ring carbons, particularly C2 and C6, will be influenced by the new N-substituent.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product, typically by observing the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound by assessing the presence of any residual starting materials or byproducts.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete or Slow Reaction 1. Inactive or degraded STAB reagent. 2. Insufficient reaction time. 3. Sterically hindered substrates.1. Use a fresh bottle of STAB or test its activity.[7] 2. Allow the reaction to run longer, monitoring by TLC. 3. Gentle heating (e.g., 40 °C) may be required.
Formation of Side Products 1. Impure starting materials. 2. Reduction of the starting carbonyl.1. Ensure the purity of the amine and carbonyl starting materials. 2. Ensure STAB is added after the initial iminium formation period.
Low Yield after Work-up 1. Incomplete extraction of the product. 2. Product loss during chromatography.1. Perform additional extractions of the aqueous layer. 2. Optimize the column chromatography eluent system to ensure good separation and recovery.
Reaction Does Not Start Presence of significant moisture, which deactivates the STAB.Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere with anhydrous solvents.

Safety Precautions

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-sensitive reagent. It should be handled under an inert atmosphere and stored in a desiccator. Upon quenching, it releases hydrogen gas, so the addition of the aqueous solution should be performed slowly in a well-ventilated fume hood.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be carried out within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • General: Perform a thorough risk assessment before beginning any chemical synthesis. Review the Safety Data Sheets (SDS) for all reagents used in this procedure.

References

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. Retrieved from [Link]

  • ACS Publications. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ACS Publications. (1999). Synthesis of Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the amide bond is a cornerstone of modern medicinal chemistry and drug development, owing to its prevalence in the structures of countless biologically active molecules, including peptides and small-molecule therapeutics.[1] The robust nature of the amide linkage and its capacity for hydrogen bonding contribute significantly to molecular recognition and binding affinity. This document provides a detailed guide for researchers, scientists, and drug development professionals on performing amide coupling reactions, with a specific focus on the versatile secondary amine, Benzyl 4-(ethylamino)piperidine-1-carboxylate.

This piperidine derivative is a valuable building block in pharmaceutical research, offering a scaffold that can be readily functionalized to explore structure-activity relationships. The protocols and insights provided herein are designed to facilitate efficient and successful amide bond formation, addressing common challenges and offering practical, field-proven solutions.

Core Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[2] This is primarily due to the formation of a non-productive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1][3] This activation is typically achieved through the use of coupling reagents.

The Role of Coupling Reagents and Additives

A vast array of coupling reagents has been developed, each with its own mechanism of action, advantages, and limitations.[1][4] These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[1][4]

  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][5] While effective, this intermediate can be unstable and prone to side reactions, including racemization of chiral carboxylic acids.[1][2]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents activate carboxylic acids to form reactive esters. A key advantage is that they do not react with the free amino group of the amine component.[1]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, TBTU): These are highly efficient coupling reagents that lead to rapid reaction times and minimal racemization, especially when used with additives.[1][6]

Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role in suppressing side reactions and minimizing racemization.[7][8] They react with the initial activated intermediate (e.g., the O-acylisourea) to form a more stable active ester, which then cleanly reacts with the amine to form the desired amide.[2]

General Mechanism of Amide Coupling

The general mechanism for amide coupling involves two key steps: the activation of the carboxylic acid by a coupling reagent, followed by the nucleophilic attack of the amine on the activated intermediate.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent Amide Amide (R-CONH-R') ActivatedIntermediate->Amide + Amine Amine Amine (R'-NH2) Byproduct Byproduct

Caption: Generalized workflow for amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic carboxylic acid. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediate.[7]

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for rapid reaction times and low rates of racemization.[9][10]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM, add HATU (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7]

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[2]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).[2]

  • Dissolve the mixture in anhydrous DMF or DCM.[2]

  • Cool the solution to 0 °C in an ice bath with stirring.[2]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[2]

  • Add DIPEA or TEA (2.5 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 5-9). The urea byproduct from EDC is water-soluble, simplifying purification.[11]

Comparison of Common Coupling Protocols
FeatureHATUEDC/HOBt
Reagent Type Uronium SaltCarbodiimide/Additive
Reaction Time Typically faster (0.5-4 hours)Generally slower (8-24 hours)
Efficiency Very high, often used for sterically hindered substratesGood, widely applicable
Racemization Very lowLow, suppressed by HOBt
Cost HigherLower
Byproduct Removal Water-solubleWater-soluble urea

Troubleshooting Common Issues

Even with established protocols, challenges can arise. Below are common problems and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.[7] Deactivation of the amine via protonation.[7] Presence of water leading to hydrolysis of the activated intermediate.[7] Steric hindrance.[7]Increase the equivalents of the coupling reagent. Ensure sufficient base is used to neutralize any acid and the amine salt. Use anhydrous solvents and reagents. Switch to a more powerful coupling reagent like HATU or consider heating the reaction. For highly hindered substrates, converting the carboxylic acid to an acyl fluoride may be beneficial.[12][13]
Formation of Side Products Reaction of the amine with the coupling reagent (for aminium/uronium salts). Intramolecular cyclization. Racemization of chiral carboxylic acids.Add the amine after pre-activating the carboxylic acid. Adjust reaction concentration or temperature. Use racemization-suppressing additives like HOBt or HOAt.[7] Run the reaction at a lower temperature.
Difficulty in Purification Excess reagents or byproducts co-eluting with the product.Perform an aqueous workup to remove water-soluble byproducts and reagents. Optimize chromatography conditions (solvent system, gradient).

Workflow for Optimizing Amide Coupling Reactions

When approaching a new amide coupling with this compound, a systematic approach can save time and resources.

Caption: Decision tree for optimizing amide coupling conditions.

References

  • Wikipedia. HATU. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]

  • ResearchGate. Selected examples of commonly used amide coupling reagents. Available from: [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available from: [Link]

  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available from: [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • Reddit. Side reactions with HBTU amide coupling?. Available from: [Link]

  • ResearchGate. Why did my amide syntesis does not work?. Available from: [Link]

  • Oxford University Press. Appendix 4: Coupling Reactions Involving Carbon- Heteroatom Bond Formation. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • SIELC Technologies. 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. Available from: [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

  • LibreTexts. 21.7: Chemistry of Amides. Available from: [Link]

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • PrepChem.com. Synthesis of 1-benzyl-4-(2-phenylaminoethylamino)-piperidine. Available from: [Link]

  • RSC Medicinal Chemistry. 4. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the derivatization of Benzyl 4-(ethylamino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success and yield.

Introduction

This compound is a valuable building block in medicinal chemistry, often serving as a scaffold for the synthesis of complex molecules with therapeutic potential.[1] The secondary ethylamino group is a key handle for derivatization, commonly through N-acylation or N-alkylation, to explore structure-activity relationships (SAR). However, achieving high yields in these derivatization reactions can be challenging. This guide provides a systematic approach to troubleshooting common issues and optimizing your reaction conditions.

Troubleshooting Guide: Low Yield in Derivatization Reactions

This section addresses specific problems you may encounter during the N-acylation and N-alkylation of this compound.

Issue 1: Incomplete N-Acylation Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material, this compound, even after prolonged reaction times.

Possible Causes & Solutions:

  • Insufficiently Reactive Acylating Agent: Acyl halides (e.g., acyl chlorides) and anhydrides are highly reactive and generally effective.[2] If you are using a less reactive agent, such as a carboxylic acid with a coupling agent, the activation might be inefficient.

    • Solution:

      • Switch to a more reactive acylating agent: If compatible with your substrate, use the corresponding acyl chloride or anhydride.[3]

      • Optimize the coupling agent: When using a carboxylic acid, ensure you are using an appropriate coupling agent (e.g., HATU, HOBt/EDC) and base (e.g., DIPEA). The choice of solvent is also critical; aprotic polar solvents like DMF or DCM are often preferred.

  • Steric Hindrance: A bulky acylating agent or substituents near the reaction center can slow down the reaction.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers. Monitor for potential side reactions or degradation.

      • Prolong Reaction Time: Some reactions, especially those with sterically hindered components, simply require more time to reach completion. Monitor the reaction progress by TLC or LC-MS.

  • Inadequate Base: A non-nucleophilic base is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) without competing with the amine.[2]

    • Solution: Use a suitable non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure at least one equivalent of the base is used.

Experimental Protocol: Optimized N-Acylation with an Acyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of a Quaternary Ammonium Salt (Over-Alkylation) in N-Alkylation

Symptom: Your desired N-alkylated product is contaminated with a more polar byproduct, identified by LC-MS as having a mass corresponding to the addition of two alkyl groups. This is a common issue in the N-alkylation of secondary amines.[4]

Causality: The product of the initial N-alkylation is a tertiary amine, which can often be more nucleophilic than the starting secondary amine, leading to a second alkylation event to form a quaternary ammonium salt.[3][4]

Solutions:

  • Control Stoichiometry: Use a slight excess of the starting amine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the piperidine derivative to 1.0 equivalent of the alkyl halide).[4]

  • Slow Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent favors the initial mono-alkylation.[5]

    • Technique: Use a syringe pump to add the alkylating agent slowly over several hours.[5]

  • Use a Bulky Base: A sterically hindered base like N,N-diisopropylethylamine (Hünig's base) can be effective in scavenging the acid byproduct without promoting over-alkylation.[5]

dot

Over_Alkylation SA Secondary Amine (Starting Material) TA Tertiary Amine (Desired Product) SA->TA 1st Alkylation QS Quaternary Ammonium Salt (Over-alkylation Product) TA->QS 2nd Alkylation (Undesired) AH Alkyl Halide AH->SA AH2 Alkyl Halide AH2->TA

Caption: Over-alkylation side reaction pathway.

Alternative to Direct Alkylation: Reductive Amination

To circumvent the issue of over-alkylation, reductive amination is a highly reliable alternative.[6] This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent.[6]

Advantages:

  • Prevents the formation of quaternary ammonium salts.[4]

  • Generally high yielding with clean reaction profiles.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) in portions.[6]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench with saturated aqueous NaHCO₃, extract with an organic solvent, wash, dry, and concentrate. Purify via column chromatography.

dot

Reductive_Amination_Workflow Start Mix Secondary Amine and Aldehyde/Ketone Iminium In situ formation of Iminium Ion Start->Iminium Reduction Add NaBH(OAc)₃ Iminium->Reduction Product Tertiary Amine Product Reduction->Product Workup Aqueous Work-up & Purification Product->Workup

Caption: Reductive amination workflow.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended.[7] The benzyloxycarbonyl (Cbz) protecting group is generally stable but can be sensitive to strong acidic or basic conditions and reductive environments.[8]

Q2: Which analytical techniques are best for monitoring the reaction progress?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and accurate analysis, especially for identifying products and byproducts, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method.

Q3: My final product is difficult to purify. What strategies can I employ?

A3:

  • Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of basic amine compounds on silica gel.

  • Acid-Base Extraction: If your derivatized product is basic, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your product.

  • Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective purification method.

Q4: Can I use a Boc protecting group instead of a Cbz group on the piperidine nitrogen?

A4: Yes, the N-Boc protected analogue, tert-butyl 4-(ethylamino)piperidine-1-carboxylate, is also a common building block. The choice between Boc and Cbz depends on the overall synthetic strategy. The Boc group is labile under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenation.[8]

Summary of Recommended Reaction Conditions

Derivatization TypeReagentsBaseSolventKey Considerations
N-Acylation Acyl Chloride/AnhydrideTriethylamine, DIPEADCM, THFPerform at 0 °C to room temperature.
Carboxylic AcidHATU, HOBt/EDC, DIPEADMF, DCMEnsure complete activation of the carboxylic acid.
N-Alkylation Alkyl HalideK₂CO₃, DIPEAAcetonitrile, DMFUse slow addition of the alkyl halide to avoid over-alkylation.[5]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃None requiredDCM, DCEA reliable method to prevent over-alkylation.[4]

References

  • Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives - Benchchem.
  • Procedure for N-alkylation of Piperidine? - ResearchGate.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents.
  • Technical Support Center: Troubleshooting Derivatization Reactions of Primary Amines - Benchchem.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central.
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines - Benchchem.
  • What are the best methods for Piperidine purification alternatives to distillation?
  • 24.7: Reactions of Amines - Chemistry LibreTexts.
  • Acylation of Amines, Part 1: with Acyl Halides - YouTube.
  • Technical Support Center: Piperidine Synthesis & Purification - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • N-Acylation Reactions of Amines - ResearchGate.
  • An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate - Benchchem.
  • Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 - Benchchem.

Sources

Identifying and minimizing byproducts in Benzyl 4-(ethylamino)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Benzyl 4-(ethylamino)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The core of this process is the reductive amination between Benzyl 4-oxopiperidine-1-carboxylate and ethylamine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This document provides in-depth, experience-based solutions to identify, minimize, and troubleshoot these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a common frustration, often stemming from a combination of incomplete reaction and the formation of multiple byproducts. Let's break down the primary culprits.

  • Incomplete Reaction: The initial formation of the imine or iminium ion intermediate is a reversible equilibrium.[1] If this equilibrium is not sufficiently shifted towards the intermediate, the subsequent reduction step will be inefficient.

    • Solution: Ensure your reaction is running under weakly acidic conditions (pH 5-7). A catalytic amount of acetic acid is often used to protonate the ketone's carbonyl oxygen, making it more electrophilic for the amine attack. However, too much acid will protonate the ethylamine, rendering it non-nucleophilic.[2] Also, confirm your reaction has run for a sufficient duration by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sub-optimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too aggressive, like sodium borohydride (NaBH₄), can reduce the starting ketone to the corresponding alcohol (Benzyl 4-hydroxypiperidine-1-carboxylate) before it has a chance to form the imine.

    • Solution: Employ a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3] Its steric bulk and reduced hydridic character make it highly selective for the reduction of the protonated iminium ion over the ketone starting material.[2] This allows for a one-pot reaction where all reagents can be mixed at the start.[3]

  • Inadequate Work-up Procedure: The final product is a basic amine. Improper pH adjustment during the aqueous work-up can lead to loss of product in the aqueous layer.

    • Solution: After quenching the reaction, ensure the aqueous layer is basified (pH > 9) with a base like sodium bicarbonate or sodium hydroxide before extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). This deprotonates the amine product, making it more soluble in the organic phase.

Q2: I see an unexpected peak in my LC-MS analysis with a mass of [M+28]. What is this byproduct and how do I prevent it?

This observation is a classic sign of over-alkylation. The peak at [M+28] relative to your product's mass corresponds to the formation of Benzyl 4-(diethylamino)piperidine-1-carboxylate .

  • Causality: Your desired product, a secondary amine, is still nucleophilic and can react with another molecule of the iminium ion intermediate or, if conditions are not well-controlled, undergo a second reductive amination. Direct alkylation of amines is notoriously difficult to control, often leading to multiple alkylations.[4]

    • Minimization Strategy 1 (Stoichiometry Control): Use a slight excess, but not a large excess, of ethylamine (e.g., 1.1-1.5 equivalents). This ensures the ketone is consumed without providing an overwhelming amount of the amine nucleophile that could drive the secondary reaction.

    • Minimization Strategy 2 (Slow Addition): In more stubborn cases, consider a stepwise approach. First, form the imine by stirring the ketone and ethylamine together for a period, then slowly add the reducing agent to the mixture. This can help control the concentration of reactive intermediates.

Q3: My NMR spectrum is clean, but my LC-MS shows a peak with a mass corresponding to [M+2] of my starting material. What happened?

The peak at [M+2] relative to the starting ketone (Benzyl 4-oxopiperidine-1-carboxylate) indicates the presence of Benzyl 4-hydroxypiperidine-1-carboxylate .

  • Causality: This byproduct forms when the reducing agent directly reduces the ketone carbonyl group to an alcohol. As mentioned in Q1, this is most common when using a less selective reducing agent like NaBH₄ in a one-pot procedure.[5] Even with milder reagents, if the iminium ion formation is slow (e.g., due to incorrect pH or low temperature), the direct reduction of the ketone can become a competitive side reaction.

    • Solution: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed to avoid this issue.[3] If you must use NaBH₄, a two-step procedure is necessary: first, form the imine intermediate (and remove the water formed), and then add the NaBH₄.

Byproduct Identification Quick Reference

The table below summarizes the key byproducts, their molecular weight difference from the desired product, and key analytical signatures.

Byproduct NameStructureΔ Mass (from Product)Key Analytical Signature (LC-MS / ¹H NMR)
Unreacted Starting Material Benzyl 4-oxopiperidine-1-carboxylate-26.06 DaMS: m/z 234.1 [M+H]⁺. NMR: Absence of ethyl group signals, presence of characteristic ketone signals.
Over-alkylation Product Benzyl 4-(diethylamino)piperidine-1-carboxylate+28.05 DaMS: m/z 290.2 [M+H]⁺. NMR: Two equivalent ethyl groups, absence of N-H proton.
Reduced Starting Material Benzyl 4-hydroxypiperidine-1-carboxylate-25.04 DaMS: m/z 236.1 [M+H]⁺. NMR: Presence of a carbinol proton (CH-OH) signal, absence of ethyl group.
Debenzylated Product Ethyl 4-(ethylamino)piperidine-1-carboxylate-90.10 DaMS: m/z 172.1 [M+H]⁺. NMR: Absence of benzyl (aromatic and CH₂) signals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic protocol for achieving high purity and yield?

For reliable and high-yielding synthesis, a one-pot reductive amination using a selective reducing agent is the industry standard.

Recommended Protocol: One-Pot Reductive Amination

  • Reaction Setup: To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), add ethylamine (1.2 eq., often as a solution in THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.[3]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution. The reaction is mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Q2: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) for the reduction step?

While catalytic hydrogenation is a powerful method for reducing imines, it is not recommended for this specific synthesis.[1]

  • Reason: The starting material and product contain a benzyl carbamate (Cbz) protecting group. This group is readily cleaved under standard palladium-catalyzed hydrogenation conditions.[5] This would lead to the formation of the unprotected piperidine ring, which can lead to a host of other side reactions and impurities. If your goal is to synthesize the debenzylated final product, this could be a viable route, but it is not suitable for obtaining the title compound.

Q3: How do I effectively purify the final product from the common byproducts?

Purification is best achieved using a combination of techniques. The flowchart below outlines a general strategy.

G cluster_0 start Crude Reaction Mixture workup Aqueous Work-up (Quench, Basify to pH>9) start->workup extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) workup->extract chromatography Silica Gel Column Chromatography extract->chromatography If impurities persist final_product Pure Product (>95% Purity) extract->final_product If crude is clean chromatography->final_product caption Purification Workflow

Caption: General purification workflow for this compound.

  • Acid-Base Extraction: This technique can be useful for removing non-basic impurities. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer. The layers are separated, the aqueous layer is then basified (pH > 9), and the product is re-extracted into an organic solvent.

  • Column Chromatography: This is the most effective method for separating the desired product from structurally similar byproducts like the over-alkylated species or the starting alcohol. A gradient elution on silica gel, typically with a hexane/ethyl acetate system modified with a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine from tailing, is highly effective.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Krasselt, M., Wenzel, B., & Brust, P. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 10(12), 2054-2067. [Link]

  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Gevorgyan, V., & Chernyak, D. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7247. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • SIELC Technologies. (2018). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4037-4058. [Link]

  • SynThink Research Chemicals. (n.d.). Piperidine Impurity Standards, USP related compounds. [Link]

  • Apollo Scientific. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • MacMillan, D. W. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-(2-phenylaminoethylamino)-piperidine. [Link]

  • McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. (2020). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Catalysts, 10(9), 1039. [Link]

  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. [Link]

  • Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

Troubleshooting guide for Benzyl 4-(ethylamino)piperidine-1-carboxylate purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Benzyl 4-(ethylamino)piperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this and structurally similar 4-aminopiperidine derivatives. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work. The protocols and insights provided herein are based on established chemical principles and field-tested experience.

Troubleshooting Guide: Q&A Format

This section directly addresses common issues encountered during the purification of this compound.

Category 1: Column Chromatography Issues

Column chromatography on silica gel is the most common method for purifying this compound, but its basic nature presents unique challenges.

Question 1: My compound is severely streaking or tailing on my TLC plate and column. How can I achieve sharp, symmetrical peaks?

Answer: This is the most frequent issue and is almost always caused by the interaction of the basic nitrogen atoms (both the piperidine ring nitrogen and the ethylamino side chain) with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution and broad peaks.

Causality: The lone pairs on your compound's nitrogen atoms form strong hydrogen bonds or acid-base interactions with the silica surface, causing a portion of the molecules to "stick" and elute much slower than the bulk material, resulting in tailing.

Solutions:

  • Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a volatile base to your eluent.

    • Recommended Modifier: Add 0.5% to 1% triethylamine (Et₃N) to your solvent system (e.g., for a 100 mL eluent, add 0.5-1 mL of Et₃N).

    • Alternative Modifier: A solution of 1-2% ammonium hydroxide in methanol can be used as part of a dichloromethane/methanol solvent system, which is particularly useful for more polar analogs.[1]

  • Change the Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.

    • Deactivated Silica: You can purchase commercially deactivated silica gel or prepare it by treating standard silica gel with a silylating agent, though this is less common in a standard lab setting.[1]

Question 2: My product appears to be stuck on the column; I'm not seeing it elute even with a high concentration of ethyl acetate.

Answer: This indicates that the interaction between your compound and the silica gel is too strong for the chosen solvent system to overcome.

Causality: The polarity of your eluent is insufficient to disrupt the strong binding of the basic compound to the acidic silica.

Solutions:

  • Increase Eluent Polarity Drastically: Switch to a more polar solvent system. A common and effective choice for nitrogen-containing compounds is a gradient of methanol (MeOH) in dichloromethane (DCM).

  • Incorporate a Basic Modifier (Crucial): As with tailing, if you are not already using a basic modifier like triethylamine, adding it is critical. Often, a compound that is immobile in 90:10 Hexane:EtOAc will elute cleanly in 95:5 DCM:MeOH containing 1% Et₃N.

  • Check for Decomposition: In rare cases, a highly sensitive compound may decompose on the silica gel and will never elute.[1] If you suspect this, perform a stability test (see Question 3).

Question 3: I ran a TLC of my crude reaction mixture, and after letting the plate sit for 10 minutes, a new, lower Rf spot appeared. Is my compound decomposing on the silica?

Answer: This is a strong indication that your compound is not stable to the acidic silica gel. The benzyl carbamate (Cbz) group can be labile to strong acids.

Causality: The acidic environment of the silica gel may be sufficient to slowly cleave the benzyl carbamate protecting group, leading to the formation of 4-(ethylamino)piperidine, a much more polar (lower Rf) and basic compound.

Solutions:

  • Confirm Instability with 2D TLC:

    • Spot your crude mixture on a TLC plate and run it in a suitable solvent system.

    • Remove the plate, turn it 90 degrees, and run it again in the same solvent system.

    • If the compound is unstable, you will see a new spot that is not on the diagonal. This confirms decomposition on the stationary phase.[1]

  • Purify Quickly with a Basic Modifier: If decomposition is slow, running a quick flash column with a triethylamine-modified eluent can often allow you to isolate the product before significant degradation occurs. The base neutralizes the acidic sites responsible for decomposition.

  • Switch to a Non-Silica Method: If the compound is highly unstable, avoid silica gel altogether. Consider preparative HPLC with a suitable buffer, or an acid-base extraction (see Question 6).

Category 2: Alternative Purification & Isolation

Question 4: My compound refuses to crystallize and consistently oils out. How can I induce solidification?

Answer: "Oiling out" is common for compounds with moderate polarity and conformational flexibility, especially when minor impurities are present that inhibit the formation of a crystal lattice.

Solutions:

  • Solvent Trituration/Pulping: This technique is highly effective for converting oils into solids.

    • Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or a small amount of ethyl acetate).

    • Add a large volume of a "poor," non-polar solvent in which the product is insoluble (e.g., hexane, pentane, or diethyl ether) while stirring vigorously.

    • The product should precipitate as a solid. Continue stirring for several hours to allow for complete precipitation. This process is analogous to crystallization methods used for Boc-protected amino acids which also start as oils.[2][3]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the oil to initiate crystallization.

  • Slow Evaporation: Dissolve the oil in a solvent system and allow the solvent to evaporate very slowly over several days in a loosely covered vial.

Question 5: Column chromatography is resulting in significant yield loss. Is there a non-chromatographic method to purify my compound?

Answer: Yes, an aqueous acid-base extraction is an excellent method for purifying basic compounds like this one, provided that the major impurities are not also basic.

Causality: This method leverages the basicity of your compound. By protonating it with acid, you can render it water-soluble and separate it from neutral or acidic organic impurities.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The protonated amine will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Wash Step: Combine the acidic aqueous layers and wash them once with the organic solvent (EtOAc or DCM) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. Your product will deprotonate and may precipitate or form an oily layer.

  • Product Extraction: Extract the basified aqueous solution with fresh organic solvent (EtOAc or DCM) 3-4 times. Your purified product is now in the organic layer.

  • Final Workup: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Workflow for Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product + Neutral Impurities in EtOAc Protonated Protonated Product in 1M HCl Crude->Protonated Extract with 1M HCl Neutral Neutral Impurities in EtOAc (Discard) Final Purified Product in EtOAc Protonated->Neutral Wash with EtOAc Basified Product Free Base in Basic Water Protonated->Basified Add NaOH to pH > 10 Basified->Final

Caption: Workflow of the acid-base purification process.

Category 3: Characterization & Stability FAQs

Question 6: My NMR spectrum looks perfectly clean, but my reverse-phase HPLC analysis shows a broad peak or two separate peaks. Is my sample impure?

Answer: Not necessarily. This is a common artifact when analyzing basic compounds by HPLC without a mobile phase modifier.

Causality: On a standard C18 column, your compound can exist in two forms: the neutral free base and the protonated cation. These two species interact differently with the stationary phase, leading to peak splitting or broadening. This phenomenon is frequently observed with piperidine derivatives.[4]

Solution:

  • Modify the Mobile Phase: Add a small amount of acid to your mobile phase to ensure the compound is fully protonated and elutes as a single, sharp species.

    • Recommended Modifier: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both your water and acetonitrile/methanol mobile phases. Formic acid is preferred for LC-MS applications.[5]

Question 7: What are the recommended storage and handling conditions for the purified this compound?

Answer: Based on safety data for structurally related compounds, proper storage is important to maintain purity.

Recommendations:

  • Atmosphere: The ethylamino group can be susceptible to air oxidation over time. It is best to store the compound under an inert atmosphere, such as nitrogen or argon.[6]

  • Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources.[6]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Summary of Recommended Purification Parameters

ParameterRecommendation for Column ChromatographyRationale
Stationary Phase Silica Gel (default), Neutral or Basic AluminaSilica is standard but requires a basic modifier. Alumina is a good alternative for basic compounds.[1]
Eluent Modifier 0.5 - 1% Triethylamine (Et₃N)Neutralizes acidic silica sites, preventing tailing and potential decomposition.
Solvent System 1. Hexane/Ethyl Acetate (for lower polarity) 2. Dichloromethane/Methanol (for higher polarity)Start with less polar systems and increase polarity as needed. DCM/MeOH is very effective for amines.
Alternative Method Aqueous Acid-Base ExtractionExcellent for removing neutral/acidic impurities without chromatography.
HPLC Modifier 0.1% TFA or 0.1% Formic AcidEnsures complete protonation for sharp, symmetrical peaks in RP-HPLC.[4][5]
Troubleshooting Decision Workflow

G start Start Purification tlc Run TLC with Hexane/EtOAc start->tlc tailing Severe Tailing or Streaking? tlc->tailing check_stability Product Unstable on TLC? tlc->check_stability add_base Add 1% Et3N to Eluent tailing->add_base Yes run_column Run Flash Column tailing->run_column No add_base->run_column no_elution Product Not Eluting? run_column->no_elution change_solvent Switch to DCM/MeOH (with 1% Et3N) no_elution->change_solvent Yes success Pure Product no_elution->success No change_solvent->run_column check_stability->tailing No alt_method Use Alternative Method: - Alumina Column - Acid-Base Extraction check_stability->alt_method Yes

Caption: Decision tree for troubleshooting column chromatography.

References

  • Fisher Scientific. (2010). Safety Data Sheet for 1-Benzyl-4-piperidinecarboxaldehyde.

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka.

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.

  • PubMed Central (PMC). (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.

  • SIELC Technologies. (2018). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide.

  • PubMed. (2006). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

  • Benchchem. (n.d.). Benzyl 4-iodopiperidine-1-carboxylate | CAS 885275-00-3.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

Sources

Technical Support Center: Optimizing Reductive Amination for the Synthesis of Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 4-(ethylamino)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for this crucial synthetic transformation. The primary route for this synthesis involves the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate with ethylamine. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Reaction Overview: Reductive Amination

The synthesis of this compound is most commonly achieved through a one-pot reductive amination reaction. This process involves the reaction of a carbonyl compound (Benzyl 4-oxopiperidine-1-carboxylate) with a primary amine (ethylamine) to form an intermediate imine/enamine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction.[1]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via reductive amination.

Issue 1: Low to No Product Formation

Symptoms:

  • TLC/LC-MS analysis shows primarily unreacted starting materials (ketone and/or amine).

  • The desired product is present in very low yields.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the ketone and ethylamine may not favor the formation of the imine intermediate.

    • Solution: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[2] This will remove the water generated during imine formation and drive the equilibrium towards the imine.

    • Causality: Le Chatelier's principle dictates that the removal of a product (water) will shift the equilibrium to favor the formation of more products (the imine).

  • Suboptimal pH: The pH of the reaction is crucial for imine formation.

    • Solution: A mildly acidic condition is often beneficial. A catalytic amount of acetic acid can be added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine.[2][3]

    • Causality: While acid catalyzes imine formation, a strongly acidic environment will protonate the amine, rendering it non-nucleophilic. Therefore, a careful balance is necessary.

  • Decomposition of Reactants: Benzyl 4-oxopiperidine-1-carboxylate may be unstable under certain conditions.

    • Solution: Ensure the quality of the starting material. If necessary, purify the ketone before use. Perform the reaction at a lower temperature to minimize decomposition.[2]

Issue 2: Incomplete Reaction

Symptoms:

  • TLC/LC-MS analysis shows the presence of both the desired product and unreacted starting materials.

  • The reaction stalls before the complete consumption of the limiting reagent.

Potential Causes & Solutions:

  • Insufficient Reducing Agent: The amount of the reducing agent may not be sufficient to reduce all of the formed imine.

    • Solution: Increase the equivalents of the reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to 1.5-2.0 equivalents relative to the limiting reagent.[2]

    • Causality: NaBH(OAc)₃ is consumed stoichiometrically in the reduction of the iminium ion.

  • Poor Solubility of Reagents: The reactants or the reducing agent may not be fully dissolved in the chosen solvent.

    • Solution: Select a more appropriate solvent. 1,2-Dichloroethane (DCE) and tetrahydrofuran (THF) are commonly used for reductive aminations with NaBH(OAc)₃.[1][4] Ensure vigorous stirring to maintain a homogeneous mixture.

  • Low Reaction Temperature: The reaction rate may be too slow at the current temperature.

    • Solution: While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) can sometimes be employed to drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.

Issue 3: Formation of Byproducts

Symptoms:

  • TLC/LC-MS analysis shows the presence of unexpected peaks in addition to the starting materials and the desired product.

Potential Causes & Solutions:

  • Over-alkylation (Tertiary Amine Formation): The desired secondary amine product can react further with the starting ketone to form a tertiary amine.

    • Solution: Use a stoichiometric amount of the ketone or a slight excess of ethylamine. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also minimize this side reaction.[1][2]

    • Causality: The secondary amine product is also nucleophilic and can compete with ethylamine in reacting with the ketone.

  • Reduction of the Starting Ketone: A strong or prematurely added reducing agent can reduce the starting ketone to the corresponding alcohol.

    • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be selective for the reduction of imines over ketones.[1][2][4] If using a less selective reducing agent like sodium borohydride (NaBH₄), ensure sufficient time for imine formation before adding the reducing agent.[5]

    • Causality: NaBH(OAc)₃ is sterically hindered and less reactive than NaBH₄, making it more selective for the more electrophilic iminium ion over the ketone.

III. Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate with ethylamine?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[1][2][4] It is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. It is less likely to reduce the starting ketone and is compatible with a range of solvents.[1][3]

Q2: What are the optimal solvent choices?

A2: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using NaBH(OAc)₃.[1][4] Tetrahydrofuran (THF) is also a suitable alternative.[1] Reactions are generally faster in DCE.[3]

Q3: Is it necessary to use an inert atmosphere?

A3: While not always strictly necessary for this specific reaction, it is good practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This helps to prevent any potential side reactions with atmospheric moisture and oxygen, especially if using very dry solvents.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material and the reaction mixture on the TLC plate will help in identifying the consumption of the ketone. LC-MS is particularly useful for confirming the formation of the desired product by its mass.

Q5: What is the best work-up and purification procedure?

A5: After the reaction is complete, a typical work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is then extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

IV. Experimental Protocols & Data

Optimized Protocol for Reductive Amination
  • To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.1 M), add ethylamine (1.2 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to facilitate imine formation. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to accelerate this step.[2]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. The addition is exothermic, and the temperature should be maintained at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Common Reducing Agents
Reducing AgentTypical SolventKey AdvantagesPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THFHigh selectivity for imines over ketones; mild reaction conditions.[1][2][4]Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) MeOHTolerant to a wider pH range.Highly toxic.[2]
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive and readily available.Can reduce the starting ketone; requires careful control of addition.[5]

V. Visualizing the Workflow

General Workflow for Reductive Amination

G start Start reactants Combine Benzyl 4-oxopiperidine-1-carboxylate, ethylamine, and solvent (e.g., DCE) start->reactants imine_formation Stir for 30-60 min (Optional: add catalytic AcOH) reactants->imine_formation add_reducing_agent Add NaBH(OAc)3 portion-wise imine_formation->add_reducing_agent reaction Stir at room temperature (4-24h) Monitor by TLC/LC-MS add_reducing_agent->reaction workup Quench with NaHCO3 (aq) and perform extraction reaction->workup purification Purify by column chromatography workup->purification end Obtain pure Benzyl 4-(ethylamino)piperidine-1-carboxylate purification->end

Caption: General experimental workflow for the reductive amination.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_imine Check for imine formation (e.g., by NMR or IR if possible) start->check_imine no_imine No imine formation check_imine->no_imine No yes_imine Imine is formed check_imine->yes_imine Yes add_dehydrating Add dehydrating agent (e.g., MgSO4) no_imine->add_dehydrating adjust_ph Add catalytic acid (e.g., AcOH) no_imine->adjust_ph check_reducing_agent Check reducing agent yes_imine->check_reducing_agent increase_equivalents Increase equivalents of NaBH(OAc)3 check_reducing_agent->increase_equivalents check_temp Consider gentle heating check_reducing_agent->check_temp

Caption: Decision tree for troubleshooting low yield issues.

VI. References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 13, 2026, from

  • BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Retrieved January 13, 2026, from

  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?. Retrieved January 13, 2026, from

  • BenchChem. (2025). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. Retrieved January 13, 2026, from

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved January 13, 2026, from

  • National Institutes of Health. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. Retrieved January 13, 2026, from

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved January 13, 2026, from

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 13, 2026, from

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved January 13, 2026, from

  • BenchChem. (2025). Technical Support Center: Troubleshooting Amination Reactions. Retrieved January 13, 2026, from

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved January 13, 2026, from

  • ResearchGate. (2025). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved January 13, 2026, from

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 13, 2026, from

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract. Retrieved January 13, 2026, from

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved January 13, 2026, from

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved January 13, 2026, from

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved January 13, 2026, from

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved January 13, 2026, from

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved January 13, 2026, from

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 13, 2026, from

  • ECHEMI. (n.d.). Sodium cyanoborohydride reductive amination troubleshooting?. Retrieved January 13, 2026, from

  • Guidechem. (n.d.). N-benzyl-4-piperidone: synthesis and uses. Retrieved January 13, 2026, from

  • Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive. Retrieved January 13, 2026, from

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-(2-phenylaminoethylamino)-piperidine. Retrieved January 13, 2026, from

  • ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved January 13, 2026, from

  • ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved January 13, 2026, from

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 13, 2026, from

  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Retrieved January 13, 2026, from

  • University of Michigan. (n.d.). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Retrieved January 13, 2026, from

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 13, 2026, from

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved January 13, 2026, from

  • BLDpharm. (n.d.). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. Retrieved January 13, 2026, from

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved January 13, 2026, from

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 13, 2026, from

  • Sigma-Aldrich. (n.d.). 1-benzyl-4-oxopiperidine-2-carboxylic acid. Retrieved January 13, 2026, from

  • DTIC. (2025). Piperidine Synthesis. Retrieved January 13, 2026, from

  • Advanced Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved January 13, 2026, from

  • PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved January 13, 2026, from

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl. Retrieved January 13, 2026, from

  • Wikipedia. (n.d.). Piperidine. Retrieved January 13, 2026, from

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Retrieved January 13, 2026, from

Sources

Stability issues of Benzyl 4-(ethylamino)piperidine-1-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Benzyl 4-(ethylamino)piperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound. Our goal is to help you anticipate potential issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results.

Chemical Profile and Inherent Stability Characteristics

This compound is a multifunctional molecule used as an intermediate in organic synthesis. Its stability is not absolute and is dictated by the interplay of its three core functional groups: the benzyl carbamate (Cbz), the tertiary amine within the piperidine ring, and the secondary ethylamino group. Understanding these "hot spots" is critical for successful handling and experimentation.

The primary sites for potential degradation are the carbamate linkage, which is susceptible to hydrolysis, and the two amine nitrogens, which are prone to oxidation.[1]

Caption: Key functional groups on this compound prone to degradation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and use of this compound in a practical question-and-answer format.

Q1: I am observing a decline in the purity of my solid compound over time, even when stored in the freezer. What is happening and how can I mitigate this?

A1: This is a classic issue related to ambient moisture and oxygen. While freezing slows down degradation, it does not eliminate it, and freezers can be humid environments.[2]

  • Causality: The primary culprits are likely hydrolysis and oxidation.

    • Hydrolysis: The carbamate functional group, while generally stable, can slowly hydrolyze in the presence of moisture, cleaving the benzyl carbamate.[2]

    • Oxidation: The tertiary amine in the piperidine ring and the secondary ethylamino group are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of N-oxides and other degradation products.[1]

  • Solution & Best Practices:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.

    • Desiccation: Place the vial inside a desiccator containing a drying agent (e.g., Drierite®, molecular sieves) to create a moisture-free environment.[2]

    • Temperature: Store at -20°C or lower.

    • Aliquotting: For frequently used batches, aliquot the solid into smaller, single-use vials. This prevents repeated warming-cooling cycles and exposure of the entire stock to the atmosphere.

Q2: My reaction is yielding unexpected byproducts, and I suspect my starting material is degrading under the reaction conditions. Which conditions are most likely to cause instability?

A2: Your suspicion is valid. The stability of this compound is highly dependent on the chemical environment.

  • Causality & Problematic Conditions:

    • Strongly Acidic Conditions (pH < 4): While the benzyl carbamate (Cbz) group is tolerant of some acid, harsh acidic conditions (e.g., excess HCl, HBr) can cause its cleavage.[3][4] This would generate 4-(ethylamino)piperidine.

    • Strongly Basic Conditions (pH > 10): Basic conditions can promote the hydrolysis of the carbamate linkage, although this is often slower than acid-catalyzed hydrolysis for this specific group.

    • Catalytic Hydrogenation: The Cbz group is specifically designed to be removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[4][5] If your reaction involves these conditions to modify another part of the molecule, you will unintentionally deprotect the piperidine nitrogen.

    • Oxidizing Agents: Any oxidizing agents in your reaction mixture will likely attack the amine centers, particularly the piperidine nitrogen.[1]

  • Troubleshooting Steps:

    • Analyze an Unstressed Sample: Before starting your reaction, run a purity check (HPLC, LC-MS) on the starting material to confirm its integrity.

    • pH Control: If possible, buffer your reaction to maintain a neutral or mildly acidic pH (pH 5-7).

    • Reagent Choice: Avoid strong, non-specific oxidizing agents if the amine functionalities are to be preserved. If hydrogenation is necessary, consider if an alternative protecting group orthogonal to Cbz (like Boc or Fmoc) would be more suitable for your synthetic strategy.[6][7]

Q3: What are the primary degradation pathways for this molecule?

A3: Based on its structure, there are three primary, predictable degradation pathways. Understanding these helps in identifying unknown peaks in your analytical data.

  • Hydrolytic Cleavage: This pathway breaks the carbamate bond, most commonly under acidic conditions. It results in the loss of the "Cbz" protecting group.

  • Oxidative Degradation: This pathway affects the nitrogen atoms. The tertiary piperidine nitrogen is particularly susceptible to forming an N-oxide.

  • Reductive Cleavage (Hydrogenolysis): This is a specific chemical reaction that cleaves the Cbz group and is the standard method for its removal.[5]

Degradation_Pathways cluster_products Degradation Products Parent This compound Hydrolysis_Prod 4-(Ethylamino)piperidine + Benzyl Alcohol + CO2 Parent->Hydrolysis_Prod  Strong Acid (H+) or  Strong Base (OH-) (Hydrolysis)   Oxidation_Prod Piperidine N-Oxide Derivative Parent->Oxidation_Prod  Oxidizing Agents (e.g., H₂O₂, m-CPBA)   Reductive_Prod 4-(Ethylamino)piperidine + Toluene Parent->Reductive_Prod  H₂ / Pd-C (Hydrogenolysis)  

Caption: Major degradation pathways for this compound.

Protocol: Forced Degradation Study

To systematically evaluate the stability of your compound and identify potential degradants, a forced degradation study is essential.[8][9] This involves subjecting the compound to stress conditions more severe than it would typically encounter.[8]

Forced_Degradation_Workflow start Prepare Stock Solution (e.g., 1 mg/mL in ACN) control Unstressed Control (Stored at 4°C) start->control Aliquot Stock acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) start->acid Aliquot Stock base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) start->base Aliquot Stock oxidation Oxidation (e.g., 3% H₂O₂, RT, 24h) start->oxidation Aliquot Stock thermal Thermal Stress (Solid & Solution, 80°C, 48h) start->thermal Aliquot Stock photo Photolytic Stress (ICH Q1B Guidelines) start->photo Aliquot Stock analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS control->analysis Neutralize (if needed) & Dilute acid->analysis Neutralize (if needed) & Dilute base->analysis Neutralize (if needed) & Dilute oxidation->analysis Neutralize (if needed) & Dilute thermal->analysis Neutralize (if needed) & Dilute photo->analysis Neutralize (if needed) & Dilute

Sources

How to improve the solubility of Benzyl 4-(ethylamino)piperidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the solubility challenges associated with Benzyl 4-(ethylamino)piperidine-1-carboxylate derivatives. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested methodologies to empower you in your experimental endeavors. This guide is structured to walk you through from initial problem identification to advanced troubleshooting, ensuring a logical and scientifically sound approach to enhancing the solubility of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this class of compounds typically stems from a combination of structural features. The benzyl group and the piperidine ring are largely nonpolar and hydrophobic, which hinders favorable interactions with polar water molecules. While the ethylamino group's nitrogen can act as a hydrogen bond acceptor, the overall molecular weight and lipophilicity often dominate, leading to poor solubility.[1][2][3] The solubility of amines and their derivatives is inversely related to the size of the hydrocarbon portions of the molecule.[1][3]

Q2: What is the first and most critical step I should take to address solubility issues?

A2: The most fundamental and often most effective initial step is to manipulate the pH of your solution. The ethylamino group on the piperidine ring is basic. By lowering the pH of the aqueous medium with a suitable acid, this nitrogen atom becomes protonated, forming a positively charged salt.[4] This ionized form is significantly more polar and, therefore, more soluble in water than the neutral free base.[4][5] Conversely, in basic conditions (pH > pKa), the compound will be in its less soluble, neutral form.[4]

Q3: I've tried adjusting the pH, but the solubility is still insufficient for my assay. What's the next logical step?

A3: The use of co-solvents is the next conventional approach.[6][7][8] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving hydrophobic compounds. Common co-solvents used in pharmaceutical and biological research include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[7][9]

Q4: When should I consider more advanced and resource-intensive techniques?

A4: If pH adjustment and co-solvents fail to achieve the desired concentration, or if you need to prepare a solid dosage form with improved dissolution for in vivo studies, it is time to explore advanced strategies. These can be broadly categorized into chemical modifications and formulation-based approaches.[11][12]

  • Chemical Modifications: Creating a stable salt form of your compound is a primary example.[13][14]

  • Formulation Approaches: Techniques like creating solid dispersions, nanosuspensions, or using inclusion complexes with cyclodextrins can dramatically enhance solubility and dissolution rates.[11][15][16][17]

Troubleshooting and Strategic Workflows

This section provides a systematic approach to tackling solubility problems, starting from the most straightforward methods and progressing to more complex solutions.

Initial Solubility Troubleshooting Workflow

The following workflow diagram outlines the initial decision-making process when encountering a poorly soluble this compound derivative.

G cluster_0 Initial Troubleshooting start Problem: Compound has poor aqueous solubility ph_adjust Step 1: pH Adjustment (Acidification) start->ph_adjust check_sol_1 Is solubility sufficient? ph_adjust->check_sol_1 cosolvent Step 2: Use Co-solvents (e.g., DMSO, EtOH, PEG400) check_sol_1->cosolvent No   success Success: Proceed with experiment check_sol_1->success  Yes check_sol_2 Is solubility sufficient? cosolvent->check_sol_2 check_sol_2->success  Yes advanced Proceed to Advanced Strategies check_sol_2->advanced No  

Caption: Initial workflow for addressing poor aqueous solubility.

In-Depth Technical Guides

pH Modification Strategy

The basicity of the ethylamino group is the key to this strategy. By adding an acid, you protonate the nitrogen, creating a more soluble salt in situ.

G cluster_1 Mechanism of pH-Dependent Solubility free_base R-NH-Et (Free Base) Poorly Soluble protonated R-NH2+-Et (Protonated Salt) Highly Soluble free_base->protonated + H+ (Acidic pH) protonated->free_base - H+ (Basic pH) G cluster_2 Salt Formation & Screening Workflow start Select Free Base of Piperidine Derivative dissolve Dissolve Free Base in a suitable organic solvent (e.g., Acetone, IPA, EtOH) start->dissolve add_acid Add stoichiometric amount of selected counter-ion acids (e.g., HCl, H2SO4, Tartaric Acid) dissolve->add_acid precipitate Induce Precipitation (Cooling, Anti-solvent addition) add_acid->precipitate isolate Isolate solid salt via filtration and dry under vacuum precipitate->isolate characterize Characterize New Solid Form: - Solubility (Aq. Buffer) - Stability (Hygroscopicity) - Physical Form (XRPD) isolate->characterize select Select optimal salt form based on properties characterize->select

Caption: A systematic approach for screening and selecting an optimal salt form.

  • Dissolve Free Base: Dissolve a known amount of your compound (e.g., 100 mg) in a minimal volume of a suitable solvent (e.g., isopropanol, ethanol, or acetone).

  • Prepare Acid Solutions: Prepare solutions of various pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, maleic acid, tartaric acid) in the same solvent, typically at a 1:1 molar ratio to your compound.

  • Combine: Add the acid solution dropwise to the stirring solution of your compound at room temperature or slightly elevated temperature.

  • Induce Crystallization: If a precipitate does not form immediately, cool the solution in an ice bath or add an anti-solvent (a solvent in which the salt is insoluble, like heptane or MTBE) to induce crystallization.

  • Isolate and Dry: Collect the resulting solid by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Analyze: Characterize the new salt form for its aqueous solubility, dissolution rate, physical form (e.g., crystalline vs. amorphous via XRPD), and stability.

Amorphous Solid Dispersions

This technique involves dispersing your crystalline, poorly soluble compound into a hydrophilic polymer matrix in an amorphous (non-crystalline) state. [16][18]The amorphous form has a higher energy state than the crystalline form, leading to significantly increased apparent solubility and dissolution rates. [19][20]

G cluster_3 Concept of Solid Dispersion drug Drug Molecules (Crystalline, Poorly Soluble) process Dispersion Process (e.g., Solvent Evaporation, Hot-Melt Extrusion) drug->process polymer Hydrophilic Polymer (e.g., PVP, HPMC) polymer->process dispersion Solid Dispersion (Amorphous drug molecularly dispersed in polymer matrix) process->dispersion

Caption: Diagram illustrating the principle of solid dispersion.

  • Select Carrier: Choose a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC)).

  • Dissolve: Dissolve both your compound and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). [21]3. Evaporate: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Process: Scrape the solid dispersion from the flask, then gently grind and sieve it to obtain a uniform powder.

  • Evaluate: Assess the dissolution rate of the solid dispersion powder in an aqueous buffer compared to the pure crystalline drug.

Nanosuspensions

This approach involves reducing the particle size of your compound to the sub-micron (nanometer) range. [22][23]According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn significantly increases the dissolution velocity. [24][25]This is particularly useful for compounds that are poorly soluble in both aqueous and organic media. [24] Key Advantages:

  • Increased dissolution rate and saturation solubility. [22][23]* Applicable to a wide range of poorly soluble drugs. [22]* Can be formulated for various routes of administration. [23] Preparation Methods:

  • Top-Down (Milling): High-energy media milling or high-pressure homogenization breaks down larger drug crystals. [22]* Bottom-Up (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers. [25]

References

  • Cosolvent - Wikipedia. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]

  • Salt formation to improve drug solubility - PubMed. Available at: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. Available at: [Link]

  • Chemical Modification: A unique solutions to Solubility problem | Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - NIH. Available at: [Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Available at: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges - IJPPR. Available at: [Link]

  • Nanosuspension a Promising Tool for Solubility Enhancement: A Review - Asian Journal of Pharmacy and Technology. Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Available at: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Nanosizing of drugs: Effect on dissolution rate - PMC - PubMed Central. Available at: [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. Available at: [Link]

    • Nanosuspension Technology for Solubilizing Poorly Soluble Drug - IT Medical Team. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Chemical Modification: A unique solutions to Solubility problem - SciSpace. Available at: [Link]

  • Solubility and pH of amines. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • Solubility Enhancement Techniques | Pharmaguideline. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. Available at: [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions | ACS Omega. Available at: [Link]

  • Piperidine | Solubility of Things. Available at: [Link]

  • Piperidine - Wikipedia. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - ResearchGate. Available at: [Link]

  • Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry - YouTube. Available at: [Link]

  • 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide - SIELC Technologies. Available at: [Link]

Sources

Technical Support Center: Synthesis of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of piperidine and its derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, but its synthesis is not without complexities.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guides by Synthetic Method

This section provides detailed solutions to common problems encountered in major synthetic routes to piperidine-containing molecules.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental and widely used method for accessing the piperidine core. However, the aromatic stability of the pyridine ring and potential side reactions present significant hurdles.[2]

Q: My pyridine reduction is sluggish or incomplete, resulting in low yields of the desired piperidine. What's going wrong?

A: This is a frequent issue that can often be traced back to the catalyst's activity or the reaction conditions. Let's break down the potential causes and solutions.

  • Potential Cause 1: Catalyst Poisoning or Inhibition. The catalyst is the heart of the hydrogenation reaction, and its performance can be easily compromised.

    • Expertise & Experience: Impurities in your starting material, particularly sulfur or phosphorus-containing compounds, can irreversibly bind to the catalyst's active sites, a phenomenon known as catalyst poisoning.[3] Additionally, the basic nitrogen atom of pyridine itself can coordinate to the metal center, inhibiting its catalytic activity, especially in acidic media where a pyridinium salt is formed.[3]

    • Recommended Solutions:

      • Purify Starting Materials: Ensure your pyridine substrate and solvent are free from potential catalyst poisons. Distillation or passing through a plug of activated carbon or alumina can be effective.

      • Select a Robust Catalyst: Rhodium-based catalysts (e.g., Rh/C) are often more resistant to poisoning than Palladium or Platinum catalysts.[2]

      • Optimize pH: For substrates sensitive to acidic conditions, consider using a non-acidic solvent or adding a non-coordinating base to neutralize any acid present.

  • Potential Cause 2: Inadequate Reaction Conditions. The temperature and pressure of the hydrogen gas are critical parameters.

    • Expertise & Experience: Hydrogenation of the stable pyridine ring requires sufficient energy to overcome the activation barrier. Low temperature or pressure may simply be insufficient for the reaction to proceed at a reasonable rate.[2]

    • Recommended Solutions:

      • Increase Hydrogen Pressure: Gradually increase the H₂ pressure. This increases the concentration of hydrogen on the catalyst surface, driving the reaction forward.

      • Elevate Temperature: Cautiously increase the reaction temperature. Be aware that excessive heat can promote side reactions like over-reduction.[2]

      • Ensure Efficient Agitation: Good mixing is crucial for effective mass transfer of hydrogen gas to the catalyst surface in the liquid phase.

Q: I'm observing significant amounts of ring-opened byproducts in my reaction mixture. How can I prevent this "over-reduction"?

A: Over-reduction, or hydrogenolysis of the C-N bond in the newly formed piperidine ring, is a common side reaction that cleaves the ring to form pentylamines and other linear impurities.[2] This is particularly problematic under harsh reaction conditions.

  • Causality: This side reaction is often promoted by high temperatures and the type of catalyst used. Some catalysts are more prone to inducing C-N bond cleavage.

  • Recommended Solutions:

    • Lower the Reaction Temperature: This is the most direct way to minimize hydrogenolysis. Lower temperatures favor the desired hydrogenation over C-N bond cleavage.[2]

    • Catalyst Selection: Rhodium catalysts are generally less prone to causing over-reduction compared to Palladium.[2]

    • Optimize Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent further reduction of the product.

Problem Potential Cause Recommended Solution Citation
Slow/Incomplete Reaction Catalyst PoisoningPurify starting materials; use a more robust catalyst (e.g., Rh/C).[3]
Low H₂ Pressure/TempIncrementally increase pressure and/or temperature.[2]
Over-reduction (Ring Opening) High TemperatureLower the reaction temperature.[2]
Catalyst ChoiceUse a catalyst less prone to hydrogenolysis (e.g., Rhodium).[2]
Partially Hydrogenated Intermediates Insufficient Reaction TimeIncrease reaction time or catalyst loading.[2]
N-Alkylation of Piperidines

Functionalizing the nitrogen atom of the piperidine ring is a common step in drug development. However, achieving selective mono-alkylation without forming the undesired quaternary ammonium salt can be challenging.[4]

Q: My N-alkylation reaction is producing a significant amount of the di-alkylated quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

A: The formation of quaternary salts arises from the product of the initial N-alkylation (a tertiary amine) being more nucleophilic than the starting secondary amine, leading to a second alkylation.

  • Expertise & Experience: This is a classic case of the product being more reactive than the starting material. The key to preventing this is to control the concentration of the alkylating agent.

  • Recommended Solutions:

    • Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it slowly to the reaction mixture over several hours using a syringe pump.[4] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[5]

    • Use a Stoichiometric Excess of Piperidine: Using a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) ensures that the alkylating agent is more likely to react with the starting material rather than the mono-alkylated product.[4]

    • Lower the Reaction Temperature: Reducing the temperature can help to control the reaction rate and improve selectivity.[4]

    • Choice of Base: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) instead of a stronger, more reactive base that might promote side reactions.[4][5]

Protocol: High-Selectivity N-Alkylation of Piperidine
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Slow Alkylation: Begin stirring the solution at room temperature. Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over 2-4 hours using a syringe pump.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Pictet-Spengler Reaction

This powerful reaction forms a tetrahydro-β-carboline or tetrahydroisoquinoline ring system by the cyclization of a β-arylethylamine with an aldehyde or ketone. Low yields are a common frustration.[6]

Q: I am getting very low yields in my Pictet-Spengler reaction. What factors should I investigate?

A: The success of the Pictet-Spengler reaction is highly dependent on the delicate balance of acid catalysis and the nucleophilicity of the aromatic ring.

  • Potential Cause 1: Inadequate Acid Catalysis. The reaction requires an acid to catalyze the formation of the key electrophilic iminium ion intermediate.[7]

    • Expertise & Experience: Too little acid will result in a slow or stalled reaction, while too much acid can lead to side reactions or decomposition of the starting materials.[8] The choice of acid is also critical.

    • Recommended Solutions:

      • Screen Acids: Test a variety of Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂).[9]

      • Optimize Catalyst Loading: Perform a screen of catalyst loading, typically starting from 10 mol% and increasing if necessary.[8]

  • Potential Cause 2: Poorly Nucleophilic Aromatic Ring. The final ring-closing step is an intramolecular electrophilic aromatic substitution. If the aromatic ring is substituted with electron-withdrawing groups, this step will be slow.

    • Expertise & Experience: The more electron-rich the aromatic ring, the faster the cyclization.

    • Recommended Solutions:

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for cyclization.[8]

      • Consider a Different Synthetic Route: If the aromatic ring is highly deactivated, the Pictet-Spengler reaction may not be the most suitable approach.

Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction

G start Low Yield in Pictet-Spengler Reaction check_acid Step 1: Evaluate Acid Catalyst start->check_acid check_aromatics Step 2: Assess Aromatic Ring Nucleophilicity check_acid->check_aromatics If still low yield solution1 Screen Brønsted and Lewis Acids (TFA, HCl, BF₃·OEt₂) check_acid->solution1 Choice of Acid solution2 Optimize Catalyst Loading (10-50 mol%) check_acid->solution2 Amount of Acid check_conditions Step 3: Optimize Reaction Conditions check_aromatics->check_conditions If still low yield solution3 Increase Reaction Temperature check_aromatics->solution3 If Electron-Poor consider_alt Consider Alternative Synthetic Route check_aromatics->consider_alt If Highly Deactivated check_conditions->solution3 solution4 Screen Solvents (DCM, Toluene, Acetonitrile) check_conditions->solution4

Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has a yellow tint. What is the cause and how can I remove it?

A: A yellow color in piperidine is almost always due to oxidation products.[3][10] While this may not affect all applications, high-purity is essential for many research and development purposes.

  • Removal: The most effective method for removing these colored impurities is distillation.[3]

  • Prevention: To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3]

Q2: I'm struggling to separate piperidine from unreacted pyridine starting material by distillation. Why is this so difficult?

A: This is a classic purification challenge. Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation impossible.[3][11] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[3]

  • Solution: Selective Salt Formation. A highly effective method is to exploit the difference in basicity between piperidine and pyridine. Bubbling carbon dioxide (CO₂) through a solution of the mixture in an organic solvent will cause the more basic piperidine to precipitate as a solid carbonate salt, while the less basic pyridine remains in solution.[11][12] The piperidine carbonate can then be collected by filtration and the free piperidine can be liberated by treatment with a strong base, followed by extraction and final distillation.[11]

Diagram: Separation of Piperidine from Pyridine

G start Mixture of Piperidine and Pyridine step1 Dissolve in Organic Solvent Bubble CO₂ Gas start->step1 step2 Filter step1->step2 precipitate Solid Piperidine Carbonate step3 Treat with Strong Base (e.g., NaOH) Liberate Free Piperidine precipitate->step3 solution Pyridine in Solution step2->precipitate Collect Solid step2->solution Collect Filtrate step4 Extract and Distill step3->step4 final_product Pure Piperidine step4->final_product

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting HPLC peak tailing, with a specific focus on the analysis of basic compounds like Benzyl 4-(ethylamino)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges. The information presented herein is a synthesis of established scientific principles and field-proven experience to ensure the integrity and robustness of your analytical methods.

Understanding the Challenge: Why Does My Peak Tail?

Peak tailing is a common issue in reversed-phase HPLC, particularly for basic compounds.[1] Ideally, chromatographic peaks should be symmetrical and Gaussian in shape.[1] A tailing factor greater than 1 indicates an asymmetrical peak, which can compromise resolution, and the accuracy of integration and quantification.[1][2] For a basic analyte like this compound, the primary cause of peak tailing is often unwanted secondary interactions with the stationary phase.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of peak tailing for my basic compound?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is typically multifactorial. The most common culprits include:

  • Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based. Residual silanol groups (Si-OH) on the silica surface can be deprotonated and carry a negative charge, leading to strong ionic interactions with protonated basic analytes.[1][4][5][6] This strong interaction results in a delayed elution for a portion of the analyte molecules, causing the characteristic peak tail.

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the silanol groups.[7][8] If the mobile phase pH is not optimal, it can exacerbate silanol interactions.

  • Sample Diluent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion, including tailing.[9][10][11][12]

  • Extra-Column Volume: Excessive volume within the HPLC system outside of the column (e.g., tubing, fittings, detector cell) can cause band broadening and peak tailing.[13][14][15][16][17]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that contribute to peak tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[7][8] For a basic analyte, the following principles apply:

  • Low pH (e.g., pH < 3): At a low pH, the basic analyte will be fully protonated (positively charged). Simultaneously, the silanol groups on the silica surface will be mostly protonated and neutral, minimizing ionic interactions and thus reducing peak tailing.[2]

  • Mid-Range pH (e.g., pH 4-7): In this range, the basic analyte is still protonated, but the silanol groups (with a pKa typically between 3.5 and 4.5) become increasingly deprotonated and negatively charged. This leads to strong secondary ionic interactions and is often the cause of significant peak tailing.[3]

  • High pH (e.g., pH > 8): At a high pH, the basic analyte will be in its neutral form, which eliminates the ionic interaction with deprotonated silanols. This can lead to excellent peak shape.[18] However, traditional silica-based columns are not stable at high pH. Specialized hybrid or high-purity silica columns are required for high-pH methods.[19]

To achieve symmetrical peaks, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.[20][21]

Experimental Protocols & Best Practices

Protocol 1: Mobile Phase Preparation for Symmetrical Peaks

This protocol outlines the preparation of a mobile phase at a low pH, which is a common and effective strategy for improving the peak shape of basic compounds on standard silica-based columns.

Objective: To prepare a buffered mobile phase at pH 3.0.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium formate (or other suitable buffer)

  • Formic acid (or other suitable acid for pH adjustment)

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of ammonium formate to achieve a final concentration of 10-20 mM in the aqueous portion of the mobile phase. A buffer concentration of 10-50 mM is generally adequate for small molecules.[19][22]

    • Dissolve the ammonium formate in HPLC-grade water.

    • Adjust the pH of the aqueous solution to 3.0 using formic acid. It's crucial to measure the pH of the aqueous portion before adding the organic modifier.[20]

    • Filter the buffer solution through a 0.22 µm or 0.45 µm filter to remove any particulates.

  • Prepare the Mobile Phase:

    • Mix the prepared aqueous buffer with the desired amount of HPLC-grade acetonitrile to achieve the final mobile phase composition (e.g., 70:30 v/v aqueous buffer:acetonitrile).

    • Degas the mobile phase using sonication or vacuum filtration before use.

Table 1: Recommended Buffer Systems for HPLC Analysis of Basic Compounds
Buffer SystempKaUseful pH RangeUV Cut-off (approx.)Compatibility
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200 nmUV, not ideal for MS
Formate3.82.8-4.8~210 nmUV, MS-compatible
Acetate4.83.8-5.8~210 nmUV, MS-compatible
Trifluoroacetic Acid (TFA)0.5<1.5~210 nmUV, can cause ion suppression in MS

Data synthesized from multiple sources.[20][22][23]

Advanced Troubleshooting Strategies

Q3: I've optimized the mobile phase pH, but I still see peak tailing. What else can I do?

A3: If optimizing the mobile phase pH is insufficient, consider the following advanced strategies:

  • Column Technology:

    • End-capped Columns: Modern columns are "end-capped" to block a significant portion of the residual silanol groups, reducing their interaction with basic analytes.[6]

    • Superficially Porous Particles (SPP) / Core-Shell Columns: These columns have a solid, non-porous core with a thin porous outer layer.[24][25] This design reduces the diffusion path for analytes, leading to higher efficiency and often better peak shapes.[25][26]

    • Charged Surface Columns: Some modern columns have a low-level positive charge on the silica surface. This positive charge repels protonated basic analytes, minimizing their interaction with the underlying silica and dramatically improving peak shape, especially at low pH.[27][28][29][30]

  • Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base (e.g., triethylamine, TEA) to the mobile phase can help to mask the active silanol sites.[4][5][6][31][32] The competing base interacts with the silanol groups, reducing the availability of these sites for interaction with the analyte.

    • Ion-Pairing Agents: For highly basic compounds that are poorly retained, ion-pairing agents can be used. These are typically alkyl sulfonates that form a neutral ion pair with the protonated basic analyte, increasing its retention and often improving peak shape.[33][34][35][36][37][38]

Diagram 1: Mechanism of Silanol Interaction and Mitigation Strategies

G cluster_0 Silica Surface cluster_1 Analyte & Mobile Phase Components Silanol Si-O⁻ (Negative Charge) Analyte Basic Analyte (R-NH₃⁺) Positive Charge Analyte->Silanol Undesirable Ionic Interaction (Causes Peak Tailing) CompetingBase Competing Base (e.g., TEA⁺) CompetingBase->Silanol Masks Silanol Site (Improves Peak Shape)

Caption: Interaction of a basic analyte with a deprotonated silanol group, and the masking effect of a competing base.

Q4: Could my sample preparation or HPLC system be the source of the problem?

A4: Absolutely. Beyond the column chemistry, your sample and system can significantly impact peak shape.

  • Sample Diluent: The choice of sample diluent is critical.[9] If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the analyte band to spread at the column inlet, resulting in distorted peaks.[10][11][12]

    • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase.[12] If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.[9] It may be necessary to evaporate the initial solvent and reconstitute the sample in a more appropriate diluent.[9]

  • Extra-Column Volume and Dead Volume:

    • Extra-column volume refers to all the volume in the flow path outside of the column itself (injector, tubing, fittings, detector cell).[13][15][16] Excessive extra-column volume leads to band broadening, which can manifest as peak tailing.[13][14]

    • Dead volume refers to areas within the flow path that are not efficiently swept by the mobile phase, such as poorly made connections.[16] These can cause significant peak tailing.[16]

    • Troubleshooting Steps:

      • Use tubing with the smallest possible internal diameter and length.

      • Ensure all fittings are properly seated and tightened to avoid dead volume.

      • If using a modular system, connect the components with the shortest possible tubing.

Diagram 2: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (2 units from pKa) start->check_ph adjust_ph Adjust pH (Low pH is a good start) check_ph->adjust_ph No check_diluent Is Sample Diluent Weaker Than or Equal to Mobile Phase? check_ph->check_diluent Yes adjust_ph->check_ph adjust_diluent Reconstitute Sample in Mobile Phase check_diluent->adjust_diluent No check_system Check for Extra-Column Volume & Dead Volume check_diluent->check_system Yes adjust_diluent->check_diluent adjust_system Use Shorter/Narrower Tubing, Check Fittings check_system->adjust_system No consider_column Consider Advanced Column Technology (Charged Surface, SPP) check_system->consider_column Yes adjust_system->check_system consider_additives Consider Mobile Phase Additives (Competing Base, Ion-Pairing Agent) consider_column->consider_additives end Symmetrical Peak Achieved consider_additives->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

References

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds - Waters Corpor
  • The Effect of Sample Diluent on Peak Shape - MAC-MOD Analytical.
  • Column Volume and Extra-Column Volume - Phenomenex.
  • Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column on an Agilent 1290 LC System - Waters Corpor
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds | LCGC Intern
  • Extra-Column Volume in HPLC - Element Lab Solutions.
  • HPLC Extra Column Volumes | LCGC Intern
  • Sample Diluent Effects in HPLC - Element Lab Solutions.
  • Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume - Thermo Fisher Scientific.
  • Performance of amines as silanol suppressors in reversed-phase liquid chrom
  • Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separ
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Extracolumn Effects | LCGC Intern
  • Superficially Porous vs Totally Porous HPLC Particles Explained - Axion Labs.
  • Effect of diluent on the peak shape of the analyte in reversed-phase liquid chrom
  • Ion Pairing Reagents and Buffers - Obrnuta faza.
  • Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separ
  • Charged Stationary Phases in Reversed Phase HPLC - Element Lab Solutions.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF - ResearchG
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC Intern
  • The Difference Between Superficially Porous and Fully Porous Particles - Chrom Tech, Inc.
  • Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound - PMC - NIH.
  • Overloading study of basic compounds with a positively charged C18 column in liquid chrom
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Phenomenex Kinetex PS C18 Core Shell Columns - LabRulez LCMS.
  • Ion-Pair Reagents for HPLC - TCI Chemicals.
  • 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide - SIELC Technologies.
  • The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chrom
  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in - Oxford Academic.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
  • Ion-Pairing Agents | HPLC - Mason Technology.
  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch M
  • Reversed-phase HPLC Buffers - Regis Technologies.
  • Effect of pH on LC-MS Analysis of Amines - Waters Corpor
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Selecting Buffer pH in Reversed-Phase HPLC - farm
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchG
  • Exploring the Role of pH in HPLC Separ
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Discover the Art of Buffer selection in HPLC Development part 1 - PharmaCores.
  • FAQ: What are the common buffers used in HPLC? - SiliCycle.
  • 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid - SIELC Technologies.

Sources

Technical Support Center: Strategies for Selective Functionalization of Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for Benzyl 4-(ethylamino)piperidine-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the chemical modification of this versatile piperidine building block. Our goal is to equip you with the expertise to navigate the challenges of regioselective synthesis and achieve your target molecules with high purity and yield.

Core Principles of Selectivity

The primary challenge in functionalizing this molecule is controlling which of the two nitrogen atoms reacts. The structure contains:

  • A Secondary Aliphatic Amine: The ethylamino group at the C4 position. This nitrogen is nucleophilic and basic.

  • A Carbamate Nitrogen: The piperidine ring nitrogen, protected by a benzyloxycarbonyl (Cbz or Z) group.

The key to selectivity lies in the vast difference in reactivity between these two sites. The lone pair of the carbamate nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it essentially non-nucleophilic and non-basic under typical reaction conditions. Therefore, electrophilic reagents will overwhelmingly react with the more nucleophilic secondary ethylamino group. This guide focuses on leveraging this inherent reactivity difference and troubleshooting issues that may arise.

structure cluster_mol This compound cluster_key Key Functional Sites mol mol N_secondary Secondary Amine (C4) - Nucleophilic - Primary Reactive Site N_carbamate Carbamate Nitrogen (N1) - Non-Nucleophilic (Resonance) - Generally Unreactive N_secondary->N_carbamate > 10^6 difference in nucleophilicity Protecting_Group Cbz Protecting Group - Labile to Hydrogenolysis

Caption: Reactivity map of the target molecule.

Frequently Asked Questions (FAQs)

Q1: I need to acylate the molecule with an acid chloride. Which nitrogen will react and what are the standard starting conditions?

A: The secondary ethylamino nitrogen is the sole site of acylation under standard conditions. Its high nucleophilicity allows it to readily attack the electrophilic carbonyl carbon of the acid chloride. The carbamate nitrogen will not react.

A standard protocol involves dissolving your piperidine starting material in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), should be added to scavenge the HCl byproduct generated during the reaction. The reaction is typically performed at 0 °C and allowed to warm to room temperature.

Q2: My reaction requires heat. How stable is the Cbz (benzyloxycarbonyl) protecting group?

A: The Cbz group is generally stable to moderately elevated temperatures (up to ~80-100 °C) under neutral or basic conditions for short periods. However, it is sensitive to:

  • Strong Acids: Cleavage can occur with strong acids like HBr in acetic acid or trifluoroacetic acid (TFA), though it is more robust than a Boc group.[1][2]

  • Strong Bases: While generally stable to amine bases and hydroxides at room temperature, prolonged heating with strong bases can lead to hydrolysis.

  • Hydrogenolysis: The Cbz group is most readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[3] Be aware that many common catalysts for other transformations (e.g., Raney Nickel) can also remove the Cbz group.

Q3: Can I perform a reductive amination on the secondary amine?

A: Yes, this is a highly effective method for further functionalization. The secondary amine will react with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.

Recommended Conditions:

  • Reducing Agents: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild and tolerant of most functional groups. Sodium cyanoborohydride (NaBH₃CN) can also be used, but requires pH control. Avoid strong hydride reagents like LiAlH₄, which would likely reduce the carbamate.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.

  • Procedure: The amine, aldehyde/ketone, and a weak acid catalyst (like acetic acid) are stirred together before the addition of the reducing agent.

Q4: How can I selectively functionalize the piperidine ring nitrogen instead of the ethylamino group?

A: This requires an orthogonal protecting group strategy. Since the ethylamino group is the most reactive site, you must protect it first, then modify the ring nitrogen, and finally deprotect the ethylamino group. A detailed workflow for this is provided in the "Advanced Strategies" section below.

Troubleshooting Guide 1: Selective N-Acylation / N-Sulfonylation

These reactions are mechanistically similar and often face the same challenges. The conventional method involves reacting the amine with a sulfonyl chloride or acyl chloride in the presence of a base.[4][5]

Problem: Low or No Product Yield

Potential Cause Expert Analysis & Solution
Amine Salt Formation Your starting material may be an HCl or TFA salt from a previous step. This protonates the reactive amine, rendering it non-nucleophilic. Solution: Add an extra equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) to neutralize the salt before adding your electrophile. Alternatively, perform a basic aqueous workup on the starting material and extract the free base before use.
Insufficiently Reactive Electrophile Sterically hindered or electronically deactivated acyl/sulfonyl chlorides may react sluggishly. Solution: Increase the reaction temperature moderately (e.g., to 40 °C). If that fails, consider generating a more reactive electrophile, such as converting a carboxylic acid to an acid chloride with oxalyl chloride or thionyl chloride immediately before use.
Poor Base Selection Pyridine or other nucleophilic bases can compete with your substrate for the electrophile, forming an unreactive acylpyridinium salt and consuming your reagent. Solution: Always use a non-nucleophilic, sterically hindered base like DIPEA, especially for slower reactions.
Moisture Contamination Water will rapidly hydrolyze reactive acyl/sulfonyl chlorides. Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Argon). Use anhydrous solvents.

graph TD {
A[Start: Acylation/Sulfonylation] --> B{Reaction Failed/Low Yield};
B --> C1[Check Starting Material];
C1 --> D1{Is it an amine salt?};
D1 -- Yes --> E1[Add extra eq. of base (DIPEA)];
D1 -- No --> C2;
B --> C2[Check Reagents & Conditions];
C2 --> D2{Is the electrophile hindered?};
D2 -- Yes --> E2[Increase temp or use activating agent];
D2 -- No --> D3;

C2 --> D3{Is the base appropriate?};
D3 -- No --> E3[Switch to non-nucleophilic base (DIPEA)];
D3 -- Yes --> D4;

C2 --> D4{Are conditions anhydrous?};
D4 -- No --> E4[Use dry glassware/solvents under N2];

subgraph Legenddirection LR
    Troubleshooting [label="Troubleshooting Step", shape=box, style=filled, fillcolor="#F1F3F4"]
    Decision [label="Decision Point", shape=diamond, style=filled, fillcolor="#FBBC05"]
    Action [label="Corrective Action", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]
end

E1 --> F[Re-run Reaction];
E2 --> F;
E3 --> F;
E4 --> F;

}

Caption: Troubleshooting workflow for N-acylation/sulfonylation.

Troubleshooting Guide 2: Selective N-Alkylation

Problem: Formation of Multiple Products (Over-alkylation)

  • Cause: The initial alkylation product (a tertiary amine) can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. This is especially problematic with highly reactive, unhindered alkylating agents like methyl iodide.

  • Solution 1: Stoichiometry Control: Use a slight excess of the amine starting material relative to the alkylating agent (e.g., 1.2 to 1.0 equivalents). This ensures the electrophile is consumed before significant over-alkylation can occur.

  • Solution 2: Slow Addition: Add the alkylating agent slowly via a syringe pump at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant secondary amine.

  • Solution 3: Choice of Base: Use a solid-supported or bulky base (e.g., potassium carbonate) that is less soluble in the reaction medium. This can help to control the reaction rate.

Advanced Strategies: Functionalizing the Piperidine Ring Nitrogen

To functionalize the N1 position, a multi-step orthogonal protection strategy is required. This involves protecting the reactive C4-ethylamino group, deprotecting the N1-carbamate, functionalizing the now-free N1-piperidine nitrogen, and finally, removing the temporary protecting group from the C4 position.

orthogonal_strategy start Starting Material step1 Step 1: Protect C4-Amine (e.g., Boc Anhydride) Orthogonal Protection start->step1 step2 Step 2: Deprotect N1 (Hydrogenolysis of Cbz) Selective Deprotection step1->step2 step3 Step 3: Functionalize N1 (Acylation, Alkylation, etc.) Target Reaction step2->step3 step4 Step 4: Deprotect C4 (TFA for Boc group) Final Deprotection step3->step4 finish Final Product (N1-Functionalized) step4->finish

Caption: Orthogonal strategy for N1-position functionalization.

Detailed Protocol: Orthogonal Strategy Example (N1-Acetylation)
  • Step 1: Protection of the C4-Ethylamino Group with a Boc Group.

    • Dissolve this compound (1.0 eq) in DCM.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and TEA (1.2 eq).

    • Stir at room temperature for 2-4 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Perform an aqueous workup and purify by column chromatography to isolate the di-protected intermediate. The Boc group is orthogonal to the Cbz group; Boc is acid-labile while Cbz is removed by hydrogenation.[1]

  • Step 2: Selective Deprotection of the N1-Cbz Group.

    • Dissolve the product from Step 1 in methanol or ethanol.

    • Add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd).[3]

    • Stir the mixture under an atmosphere of hydrogen gas (H₂ balloon is often sufficient) at room temperature.

    • Monitor the reaction carefully. Upon completion, filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate. The product is now a free secondary amine at the N1 position with a Boc-protected C4 side chain.

  • Step 3: Functionalization of the N1-Piperidine Nitrogen.

    • Dissolve the product from Step 2 in DCM.

    • Add TEA (1.5 eq) and cool to 0 °C.

    • Slowly add acetyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup and purify to obtain the N1-acetylated, C4-Boc-protected piperidine.

  • Step 4: Deprotection of the C4-Boc Group.

    • Dissolve the product from Step 3 in DCM.

    • Add an excess of Trifluoroacetic acid (TFA, typically 20-50% v/v in DCM).[2]

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure, co-evaporating with toluene to remove excess TFA.

    • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final N1-acetylated product.

This structured approach, leveraging the distinct chemical properties of different protecting groups, provides reliable access to derivatives that are unattainable through direct functionalization.

References
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • ResearchGate. Synthesis of Secondary and Tertiary Sulfonamides.
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). RSC Advances.
  • Benchchem. A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
  • Mannich-type Reactions of Cyclic Nitrones: Effective Methods for the Enantioselective Synthesis of Piperidine-containing Alkaloids. (2018, November 12). PubMed.
  • Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. (2023, July 13).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • Sulfonamide synthesis by alkylation or aryl
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
  • (A) Synthesis of piperidine-based compounds 17 via multicomponent.... (n.d.).
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
  • Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Piperidine Building Blocks: The Case for Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern pharmaceutical design. Its prevalence in FDA-approved drugs is a testament to its ability to confer favorable physicochemical properties, including improved solubility, metabolic stability, and the ability to orient substituents in three-dimensional space to optimize interactions with biological targets.[1][2][3] The choice of a specific piperidine building block is therefore a critical decision in the early stages of a drug discovery campaign, with significant implications for synthetic tractability, scalability, and the ultimate biological activity of the target compounds.

This guide provides an in-depth comparison of Benzyl 4-(ethylamino)piperidine-1-carboxylate with other commonly employed piperidine building blocks. We will move beyond a simple cataloging of structures to a critical analysis of their comparative performance in key synthetic transformations, supported by experimental data. Our focus will be on the practical implications of choosing one building block over another, providing the insights necessary to make informed decisions in your research.

The Strategic Importance of the N-Protecting Group

The nitrogen atom of the piperidine ring is a key handle for synthetic elaboration, but its inherent nucleophilicity and basicity often necessitate the use of a protecting group during multi-step syntheses. The choice of this protecting group profoundly influences the reactivity of the piperidine building block and the overall synthetic strategy. The two most common classes of N-protecting groups for piperidine scaffolds are the carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and the N-alkyl substituents, most notably the benzyl (Bn) group.

This compound features a Cbz protecting group, which shares many characteristics with the more direct N-benzyl protection in terms of its influence on reactivity and its removal by hydrogenolysis. In the following sections, we will compare the synthesis and utility of Cbz-protected piperidines with their Boc- and Benzyl-protected counterparts.

Comparative Synthesis of 4-Aminopiperidine Scaffolds: A Reductive Amination Case Study

A common and highly versatile method for the synthesis of 4-aminopiperidine derivatives is the reductive amination of a 4-piperidone precursor.[3][4][5] The efficiency of this reaction is a critical benchmark for the utility of the corresponding N-protected 4-piperidone building block. Below, we present a comparative analysis of the yields obtained from the reductive amination of various commercially available N-protected 4-piperidones with representative amines.

Experimental Data Summary: Reductive Amination Yields
N-Protecting GroupAmineReducing Agent / ConditionsSolventYield (%)Reference
Cbz BenzylaminePd(OH)₂/C, H₂Methanol/Water70-78[6]
BocAnilineSodium triacetoxyborohydride1,2-Dichloroethane~95[6]
BenzylBenzylamineSodium BorohydrideMethanol72[6]
BenzylBenzylamineGold/Titania Catalyst, H₂Toluene72-79[6]

Note: The yields reported are based on available literature and may vary depending on specific reaction conditions and substrates. The entry for N-Cbz represents a reductive amination that may be coupled with deprotection under the specified conditions.[6]

From this data, it is evident that N-Boc-4-piperidone often provides higher yields in reductive aminations using sodium triacetoxyborohydride, a mild and versatile reducing agent.[6][7] However, the N-Cbz and N-Benzyl protected piperidones also afford good to excellent yields under various conditions. The choice of building block may therefore be dictated by factors beyond the yield of this specific step, such as the desired downstream transformations and the required deprotection strategy.

Experimental Protocols

Protocol 1: Reductive Amination of Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)

This protocol describes a reductive amination via catalytic hydrogenation, which can also effect the deprotection of the Cbz group.

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent)

  • Amine (e.g., Ethylamine, 1.2 equivalents)

  • Palladium on carbon (10% w/w)

  • Methanol

  • Hydrogen gas supply

  • Hydrogenation vessel

Procedure:

  • In a suitable hydrogenation vessel, dissolve Benzyl 4-oxopiperidine-1-carboxylate and the amine in methanol.

  • Carefully add the palladium on carbon catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Navigating Downstream Reactivity: The Influence of the N-Protecting Group

The N-protecting group not only influences the synthesis of the 4-aminopiperidine core but also its reactivity in subsequent transformations, such as amide bond formation.

Amide Coupling Reactions

The nucleophilicity of the 4-amino group is crucial for efficient amide coupling. The electron-withdrawing nature of carbamate protecting groups like Cbz and Boc can slightly reduce the basicity and nucleophilicity of the piperidine nitrogen. However, this effect is generally modest and both N-Cbz and N-Boc protected 4-aminopiperidines are excellent substrates for amide coupling reactions using standard coupling reagents (e.g., HATU, HOBt/EDC).[8][9]

In contrast, the N-benzyl group is electron-donating, which can enhance the nucleophilicity of the piperidine nitrogen. While this does not directly impact the reactivity of the 4-amino group, it can be a consideration in molecules with multiple reactive sites.

The choice between N-Cbz and N-Boc often comes down to the desired deprotection strategy and the overall synthetic plan.

Deprotection Strategies: A Key Differentiator

The ease and orthogonality of protecting group removal are paramount in complex syntheses. Here, N-Cbz/Bn and N-Boc protected piperidines offer distinct advantages and disadvantages.

Comparative Deprotection Conditions
ParameterN-Cbz/N-Benzyl DeprotectionN-Boc Deprotection
Primary Reagents H₂ gas with Palladium on Carbon (Pd/C) catalystStrong Acids (TFA, HCl)
Typical Solvents Methanol, Ethanol, Ethyl AcetateDichloromethane, Dioxane
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 24 hours30 minutes - 4 hours
Byproducts Toluene, CO₂Isobutylene, CO₂
Compatibility Sensitive to catalytic hydrogenation. Generally stable to acidic and basic conditions.Sensitive to acidic conditions. Stable to hydrogenolysis and basic conditions.

This data is compiled from multiple sources and represents typical conditions.[10][11][12]

The key difference lies in the orthogonality of the deprotection methods. The Cbz and Benzyl groups are removed under hydrogenolysis conditions, which are generally mild and compatible with a wide range of functional groups, except for those that are also susceptible to reduction (e.g., alkenes, alkynes, some nitro groups). The Boc group, on the other hand, is removed under acidic conditions, which may not be suitable for molecules containing acid-labile functionalities.[10][12][13]

This orthogonality is a powerful tool for the synthetic chemist. For instance, if a molecule contains both an N-Boc and an N-Cbz protected amine, the Boc group can be selectively removed with acid, leaving the Cbz group intact for a later transformation.

Visualization of Synthetic Workflows

G cluster_0 Synthesis of 4-Aminopiperidines cluster_1 Deprotection Strategies N-Protected_4-Piperidone N-Protected_4-Piperidone Reductive_Amination Reductive_Amination N-Protected_4-Piperidone->Reductive_Amination R-NH2, Reducing Agent N-Protected_4-Aminopiperidine N-Protected_4-Aminopiperidine Reductive_Amination->N-Protected_4-Aminopiperidine N-Cbz_Piperidine N-Cbz_Piperidine Hydrogenolysis Hydrogenolysis N-Cbz_Piperidine->Hydrogenolysis H2, Pd/C N-Boc_Piperidine N-Boc_Piperidine Acid_Treatment Acid_Treatment N-Boc_Piperidine->Acid_Treatment TFA or HCl Deprotected_Piperidine_1 Deprotected Piperidine Hydrogenolysis->Deprotected_Piperidine_1 Deprotected_Piperidine_2 Deprotected Piperidine Acid_Treatment->Deprotected_Piperidine_2

Sources

A Senior Application Scientist's Guide to Benchmarking New Acetylcholinesterase Inhibitor Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Cholinergic Hypothesis

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the cholinergic hypothesis remains a cornerstone of therapeutic strategy.[1][2] This hypothesis posits that the cognitive decline seen in AD is significantly linked to a deficit in cholinergic signaling in the brain.[3] Cholinergic neurons, which are critical for processes like memory and learning, are progressively lost, leading to reduced levels of the neurotransmitter acetylcholine (ACh).[1][4] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the signal.[5][6] By inhibiting this enzyme, we can increase the concentration and duration of ACh at the synapse, thereby enhancing cholinergic function and providing symptomatic relief for patients.[7][8][9][10]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate and benchmark the activity of novel acetylcholinesterase inhibitor derivatives against established, clinically-approved drugs. We will delve into the mechanistic nuances of known inhibitors, provide a detailed, self-validating experimental protocol for in vitro assessment, and discuss the critical parameters for a meaningful comparison.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Receptor ACh Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Vesicle Synaptic Vesicle Vesicle->ACh Release Response Signal Transduction (Memory, Cognition) Receptor->Response Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate

Caption: Cholinergic synapse function and the role of Acetylcholinesterase (AChE).

The Benchmarks: A Profile of Established AChE Inhibitors

A robust comparison requires a deep understanding of the standards. Four inhibitors have been widely used in the treatment of Alzheimer's disease: Donepezil, Rivastigmine, Galantamine, and the first-generation drug, Tacrine.[11][12] Each possesses a unique pharmacological profile that serves as a critical reference point for new derivatives.

  • Donepezil: A piperidine derivative, Donepezil acts as a selective, reversible, and non-competitive inhibitor of AChE.[13][14][15] Its high selectivity for AChE over butyrylcholinesterase (BuChE) and its central action are key features.[15]

  • Rivastigmine: Unique among these drugs, Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE.[9][16][17] Its dual inhibition may offer broader efficacy, as BuChE levels increase relative to AChE in the later stages of AD.[9]

  • Galantamine: This alkaloid exhibits a dual mechanism of action. It is a selective, reversible, competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing their response to acetylcholine.[18][19][20]

  • Tacrine: The first centrally acting AChE inhibitor approved for AD, Tacrine is a non-competitive, reversible inhibitor.[21][22] Its use has been largely superseded due to concerns about hepatotoxicity, but it remains a relevant historical and chemical benchmark.[22][23][24]

Inhibitor Primary Mechanism Reversibility Selectivity Key Features
Donepezil Non-competitive AChE InhibitionReversible[13][14]Highly selective for AChE over BuChE[15]Long half-life, primarily CNS-acting.
Rivastigmine AChE and BuChE InhibitionPseudo-irreversible[17]Dual inhibitor (AChE & BuChE)[9][16]Covalently binds to enzyme active sites.
Galantamine Competitive AChE InhibitionReversible[20]Selective for AChE[19]Dual action: also a positive allosteric modulator of nAChRs.[18][20]
Tacrine Non-competitive AChE InhibitionReversible[22]Some selectivity for BuChE over AChE[22]First-generation AChEI; associated with hepatotoxicity.[23]

Experimental Design: A Validated Protocol for In Vitro Benchmarking

To objectively compare a new derivative against these standards, a rigorous and reproducible experimental design is paramount. The gold standard for measuring AChE activity in vitro is the spectrophotometric method developed by Ellman.[25]

The Principle of Ellman's Assay

This colorimetric assay provides a simple and reliable method for determining AChE activity.[26][27] The enzyme hydrolyzes the substrate analog, acetylthiocholine (ATCh), to produce thiocholine.[27] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[26][27] When an inhibitor is present, this rate decreases.

cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Detection AChE AChE Thiocholine Thiocholine AChE->Thiocholine Produces ATCh Acetylthiocholine (ATCh) (Substrate) ATCh->AChE Hydrolyzed by DTNB DTNB (Ellman's Reagent) TNB TNB (Yellow) Absorbance @ 412 nm DTNB->TNB Produces Thiocholine_copy->DTNB Reacts with Inhibitor New Derivative or Standard Inhibitor Inhibitor->AChE Inhibits

Caption: Workflow of the Ellman's assay for measuring AChE inhibition.

Step-by-Step Protocol: AChE Inhibition Assay (96-Well Plate Format)

This protocol is designed for high-throughput screening and robust data generation.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • AChE Enzyme Solution: Prepare a stock solution of Acetylcholinesterase (e.g., from Electrophorus electricus) in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • DTNB Solution: 10 mM DTNB in Assay Buffer.

  • Substrate (ATCh) Solution: 15 mM Acetylthiocholine Iodide in deionized water. Prepare fresh daily.

  • Inhibitor Solutions: Prepare stock solutions of the new derivative and known inhibitors (Donepezil, Rivastigmine, Galantamine) in a suitable solvent (e.g., DMSO), then create a series of dilutions in Assay Buffer.

2. Assay Procedure:

  • Plate Setup: Use a clear, flat-bottom 96-well microplate. Designate wells for blanks (all reagents except enzyme), negative controls (enzyme activity without inhibitor), positive controls (known inhibitors), and test compounds (new derivative). Run all samples in triplicate.

  • Reagent Addition:

    • Add 25 µL of the appropriate inhibitor dilution (or buffer for negative controls) to each well.

    • Add 50 µL of Assay Buffer.

    • Add 25 µL of DTNB solution to all wells.

    • Add 50 µL of the AChE enzyme solution to all wells except the blanks (add 50 µL of Assay Buffer to blanks instead).

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

  • Initiate Reaction:

    • Place the plate in a microplate reader capable of kinetic measurements.

    • Initiate the reaction by adding 25 µL of the ATCh solution to all wells.[27]

  • Data Collection:

    • Immediately begin reading the absorbance at 412 nm.

    • Take readings every 60 seconds for 10-15 minutes.

3. Data Analysis and IC₅₀ Determination:

  • Calculate Reaction Rate (V): Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.

  • Calculate Percent Inhibition:

    • % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Where V_control is the average rate of the negative control wells and V_inhibitor is the rate in the presence of the inhibitor.

  • Determine IC₅₀: The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[28][29]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.[29]

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the precise IC₅₀ value.[30] This value is the inflection point of the curve.[29]

Interpreting the Benchmarking Data

The primary output of this assay is the IC₅₀ value, a direct measure of the compound's potency.[28] A lower IC₅₀ indicates a more potent inhibitor.

Hypothetical Comparative Data
Compound IC₅₀ (µM) Notes / Putative Mechanism
New Derivative X0.075High potency, comparable to Donepezil. Further kinetic studies needed.
Donepezil0.052Standard non-competitive inhibitor.
Galantamine0.450Standard competitive inhibitor.
Rivastigmine0.820Standard pseudo-irreversible inhibitor.
Tacrine0.180First-generation benchmark.
Beyond Potency: Determining the Mechanism of Inhibition

While IC₅₀ quantifies if a compound is a potent inhibitor, it doesn't explain how. Understanding the mechanism (e.g., competitive, non-competitive) is crucial for drug development. This can be elucidated through further kinetic studies by varying the concentrations of both the substrate (ATCh) and the inhibitor and analyzing the data using Michaelis-Menten or Lineweaver-Burk plots.[31]

  • Competitive Inhibitors: Bind to the same active site as the substrate. They increase the apparent Kₘ but do not change Vₘₐₓ.

  • Non-competitive Inhibitors: Bind to an allosteric site, changing the enzyme's conformation. They decrease Vₘₐₓ but do not change Kₘ.

  • Uncompetitive Inhibitors: Bind only to the enzyme-substrate complex. They decrease both Vₘₐₓ and Kₘ.

cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E_c E ES_c ES E_c->ES_c +S EI_c EI E_c->EI_c +I S_c S I_c I E_nc E ES_nc ES E_nc->ES_nc +S EI_nc EI E_nc->EI_nc +I S_nc S I_nc I ESI_nc ESI ES_nc->ESI_nc +I EI_nc->ESI_nc +S

Caption: Binding mechanisms for competitive vs. non-competitive inhibitors.

Advanced Considerations and Future Directions

A comprehensive evaluation extends beyond in vitro potency.

  • Selectivity: It is crucial to assess the inhibitor's activity against BuChE to determine its selectivity profile. A compound's selectivity can have significant implications for its therapeutic window and side-effect profile.[32]

  • Neuroprotective Effects: Modern AChE inhibitors are being investigated for effects beyond symptomatic relief, such as reducing amyloid-β (Aβ) toxicity, preventing tau hyperphosphorylation, and promoting neuronal survival.[11][33][34] These potential neuroprotective properties represent a significant area for future investigation of promising new derivatives.

  • Blood-Brain Barrier (BBB) Permeability: For a CNS-acting drug, the ability to cross the BBB is non-negotiable. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide early predictions of a compound's potential to reach its target in the brain.[31]

Conclusion

Benchmarking new acetylcholinesterase inhibitor derivatives is a systematic process that begins with a robust, well-controlled in vitro assay. By using established drugs like Donepezil, Galantamine, and Rivastigmine as benchmarks, researchers can accurately quantify the potency (IC₅₀) of their novel compounds. The Ellman's assay provides a reliable and high-throughput method for this initial screening. Subsequent kinetic studies are essential to elucidate the mechanism of inhibition, which is a critical factor for lead optimization. While potent in vitro activity is the crucial first step, it is only a prelude to the necessary in vivo studies that will ultimately determine the therapeutic potential and safety of a new derivative.

References

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Molecules, 18(3), 3270–3281. Available at: [Link]

  • Pohanka, M. (2012). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences, 13(7), 8975-8991. Available at: [Link]

  • Let's Talk About Dementia. (2022). Dementia treatment l Acetylcholinesterase inhibitors | Donepezil, Galantamine, Rivastigmine. YouTube. Available at: [Link]

  • Jilani, T., & Saadab, H. (2024). Galantamine. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Singh, A. P., & Gill, A. (2023). Donepezil. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Joshi, P., & Saadab, H. (2023). Rivastigmine. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Hasnat, M., Pervin, M., & Lim, B. O. (2013). Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germinated Brown Rice. Molecules, 18(6), 6663-6678. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tacrine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]

  • Zhang, X., & Yu, P. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. Molecules, 27(6), 1816. Available at: [Link]

  • Wikipedia contributors. (2023). IC50. Wikipedia. Available at: [Link]

  • de Paula, V. J. R., Guimarães, F. F., & de Felice, F. G. (2017). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives. ACS Chemical Neuroscience, 8(3), 461-470. Available at: [Link]

  • Adebayo, O. O., & Arinola, O. G. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-6. Available at: [Link]

  • Hampel, H., Mesulam, M. M., Cuello, A. C., Farlow, M. R., Giacobini, E., Grossberg, G. T., ... & Vergallo, A. (2018). The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain, 141(7), 1917-1933. Available at: [Link]

  • Wikipedia contributors. (2023). Galantamine. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Acetylcholinesterase inhibitor. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Tacrine. Wikipedia. Available at: [Link]

  • de Paula, V. J. R., Guimarães, F. F., & de Felice, F. G. (2017). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Donepezil. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Rivastigmine. Wikipedia. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Wang, R., Wang, J., Zhang, Z., He, X., Wu, C., & Chen, X. (2015). Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo. Iranian Journal of Pharmaceutical Research, 14(3), 859–865. Available at: [Link]

  • Anonymous. (n.d.). Ellman Esterase Assay Protocol. Scribd. Available at: [Link]

  • Papoian, R., & Tsybovsky, Y. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 104-110. Available at: [Link]

  • MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. MedLink Neurology. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Rivastigmine Tartrate? Patsnap Synapse. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Tacrine Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1007421. Available at: [Link]

  • Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. Available at: [Link]

  • Olin, B. R., & Schneider, L. S. (2002). Galantamine in Alzheimer's disease. Expert Review of Neurotherapeutics, 2(4), 461-470. Available at: [Link]

  • Erkinjuntti, T., & Kurz, A. (2007). Rivastigmine in the treatment of patients with Alzheimer's disease. Neuropsychiatric Disease and Treatment, 3(2), 245–253. Available at: [Link]

  • Zhang, X., & Yu, P. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. PubMed. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. Available at: [Link]

  • A.B.D. N., & A.B.D. N. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Hulcova, D., Marikova, J., Korabecny, J., Hostalkova, A., Holas, O., Soukup, O., ... & Cahlikova, L. (2017). In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier. Molecules, 22(1), 121. Available at: [Link]

  • Counts, S. E., & Mufson, E. J. (2021). Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]

  • MedicineNet. (n.d.). Tacrine: Side Effects and Dosing. MedicineNet. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Galantamine Hydrobromide? Patsnap Synapse. Available at: [Link]

  • Al-Shammari, A. A., & Al-Sultan, M. A. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Molecules, 27(16), 5293. Available at: [Link]

  • RxList. (2024). Galantamine (Razadyne): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. RxList. Available at: [Link]

  • Meek, T. C., Wallace, A. D., & Frazier, C. J. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1047644. Available at: [Link]

  • WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Available at: [Link]

  • ResearchGate. (2012). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins? ResearchGate. Available at: [Link]

  • Anand, P., & Singh, B. (2013). The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer's Disease. Current Neuropharmacology, 11(3), 262-276. Available at: [Link]

  • Worek, F., & Thiermann, H. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(7), 607-616. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Benzyl 4-(ethylamino)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, integral to numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] Derivatives of Benzyl 4-(ethylamino)piperidine-1-carboxylate, a key building block, are actively investigated for a multitude of biological targets.[4] However, the very structural motifs that confer desired on-target activity can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target effects. Identifying and characterizing these off-target interactions is a critical step in early drug development to mitigate potential adverse drug reactions and ensure the selection of safer, more selective clinical candidates.[5][6][7][8][9]

This guide provides a comprehensive comparison of methodologies for profiling the cross-reactivity of novel compounds derived from this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust, self-validating cross-reactivity profiling campaigns.

The Imperative of Early-Stage Cross-Reactivity Profiling

The piperidine ring, while offering synthetic tractability and favorable ADME properties, is a common feature in a vast array of bioactive molecules, including antihistamines, antipsychotics, and opioids.[10][11][12] This ubiquity increases the statistical probability of encountering off-target interactions. For instance, subtle modifications to the benzyl or ethylamino groups of the core scaffold can significantly alter the binding profile, potentially introducing affinities for unforeseen receptors, ion channels, or enzymes. Early identification of these liabilities allows for medicinal chemistry efforts to be directed towards optimizing selectivity, thereby reducing the risk of costly late-stage clinical failures.[7][8]

A Multi-Pronged Approach to De-risking

A robust cross-reactivity assessment should not rely on a single methodology. Instead, a tiered and orthogonal approach provides a more complete picture of a compound's selectivity profile. This guide will focus on three widely adopted and complementary techniques:

  • Broad Panel Receptor Binding Assays: To identify potential interactions across a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Kinome Scanning: To specifically assess off-target activity against a large panel of protein kinases, a common source of off-target effects for many small molecules.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a cellular context and validate hits from in vitro screens.

The following sections will provide detailed protocols and comparative insights for each of these methodologies.

Methodology 1: Broad Panel Receptor Binding Assays

Rationale: Receptor binding assays are a foundational tool in pharmacology, providing a direct measure of the affinity of a compound for a specific receptor.[13][14][15] By screening a test compound against a large panel of receptors, we can rapidly identify potential off-target liabilities.[6][7] These assays typically employ a competitive binding format, where the test compound competes with a known radiolabeled or fluorescently tagged ligand for binding to the receptor.[16]

Comparative Alternatives:
Assay FormatPrincipleAdvantagesDisadvantages
Radioligand Binding Competition with a radiolabeled ligand for receptor binding.High sensitivity and specificity. Gold standard for affinity determination.Requires handling of radioactive materials. Generates radioactive waste.
Fluorescent Ligand Binding Competition with a fluorescently labeled ligand.Non-radioactive. Amenable to high-throughput screening (HTS).Potential for compound interference (autofluorescence, quenching).
Homogeneous Assays (e.g., AlphaScreen, HTRF) Proximity-based assays that generate a signal when a labeled ligand binds to a labeled receptor.No-wash format, high-throughput.Susceptible to artifacts from compound interference.

For initial broad screening, radioligand binding assays, often outsourced to specialized CROs, provide a cost-effective and comprehensive overview of potential off-target interactions across hundreds of receptors.

Experimental Protocol: Radioligand Binding Assay (General)

This protocol outlines the general steps for a competitive radioligand binding assay. Specific conditions (e.g., receptor source, radioligand, incubation time) will vary depending on the target.

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Prepare serial dilutions of the test compound and a known reference compound in assay buffer.

    • Prepare a solution of the radioligand at a concentration close to its Kd.

    • Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Procedure:

    • In a 96-well filter plate, add assay buffer, test compound/reference compound, radioligand, and receptor preparation.

    • Incubate the plate at a specified temperature for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Interpretation:

A "hit" is typically defined as a compound that exhibits a certain percentage of inhibition (e.g., >50%) at a specific screening concentration (e.g., 10 µM). Hits should be followed up with full dose-response curves to determine their potency (Ki). A lower Ki value indicates a higher affinity for the off-target receptor.

Methodology 2: Kinome Scanning

Rationale: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Due to the conserved nature of the ATP-binding site, many kinase inhibitors exhibit cross-reactivity with multiple kinases.[17][18] Kinome scanning technologies allow for the simultaneous profiling of a compound against hundreds of kinases, providing a comprehensive view of its kinase selectivity.[19][20]

Comparative Alternatives:
TechnologyPrincipleAdvantagesDisadvantages
KINOMEscan™ (DiscoverX) Active site-directed competition binding assay.Quantitative (Kd determination). Broad coverage of the kinome.[17][18]In vitro assay; does not reflect cellular context.
Activity-Based Assays Measures the inhibition of kinase enzymatic activity.Provides functional data.Can be more complex and less scalable than binding assays.

The KINOMEscan™ platform is a widely used and highly reproducible method for assessing kinase selectivity and is the focus of our detailed protocol.

Experimental Protocol: KINOMEscan™ Profiling

This is a service typically performed by a specialized vendor. The general workflow is as follows:

  • Compound Submission: The client provides the test compound at a specified concentration.

  • Assay Principle:

    • An affinity tag-fused kinase is captured on a solid support.

    • The test compound is incubated with the kinase-coated support.

    • A broadly active, immobilized kinase inhibitor (the "probe") is added to the mixture.

    • The amount of kinase bound to the solid support is measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the probe, resulting in a lower signal.

  • Data Analysis:

    • The results are typically reported as a percent of control (%Ctrl), where a lower percentage indicates stronger binding.

    • Hits are often followed up with Kd determination to quantify the binding affinity.

Data Visualization and Interpretation:

The results of a kinome scan are often visualized using a "TREEspot™" diagram, which maps the hit kinases onto a phylogenetic tree of the human kinome. This visualization provides an intuitive overview of the compound's selectivity profile.

G AGC AGC PKA PKA AGC->PKA CAMK CAMK CMGC CMGC CDK2 CDK2 CMGC->CDK2 MAPK1 MAPK1 CMGC->MAPK1 CK1 CK1 STE STE TK TK EGFR EGFR TK->EGFR SRC SRC TK->SRC TKL TKL Atypical Atypical G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Cell Lysis & Fractionation cluster_3 Protein Quantification a Treat cells with compound or vehicle b Heat cells to a range of temperatures a->b c Lyse cells and separate soluble from aggregated proteins b->c d Quantify soluble target protein (e.g., Western Blot) c->d

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for Target Engagement
  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the test compound at various concentrations or with a vehicle control.

    • Incubate for a sufficient time to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

    • Immediately cool the tubes on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Comparative Data Presentation:
CompoundTargetAssayIC50/Kd/KiCETSA® Shift (ΔTm)
Compound A Target XBinding10 nM+5°C
Off-Target YBinding500 nMNo Shift
Off-Target ZKinome Scan2 µMNot Tested
Alternative 1 Target XBinding50 nM+3°C
Off-Target YBinding>10 µMNo Shift
Off-Target ZKinome Scan1 µMNot Tested

This table provides a clear comparison of the on-target and off-target activities of different compounds, integrating data from multiple assay formats.

Conclusion and Future Directions

The cross-reactivity profiling of compounds derived from this compound is a critical component of a successful drug discovery program. By employing a multi-faceted approach that includes broad panel receptor binding assays, kinome scanning, and cellular target engagement assays like CETSA®, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach enables the early identification and mitigation of potential off-target liabilities, ultimately leading to the development of safer and more effective medicines.

Future advancements in this field may include the broader application of proteome-wide CETSA coupled with mass spectrometry to uncover unbiased off-target interactions and the use of in silico predictive models to guide the design of more selective compounds from the outset.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link]

  • Hamon, J., Whitebread, S., & Urban, L. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Archived content, link not available]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • EMBL-EBI. (n.d.). Kinase Screen Assay: KINOMEscan. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(10), 2843-2851. [Link]

  • Grokipedia. (2026). Cellular thermal shift assay. [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Merck. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • ResearchGate. (n.d.). Structures of anti-histamine; piperazine derivatives and piperidine.... [Link]

  • Latacz, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(18), 2603-2608. [Link]

  • Otrebska-Machaj, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6646. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. [Link]

  • SSRN. (2025). Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • SIELC Technologies. (2018). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. [Link]

  • PubMed Central. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. [Link]

  • PubMed. (1997). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

  • PubMed Central. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

  • PubMed Central. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

Sources

In Vitro Efficacy of Benzyl 4-(Alkylamino)piperidine-1-carboxylate Analogs as Novel Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal drug discovery, the piperidine scaffold has emerged as a versatile and highly valuable structural motif.[1] Its derivatives are integral to numerous pharmaceuticals, owing to favorable pharmacokinetic properties and the ability to present substituents in a well-defined three-dimensional orientation.[2] This guide provides an in-depth comparative analysis of the in vitro efficacy of a series of analogs based on the Benzyl 4-(alkylamino)piperidine-1-carboxylate core structure, with a primary focus on their potential as inhibitors of fungal ergosterol biosynthesis.

The development of novel antifungal agents is a critical area of research, driven by the rise of invasive fungal infections and the growing challenge of resistance to existing therapies. The morpholine class of antifungals, such as amorolfine, validates the inhibition of ergosterol biosynthesis as a successful clinical strategy.[3] Inspired by these precedents, this guide explores a novel chemotype of 4-aminopiperidines, elucidating the structure-activity relationships (SAR) that govern their antifungal potency. We will dissect the experimental data derived from robust in vitro assays and provide detailed protocols to enable fellow researchers to validate and expand upon these findings.

The Rationale for Analog Design: Targeting Fungal Ergosterol Biosynthesis

The fungal cell membrane is a critical barrier, and its integrity is paramount for fungal survival. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthetic pathway of ergosterol presents several validated targets for antifungal drugs. The analogs discussed herein were designed to interfere with this pathway, specifically targeting the enzymes sterol C14-reductase (Erg24) and sterol C8-isomerase (Erg2).[3]

The core structure, Benzyl 4-(ethylamino)piperidine-1-carboxylate, combines several key features:

  • A Benzyl Group at the Piperidine Nitrogen (N1): This lipophilic group is hypothesized to anchor the molecule within the lipophilic active site of the target enzymes.

  • A Carboxylate Moiety at N1: This group can influence solubility and may be involved in hydrogen bonding interactions.

  • An Amino Group at the C4 Position: This basic nitrogen is a critical pharmacophoric element, potentially interacting with key acidic residues in the enzyme's active site.

  • An Alkyl Substituent on the 4-Amino Group: The length and nature of this alkyl chain are expected to significantly impact potency by occupying a hydrophobic pocket within the target.

This guide will compare analogs where the primary points of variation are the N1-substituent and the alkyl chain on the 4-amino group, based on published findings for closely related series.[3]

Comparative In Vitro Antifungal Efficacy

A series of 4-aminopiperidine analogs were synthesized and evaluated for their antifungal activity against a panel of clinically relevant fungal pathogens.[3] The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Key 4-Aminopiperidine Analogs

Compound IDN1-Substituent4-Amino SubstituentCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 204092)
Analog 1 Benzyln-Hexyl8164
Analog 2 Benzyln-Dodecyl1 2 0.5
Analog 3 Phenethyln-Hexyl16328
Analog 4 Phenethyln-Dodecyl2 2 1
Amorolfine --241
Voriconazole --0.1250.250.06

Data synthesized from findings presented in "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis"[3].

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals critical insights into the structural requirements for potent antifungal activity:

  • Impact of the 4-Amino Alkyl Chain: A clear correlation exists between the length of the n-alkyl chain at the 4-amino position and antifungal potency. Increasing the chain length from n-hexyl (Analogs 1 and 3) to n-dodecyl (Analogs 2 and 4) resulted in a significant enhancement of activity against all tested strains.[3] This suggests the presence of a deep, hydrophobic pocket in the target enzymes that favorably accommodates the longer alkyl chain.

  • Influence of the N1-Substituent: The nature of the substituent at the piperidine nitrogen also modulates activity. Both the benzyl (Analogs 1 & 2) and phenethyl (Analogs 3 & 4) groups conferred potent activity, indicating that an aromatic moiety at this position is beneficial. The combination of an N1-benzyl or N1-phenethyl group with an n-dodecyl chain at the 4-amino position (Analogs 2 and 4) proved to be the most effective.[3]

  • Comparative Performance: The lead compounds, particularly Analog 2 (1-benzyl-N-dodecylpiperidin-4-amine), demonstrated antifungal activity comparable to or exceeding that of the established antifungal agent amorolfine.[3] While not as potent as the broad-spectrum azole voriconazole, this novel chemotype represents a promising starting point for further optimization.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The proposed mechanism of action for these 4-aminopiperidine analogs is the inhibition of ergosterol biosynthesis. This was investigated by analyzing the sterol composition of fungal cells after treatment with the compounds.

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Fecosterol Fecosterol Lanosterol->Fecosterol C14-demethylation Episterol Episterol Fecosterol->Episterol C14-reduction (Erg24) Ergosterol Ergosterol Episterol->Ergosterol C8-isomerization (Erg2) Analogs 4-Aminopiperidine Analogs Analogs->Fecosterol Inhibits Erg24 Analogs->Episterol Inhibits Erg2

Caption: Proposed mechanism of action of 4-aminopiperidine analogs on the fungal ergosterol biosynthesis pathway.

Treatment of Yarrowia lipolytica with Analog 2 led to a significant accumulation of sterol intermediates, such as fecosterol, and a depletion of ergosterol. This sterol profile is consistent with the inhibition of both sterol C14-reductase (Erg24) and sterol C8-isomerase (Erg2).[3] This dual-target mechanism may contribute to the potent antifungal activity observed and could potentially reduce the likelihood of resistance development.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for key in vitro assays are provided below.

Antifungal Susceptibility Testing (Microbroth Dilution)

This protocol is adapted from the standardized method of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

Causality: The microbroth dilution assay is the gold standard for determining the MIC of an antifungal agent. It provides a quantitative measure of the compound's ability to inhibit fungal growth in a liquid medium, mimicking systemic conditions more closely than agar-based methods.

MIC_Workflow start Start prep_compounds Prepare 2-fold serial dilutions of test compounds in DMSO start->prep_compounds add_to_plate Add 2 µL of each dilution to a 96-well microtiter plate prep_compounds->add_to_plate add_inoculum Add 198 µL of inoculum to each well add_to_plate->add_inoculum prep_inoculum Prepare fungal inoculum (0.5-2.5 x 10^5 CFU/mL) in RPMI-1640 medium prep_inoculum->add_inoculum controls Include sterility (medium only) and growth (inoculum only) controls add_inoculum->controls incubate Incubate plates at 35-37°C for 24-48 hours controls->incubate read_mic Determine MIC as the lowest concentration with significant growth inhibition (~50%) by visual inspection or spectrophotometry (OD600) incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the microbroth dilution method.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each analog in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution series in DMSO to create a range of concentrations.

  • Plate Preparation: Dispense 2 µL of each compound dilution into the wells of a sterile 96-well flat-bottom microtiter plate.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Suspend fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to the final target concentration (e.g., 1 x 10⁵ CFU/mL).

  • Inoculation: Add 198 µL of the final fungal inoculum to each well containing the test compound, resulting in a final volume of 200 µL.

  • Controls: Include a positive control well (inoculum without compound) and a negative control well (medium only) on each plate.

  • Incubation: Seal the plates and incubate at 35°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp.).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

Causality: It is crucial to assess the selectivity of antifungal compounds. The MTT assay measures the metabolic activity of mammalian cells and is a reliable method to determine if a compound is toxic to host cells at concentrations close to its antifungal MIC. A high therapeutic index (ratio of cytotoxic concentration to MIC) is desirable.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cell lines (e.g., HL-60, HUVEC) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test analogs in the culture medium and add them to the wells. Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Broader Context and Future Directions

While this guide focuses on the antifungal properties of Benzyl 4-(alkylamino)piperidine-1-carboxylate analogs, the core piperidine scaffold is a privileged structure in medicinal chemistry.[4] Similar structures have demonstrated activity against a wide range of biological targets. For instance, 1-benzylpiperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), with IC50 values in the nanomolar range, suggesting potential applications in neurodegenerative diseases.[5] Other analogs have been investigated as inhibitors of Protein Kinase B (Akt), a key node in cancer signaling pathways.[6]

The structure-activity relationships elucidated here provide a robust framework for the future design of more potent and selective antifungal agents. Future work should focus on:

  • Optimization of the N1-Substituent: Exploring a wider range of aromatic and heterocyclic substituents to improve target engagement and pharmacokinetic properties.

  • Modification of the 4-Amino Substituent: Investigating branched or cyclic alkyl groups to probe the hydrophobic pocket of the target enzymes further.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and oral bioavailability of the most potent analogs to identify candidates for in vivo studies.

References

  • Caldwell, J. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147–2162. Available from: [Link]

  • Grote, M., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(23), 5729. Available from: [Link]

  • Petzer, J. P., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 848–863. Available from: [Link]

  • Kaur, M., & Singh, M. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Mini-Reviews in Medicinal Chemistry, 18(17), 1435-1456. Available from: [Link]

  • Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(24), 4542–4548. Available from: [Link]

  • van der Pijl, R., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(15), 11217–11239. Available from: [Link]

  • Sivakumar, P. M., et al. (2008). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Rasayan Journal of Chemistry, 1(3), 596-601. Available from: [Link]

  • Lupinacci, E., & Tota, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4959. Available from: [Link]

Sources

A Comparative Guide to Alternative Reagents for Library Synthesis: Beyond Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Piperidine Scaffold in Drug Discovery

The 4-aminopiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of clinically successful drugs.[1][2] Its three-dimensional structure provides an excellent framework for orienting substituents into protein binding pockets, while the basic nitrogen can be crucial for pharmacokinetic properties. Benzyl 4-(ethylamino)piperidine-1-carboxylate is a popular building block for library synthesis, offering two key points for diversification: the secondary amine at the C-4 position for introducing a wide array of side chains, and the carbobenzyloxy (Cbz) protected piperidine nitrogen (N-1), which can be deprotected for further functionalization.

However, reliance on a single building block can limit the chemical space explored in a discovery campaign. The choice of protecting group, the nature of the C-4 nucleophile, and the overall synthetic strategy can be significantly impacted by the specific goals of the library. This guide provides an in-depth comparison of viable alternative reagents, supported by experimental insights and protocols, to empower researchers in making informed decisions for their library synthesis endeavors.

Core Chemistry: Key Reactions for Library Diversification

The utility of 4-aminopiperidine scaffolds in library synthesis is primarily exploited through three robust and high-throughput compatible reactions:

  • Amide Bond Formation: Coupling the C-4 amine with a library of carboxylic acids is the most common diversification strategy, creating a stable amide linkage.

  • Reductive Amination: The reaction of the C-4 amine with various aldehydes and ketones, followed by reduction, generates new secondary or tertiary amines, expanding the structural diversity.[3][4][5]

  • Sulfonamide Synthesis: Reacting the C-4 amine with sulfonyl chlorides provides another key functional group with distinct chemical and biological properties.

The choice of an alternative reagent must be compatible with these core reactions while offering distinct advantages in terms of stability, reactivity, or deprotection strategy.

Strategic Alternatives: A Comparative Analysis

The selection of an optimal building block depends on the desired diversification strategy and the overall synthetic plan. We can categorize the alternatives based on modifications at the N-1 and C-4 positions.

Part 1: The Influence of the N-1 Protecting Group

The N-1 protecting group dictates the deprotection strategy and the orthogonality with other chemical transformations. While the Cbz group is stable and widely used, its removal via catalytic hydrogenation can be incompatible with certain functional groups (e.g., alkenes, alkynes, some heterocycles).

Protecting GroupStructure ExampleDeprotection ConditionsAdvantagesDisadvantages
Cbz (Carbobenzyloxy) This compoundH₂, Pd/C; HBr/AcOHStable to a wide range of non-reductive conditions.Hydrogenolysis has limited functional group tolerance. Catalyst poisoning can be an issue.
Boc (tert-Butoxycarbonyl) tert-Butyl 4-(ethylamino)piperidine-1-carboxylateStrong Acid (TFA, HCl in Dioxane)Orthogonal to Cbz and Fmoc. Deprotection is metal-free. Widely available.[6]Acid-labile substrates are not compatible. Strong acid can cause side reactions.
Fmoc (Fluorenylmethyloxycarbonyl) Fmoc-4-(ethylamino)piperidine-1-carboxylateBase (e.g., 20% Piperidine in DMF)Orthogonal to Cbz and Boc. Mild deprotection. Ideal for solid-phase synthesis.[6]Base-labile substrates are not compatible. The Fmoc group is bulky.
Benzyl (Bn) 1-Benzyl-N-ethylpiperidin-4-amineCatalytic Hydrogenation (harsher conditions than Cbz)Very stable; often used as a permanent feature. Can be introduced via reductive amination.[7][8]Removal requires forcing conditions that may degrade the molecule.

G cluster_0 Library Synthesis Workflow Start Select N-Protected 4-Aminopiperidine Scaffold R1 Diversification at C-4 Position Amide Amide Coupling (Acids, EDC/HATU) RA Reductive Amination (Aldehydes, NaBH(OAc)₃) Sulfon Sulfonamide Formation (Sulfonyl Chlorides) Intermediate Diversified Piperidine Library R2 Deprotect N-1 Position? End1 Final Library Deprotect Apply Orthogonal Deprotection Condition (Acid/Base/H₂) R3 Further Diversification at N-1 End2 Final Library

Part 2: Alternatives at the C-4 Position

Modifying the nucleophile at the C-4 position opens up entirely new avenues for library design.

  • Primary Amine Analogue: Benzyl 4-aminopiperidine-1-carboxylate This is arguably the most valuable alternative. A primary amine allows for sequential N-alkylation or reaction with diketones to form heterocyclic structures. It also presents a different steric and electronic profile compared to a secondary amine.

  • Other C-4 Substituted Scaffolds for Orthogonal Chemistry Sometimes, the core reaction needs to be different. In these cases, moving away from an amine at the C-4 position is necessary.

Scaffold TypeStructure ExamplePotential Library Reactions
Alcohol Benzyl 4-(hydroxymethyl)piperidine-1-carboxylateEther formation (Williamson), Esterification, Mitsunobu reaction
Ketone Benzyl 4-oxopiperidine-1-carboxylateReductive amination, Wittig reaction, Aldol condensation
Halide Benzyl 4-(bromomethyl)piperidine-1-carboxylateNucleophilic substitution (SN2) with amines, thiols, phenols
Boronic Ester N-Boc-piperidone derived boronate esterSuzuki cross-coupling with aryl/heteroaryl halides[9][10]

G cluster_N1 N-1 Alternatives cluster_C4 C-4 Alternatives Scaffold this compound |  N-1: Cbz Protected |  C-4: Secondary Amine Boc Boc Protected |  Acid Labile Scaffold:f1->Boc Orthogonal Deprotection Fmoc Fmoc Protected |  Base Labile Scaffold:f1->Fmoc Orthogonal Deprotection Bn Benzyl |  Highly Stable Scaffold:f1->Bn Orthogonal Deprotection PrimaryAmine Primary Amine |  Double Alkylation Scaffold:f2->PrimaryAmine Different Reactivity Alcohol Alcohol |  Ether/Ester Formation Scaffold:f2->Alcohol Different Reactivity Ketone Ketone |  C=C / C-N Formation Scaffold:f2->Ketone Different Reactivity

Experimental Section: Protocols and Performance Data

The following protocols are representative examples for the diversification of 4-aminopiperidine scaffolds.

Protocol 1: General Procedure for Parallel Amide Coupling

This protocol describes the parallel synthesis of an amide library using a Boc-protected aminopiperidine.

  • Preparation: To an array of reaction vials, add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in DMF (0.5 M).

  • Acid Addition: Add a stock solution of the corresponding carboxylic acid (1.1 eq) in DMF to each vial.

  • Coupling Agent: Add a stock solution of HATU (1.1 eq) and DIPEA (2.5 eq) in DMF to each vial.[11][12]

  • Reaction: Seal the vials and shake at room temperature for 12-16 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate. The organic layers are washed with saturated NaHCO₃ solution and brine.

  • Purification: The solvent is evaporated, and the crude products are typically purified by reverse-phase HPLC.

Table 1: Representative Amide Coupling Yields

Piperidine ScaffoldCarboxylic AcidCoupling ReagentYield (%)*Purity (%)**
tert-Butyl 4-aminopiperidine-1-carboxylateBenzoic AcidHATU/DIPEA92>95
tert-Butyl 4-aminopiperidine-1-carboxylate4-Chlorobenzoic AcidHATU/DIPEA88>95
This compoundBenzoic AcidHATU/DIPEA85>95
This compoundAcetic AcidEDC/HOBt78>90

*Isolated yields after purification. Data synthesized from typical results in parallel synthesis. **Purity determined by LC-MS.

Insight: The primary amine of the Boc-protected scaffold often shows slightly higher yields in amide couplings compared to the more sterically hindered secondary amine of the Cbz-ethylamino scaffold. HATU is a highly efficient coupling reagent for library synthesis, generally providing clean reactions and high yields.[12]

Protocol 2: General Procedure for Parallel Reductive Amination

This protocol is suitable for reacting various aminopiperidines with a library of aldehydes.

  • Preparation: To an array of reaction vials, add the aminopiperidine reagent (1.0 eq) and the respective aldehyde (1.1 eq) in dichloroethane (DCE) (0.4 M).

  • Imine Formation: Add acetic acid (0.1 eq) to each vial and shake at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to each vial.[5]

  • Reaction: Seal the vials and shake at room temperature for 18 hours.

  • Workup: Quench the reaction carefully with saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane.

  • Purification: The combined organic layers are dried, concentrated, and purified by flash chromatography or preparative HPLC.

Table 2: Representative Reductive Amination Yields

Piperidine ScaffoldAldehydeReducing AgentYield (%)*Purity (%)**
tert-Butyl 4-aminopiperidine-1-carboxylateBenzaldehydeNaBH(OAc)₃85>95
tert-Butyl 4-aminopiperidine-1-carboxylateCyclohexanecarboxaldehydeNaBH(OAc)₃81>95
This compoundBenzaldehydeNaBH(OAc)₃75>90
This compoundIsovaleraldehydeNaBH(OAc)₃79>95

*Isolated yields after purification. **Purity determined by LC-MS.

Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for high-throughput reductive aminations, as it is tolerant of many functional groups and does not reduce the aldehyde starting material.[13] Again, the less hindered primary amine tends to provide slightly better yields.

Protocol 3: N-Boc Deprotection
  • Dissolve the Boc-protected piperidine substrate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The resulting TFA salt can often be used directly in the next step or neutralized with a base.

Conclusion and Recommendations

The choice of a 4-substituted piperidine building block is a critical decision in the design of a compound library. While This compound is a robust and effective reagent, its alternatives offer significant strategic advantages.

  • For maximum versatility and orthogonality , tert-Butyl 4-aminopiperidine-1-carboxylate is highly recommended. The primary amine offers broader reactivity, and the acid-labile Boc group provides a metal-free deprotection pathway that is orthogonal to the base-labile Fmoc and hydrogenolysis-sensitive Cbz groups.

  • For solid-phase synthesis , an Fmoc-protected analogue is the reagent of choice due to the mild, basic deprotection conditions.

  • When the N-1 substituent is a permanent feature of the target molecules, using an N-benzyl or other N-alkylated aminopiperidine from the start can shorten the synthetic route.[7]

  • To explore novel chemical space and linkage chemistry , consider scaffolds with non-amine C-4 substituents, such as Benzyl 4-oxopiperidine-1-carboxylate for accessing diverse structures through reductive amination and other ketone chemistries.[9]

By carefully considering the synthetic route, desired points of diversity, and compatibility with other functional groups, researchers can select the optimal piperidine building block to accelerate their drug discovery efforts and broaden the horizons of their chemical libraries.

References

  • Matassini, C., Clemente, F., & Goti, A. (2011). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2011(1), 285-303. [Link]

  • Rowley, M., et al. (2017). A general chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines with precise stereochemistry. Angewandte Chemie International Edition, 56(43), 13531-13535. [Link]

  • Clemente, F., & Goti, A. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2018(20-21), 2588-2600. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Vasilev, A. A., & Vasilevskaya, T. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6246. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions. Scientific Diagram. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • DiVA. (2005). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine Scaffold. DiVA Portal. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • DiVA. (2005). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. DiVA Portal. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Bower, J. F., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(3), 824-827. [Link]

  • Wang, X., et al. (2018). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 23(11), 2977. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. [Link]

  • Jagtap, S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1315-1319. [Link]

  • ResearchGate. (n.d.). Library C scaffold diversification through ester amidation and N‐functionalisation of pyrrolidine and piperidine rings. Scientific Diagram. [Link]

  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

  • Stanetty, P., & Schnürch, M. (2009). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Mini-Reviews in Organic Chemistry, 6(4), 347-372. [Link]

  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. Scientific Diagram. [Link]

  • R Discovery. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. R Discovery. [Link]

  • Luurtsema, G., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(10), 11989-12003. [Link]

  • National Center for Biotechnology Information. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

  • Liu, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3351-3354. [Link]

  • Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. [Link]

  • National Institutes of Health. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • American Chemical Society. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2899-2909. [Link]

  • ACADIA Pharmaceuticals Inc. (2007). Efficient Solution-Phase Parallel Synthesis of 4-Substituted N-Protected Piperidines. Journal of Combinatorial Chemistry, 9(3), 423-432. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Head-to-Head Comparison of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a cornerstone for drug design. Consequently, the development of efficient, stereoselective, and functional-group-tolerant methods for the synthesis of substituted piperidines is a paramount objective for researchers in drug discovery and development.

This guide provides a head-to-head comparison of four major synthetic strategies for accessing substituted piperidines: Catalytic Hydrogenation of Pyridines, Reductive Amination, Aza-Diels-Alder Reactions, and Transition-Metal-Catalyzed Cyclizations. Each route is evaluated on its mechanistic underpinnings, substrate scope, stereochemical control, and practical applicability, supported by experimental data and detailed protocols.

Catalytic Hydrogenation of Pyridines: The Direct Approach

The catalytic hydrogenation of pyridine derivatives is the most atom-economical method for synthesizing piperidines.[2] This approach involves the reduction of the aromatic pyridine ring to its saturated counterpart. While conceptually simple, the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair present significant challenges, often necessitating harsh reaction conditions.[2]

Mechanistic Rationale

The hydrogenation of pyridines on heterogeneous catalysts like platinum, palladium, or rhodium typically proceeds through a series of stepwise hydrogen additions to the aromatic ring. The reaction is often facilitated by acidic additives, which protonate the pyridine nitrogen, activating the ring towards reduction.[3] The choice of catalyst and conditions is crucial for achieving high yields and, in the case of substituted pyridines, for controlling stereoselectivity. For instance, rhodium-catalyzed hydrogenations have been shown to proceed via an initial hydrogen transfer to the 4-position of the pyridine ring.[4]

G Pyridine Substituted Pyridine Intermediate1 Partially Hydrogenated Intermediate Pyridine->Intermediate1 H₂ / Catalyst Catalyst Heterogeneous Catalyst (e.g., Rh₂O₃, PtO₂) H2 H₂ Piperidine Substituted Piperidine Intermediate1->Piperidine H₂ / Catalyst

Caption: General workflow for the catalytic hydrogenation of pyridines.

Performance Comparison & Substrate Scope

The effectiveness of catalytic hydrogenation is highly dependent on the catalyst, solvent, and the substitution pattern of the pyridine ring. Recent advances have enabled milder reaction conditions and broader functional group tolerance.[2][5]

Catalyst SystemSubstrate ExampleConditionsYield (%)Diastereoselectivity (cis:trans)Reference(s)
Rh₂O₃3-Methylpyridine5 bar H₂, TFE, 40°C, 16h>9990:10[6]
Rh₂O₃Methyl nicotinate5 bar H₂, TFE, 40°C, 16h>9985:15[6]
PtO₂2-Bromopyridine50 bar H₂, Acetic Acid, RT, 6hHigh (not specified)N/A[7]
Ir(III) complex3-NitropyridineH₂, 80°CExcellent (not specified)N/A[5]
Ru/C4-MethylpyridineHigh pressure/tempHighN/A[8]

Advantages:

  • Atom Economy: Highly atom-economical, with H₂ as the only reagent.

  • Scalability: Well-suited for large-scale industrial synthesis.[3]

  • Directness: A straightforward route from readily available pyridine starting materials.

Disadvantages:

  • Harsh Conditions: Often requires high pressures and/or temperatures.[7]

  • Functional Group Tolerance: Can be limited, with many reducible functional groups (e.g., nitro, cyano, alkenes) being incompatible with standard conditions.[5][9] However, newer iridium-based catalysts show remarkable tolerance.[5]

  • Catalyst Poisoning: The nitrogen atom in both the starting material and product can poison the catalyst.[2]

Experimental Protocol: Hydrogenation of 3-Methylpyridine using Rh₂O₃

Materials:

  • 3-Methylpyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • To a vial suitable for a high-pressure reactor, add 3-methylpyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).[6]

  • Add TFE (1 mL) to the vial.[6]

  • Place the vial into the high-pressure reactor and seal the vessel.

  • Purge the reactor with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to 5 bar.[6]

  • Stir the reaction at 40°C for 16 hours.[6]

  • After cooling to room temperature, carefully vent the excess hydrogen and purge with an inert gas.

  • The yield can be determined by ¹H NMR spectroscopy using an internal standard.[6]

Reductive Amination: Convergent and Versatile

Reductive amination is a powerful and versatile method for constructing C-N bonds and is widely used for the synthesis of piperidines, typically through the cyclization of a 1,5-dicarbonyl compound (or a precursor) with a primary amine or ammonia.[10] This can be performed as a one-pot reaction, making it highly efficient.

Mechanistic Rationale

The reaction proceeds through the initial formation of an imine or enamine from the reaction of an amine with a carbonyl group. This is followed by the in-situ reduction of the C=N double bond. For piperidine synthesis, a double reductive amination of a 1,5-dicarbonyl compound is a common strategy.[10] The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they selectively reduce the iminium ion over the carbonyl starting material.[11][12]

G Dicarbonyl 1,5-Dicarbonyl Compound Imine Imine/ Iminium Ion Dicarbonyl->Imine + R-NH₂ - H₂O Amine Primary Amine (R-NH₂) CyclicImine Cyclic Iminium Ion Imine->CyclicImine Intramolecular Cyclization Piperidine N-Substituted Piperidine CyclicImine->Piperidine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->CyclicImine Reduction

Caption: Mechanism of piperidine synthesis via double reductive amination.

Performance Comparison & Substrate Scope

Reductive amination offers a high degree of flexibility in introducing substituents on both the nitrogen and the piperidine ring.

Carbonyl PrecursorAmineReducing AgentYield (%)StereoselectivityReference(s)
GlutaraldehydeBenzylamineNaBH(OAc)₃Moderate to HighN/A[13]
2-Oxo-6-phenylhexanalAmmoniaH₂/CatalystGoodMixture of diastereomers
Protected 1,5-dialdehydeBenzylamineNaBH₃CN832:1 dr[14]
4-MethylpiperidoneBenzylamineNaBH(OAc)₃GoodN/A[8]

Advantages:

  • Versatility: A wide range of aldehydes, ketones, and amines can be used, allowing for diverse substitution patterns.

  • One-Pot Procedure: The reaction can often be carried out in a single step, improving efficiency.

  • Mild Conditions: Typically performed under mild conditions, which enhances functional group tolerance.[12]

Disadvantages:

  • Precursor Synthesis: Requires the synthesis of the 1,5-dicarbonyl precursor, which can add steps to the overall sequence.

  • Stereocontrol: Controlling stereochemistry can be challenging, often leading to mixtures of diastereomers.[14]

  • Byproducts: Over-alkylation to form tertiary amines can be a side reaction if a primary amine is used with an excess of the carbonyl compound.

Experimental Protocol: Synthesis of 1-Benzyl-4-methylpiperidine

Materials:

  • 4-Methylpiperidone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 4-methylpiperidone (1.0 eq) in anhydrous DCM.

  • Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzyl-4-methylpiperidine.

Aza-Diels-Alder Reaction: Building Complexity through Cycloaddition

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen heterocycles, including piperidine derivatives.[15] This cycloaddition reaction involves the [4+2] cycloaddition of an imine (dienophile) with a diene, or an azadiene with an alkene (dienophile).[16] The reaction can be catalyzed by Lewis acids or Brønsted acids and can be rendered highly stereoselective.[3]

Mechanistic Rationale

The mechanism of the aza-Diels-Alder reaction can be either a concerted pericyclic process or a stepwise Mannich-Michael pathway.[15][17] The operative mechanism is often influenced by the nature of the reactants and the catalyst. For example, reactions involving highly polarized dienophiles in the presence of a strong Lewis acid are more likely to proceed through a stepwise mechanism. The stereochemical outcome is governed by the principles of orbital symmetry and steric interactions in the transition state.

G cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway Diene_c Diene TS_c [4+2] Transition State Diene_c->TS_c Imine_c Imine Imine_c->TS_c Product_c Tetrahydropyridine TS_c->Product_c Diene_s Diene Mannich_s Mannich Adduct (Zwitterionic Intermediate) Diene_s->Mannich_s Mannich Reaction Imine_s Imine Imine_s->Mannich_s Product_s Tetrahydropyridine Mannich_s->Product_s Intramolecular Michael Addition Michael_s Michael Addition

Caption: Concerted vs. Stepwise mechanisms of the Aza-Diels-Alder reaction.

Performance Comparison & Substrate Scope

The aza-Diels-Alder reaction is particularly valuable for the asymmetric synthesis of piperidines, often employing chiral catalysts or auxiliaries.

DieneDienophile (Imine)Catalyst/ConditionsYield (%)StereoselectivityReference(s)
1,3-PentadienePh₂CHN=CHCO₂EtN/A, HeatHighHigh dr[18]
Danishefsky's dieneN-TosylimineLewis AcidGood to ExcellentHigh[3]
2-Silyloxy-1,3-butadieneEthyl glyoxylate imineChiral Phosphoric AcidGoodGood ee, High dr[8]
3-Vinylindoles1,3-DiazadienesChiral Phosphoric Acidup to 83>99% ee, >20:1 dr[19]

Advantages:

  • Stereocontrol: Capable of high levels of diastereoselectivity and enantioselectivity, especially with chiral catalysts.[8][19]

  • Complexity Generation: Rapidly builds molecular complexity by forming two new carbon-carbon bonds and up to four new stereocenters in a single step.

  • Convergent Synthesis: A convergent approach that brings together two fragments.

Disadvantages:

  • Substrate Scope: The scope can be limited by the electronic nature of the diene and dienophile.

  • Regioselectivity: Regioselectivity can be an issue with unsymmetrical dienes and dienophiles.

  • Catalyst Sensitivity: Lewis acid catalysts can be sensitive to moisture and require anhydrous conditions.

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

Materials:

  • Aldehyde (for imine formation)

  • Amine (e.g., p-anisidine)

  • 2-Silyloxy-1,3-butadiene derivative

  • Chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Molecular sieves

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral phosphoric acid catalyst (5 mol%).[8]

  • Add the aldehyde and amine to the flask to form the imine in situ, or add the pre-formed imine.

  • Add the anhydrous solvent and molecular sieves, and stir for a short period.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the 2-silyloxy-1,3-butadiene derivative dropwise.

  • Stir the reaction at the specified temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched tetrahydropyridine, which can be subsequently reduced to the piperidine.

Transition-Metal-Catalyzed Cyclizations: Modern and Modular

Transition-metal-catalyzed reactions have emerged as powerful and versatile methods for the synthesis of substituted piperidines.[20] These methods often involve the cyclization of linear precursors containing an amine and an alkene or alkyne, and can be designed to be highly stereoselective.[20]

Mechanistic Rationale

A variety of transition metals, including palladium, rhodium, gold, and copper, have been employed to catalyze the cyclization.[20][21] The mechanisms are diverse and can involve processes such as Wacker-type oxidative cyclization, hydroamination, and intramolecular Heck reactions. For example, a palladium-catalyzed Wacker-type cyclization involves the nucleophilic attack of a tethered amine onto a palladium-activated alkene.

G Aminoalkene Aminoalkene Precursor Pd_complex Pd-Alkene π-Complex Aminoalkene->Pd_complex Pd_cat Pd(II) Catalyst Cyclization Intramolecular Aminopalladation Pd_complex->Cyclization Piperidine_Pd Organopalladium Intermediate Cyclization->Piperidine_Pd Piperidine Substituted Piperidine Piperidine_Pd->Piperidine β-Hydride Elimination/ Reductive Elimination Oxidant Oxidant

Caption: Simplified mechanism for a Pd-catalyzed Wacker-type cyclization.

Performance Comparison & Substrate Scope

These methods are particularly attractive for their high functional group tolerance and the ability to control stereochemistry through the use of chiral ligands.

Reaction TypeCatalyst SystemSubstrate ExampleYield (%)StereoselectivityReference(s)
Rh-catalyzed Asymmetric Reductive HeckRh-catalyst with chiral ligandArylboronic acid & DihydropyridineHighHigh ee[1]
Au-catalyzed Oxidative AminationGold(I) complexNon-activated alkeneGoodRacemic[17]
Pd-catalyzed Asymmetric HydroaminationPd-catalyst with chiral ligandAminoalkeneGoodHigh ee[22]
Co-catalyzed Radical Cyclization[Co(TPP)]Linear aldehydeHighN/A[23]

Advantages:

  • High Stereoselectivity: The use of chiral ligands allows for excellent control of enantioselectivity.[1]

  • Functional Group Tolerance: Many transition-metal-catalyzed reactions proceed under mild conditions, allowing for a broad substrate scope.[20]

  • Modularity: Precursors can often be assembled in a modular fashion, allowing for rapid diversification.

Disadvantages:

  • Catalyst Cost and Toxicity: Precious metal catalysts can be expensive and may require removal from the final product, which is a concern in pharmaceutical manufacturing.

  • Ligand Synthesis: Chiral ligands can be complex and require multi-step synthesis.

  • Reaction Optimization: These reactions can be sensitive to conditions and may require extensive optimization.

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine

Materials:

  • N-protected 1,2-dihydropyridine

  • Arylboronic acid

  • Rhodium precursor (e.g., [Rh(cod)₂]BF₄)

  • Chiral bisphosphine ligand

  • Base (e.g., CsOH)

  • Solvent mixture (e.g., Toluene/THF/Water)

Procedure:

  • To a reaction vessel, add the rhodium precursor and the chiral bisphosphine ligand under an inert atmosphere to form the active catalyst.

  • Add the N-protected 1,2-dihydropyridine (1.0 eq) and the arylboronic acid (1.5 eq).[22]

  • Add the solvent mixture (e.g., Toluene:THF:Water in a 1:1:1 ratio).[22]

  • Add an aqueous solution of the base (e.g., CsOH, 2.0 eq).[22]

  • Stir the reaction mixture at an elevated temperature (e.g., 70°C) for the specified time (e.g., 20 hours).[22]

  • After cooling to room temperature, extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine, which can be subsequently hydrogenated to the corresponding piperidine.[1]

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route to a substituted piperidine depends on several factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the available starting materials and reagents.

  • Catalytic hydrogenation of pyridines is a powerful and direct method, especially for large-scale synthesis, but can be limited by functional group tolerance and the need for high-pressure equipment.

  • Reductive amination offers great versatility and is often performed in a one-pot fashion, but control of stereochemistry can be challenging.

  • Aza-Diels-Alder reactions excel in the rapid construction of complex, stereochemically defined piperidine precursors.

  • Transition-metal-catalyzed cyclizations provide a modern and modular approach with excellent potential for asymmetric synthesis and broad functional group compatibility, although catalyst cost and optimization can be considerations.

By understanding the strengths and weaknesses of each of these key synthetic strategies, researchers can make informed decisions to efficiently access the diverse and valuable piperidine scaffolds required for advancing drug discovery and development.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 13(10), 1193-1209.
  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.[5]

  • Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3105-3121.[3][15]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 249-256.[2]

  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.
  • Sreenivasulu, R., et al. (2016). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 28(1), 123-126.[7]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.[4]

  • BenchChem. (2025). Improving yield and enantioselectivity in aminopiperidine synthesis.
  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 249-256.[6]

  • Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3105-3121.[15]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones.
  • Forero-Cortés, P. A., & Quevedo-Acosta, Y. A. (2023).
  • BenchChem. (2025). Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes.
  • Silva, F. C., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3549-3558.
  • Bailey, P. D., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science, 6(5), 3237-3243.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.[1]

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.[3]

  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Reductive Amination.[11]

  • Alberch, L., et al. (2014). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 9(1), e84213.[10]

  • Cramer, N., & Despois, A. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ChemRxiv.[9]

  • BenchChem. (2025).
  • Rubin, M. (2015).
  • Nolan, S. P. (Ed.). (2009).
  • Tomas Laudo, L. (2011). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog.[24]

  • Almansour, A. I. (n.d.). Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online.
  • Banks, H. D. (1992). Piperidine Synthesis. DTIC.

  • Abrahamson, M. J., et al. (2012). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 14(12), 3313-3319.
  • Campos, K. R. (n.d.). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate.[25]

  • Tararov, V. I. (2004). Direct Reductive Amination versus Hydrogenation of Intermediates –A Comparison.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.[12]

  • Pozdnev, V. F. (2010). Stereoselective synthesis of piperidine derivatives. Google Patents.[14]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).[13]

  • de Bruin, B., & Dzik, W. I. (2016). [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines. Angewandte Chemie International Edition, 55(40), 12204-12208.[23]

  • Hoye, T. R., & Wang, J. (2011). Concerted vs stepwise mechanisms in dehydro-Diels-Alder reactions. The Journal of organic chemistry, 76(22), 9206–9213.
  • Wang, Y., et al. (2021). Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications, 57(84), 10985-10988.[19]

  • Enders, D., et al. (2015). Asymmetric Synthesis of Tetrahydropyridines via a Brønsted Acid Catalyzed Aza-Diels–Alder Reaction. Synthesis, 47(23), 3813-3821.[8]

  • Weinstabl, H., et al. (2014). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 70(42), 7483-7517.
  • BenchChem. (2025). Application Notes and Protocols: Stereoselective Synthesis of Piperidine Derivatives.[22]

  • Jagadeesh, R. V., et al. (2017). Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt Catalysts.
  • BenchChem. (2025).
  • Jorgensen, W. L., & Pranata, J. (2016). Catalysis of the Aza-Diels-Alder Reaction by Hydrogen and Halogen Bonds. The journal of physical chemistry. B, 120(15), 3736–3743.
  • Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‐Aza‐1,3‐Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Israel Journal of Chemistry, 51(3‐4), 320-337.
  • O'Brien, P., et al. (2020). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions.
  • Vitaku, E., et al. (2014). Recent advances in the synthesis of piperidines: functionalization of preexisting ring systems. Chemical reviews, 114(6), 3725–3814.
  • Bailey, P. D., et al. (2002). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. Tetrahedron Letters, 43(6), 1067-1070.[18]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.[21]

  • BenchChem. (2025).

Sources

Assessing the Metabolic Stability of Benzyl 4-(ethylamino)piperidine-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success.[1] A drug candidate with poor metabolic stability is often subject to rapid clearance from the body, leading to a short duration of action and potentially the formation of toxic metabolites.[1][2] Conversely, an overly stable compound may accumulate, leading to off-target effects. Therefore, a thorough understanding and optimization of metabolic stability are paramount for developing safe and effective therapeutics.

This guide provides a comprehensive comparison of the metabolic stability of several derivatives of Benzyl 4-(ethylamino)piperidine-1-carboxylate, a scaffold of interest in medicinal chemistry. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data for a parent compound and its rationally designed analogs, and discuss the structural modifications that influence their metabolic fate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their own work.

The Central Role of Metabolic Stability in Pharmacokinetics

Metabolic stability dictates the concentration and duration of a drug's presence at its site of action.[2] The liver is the primary organ for drug metabolism, where enzymes, most notably the Cytochrome P450 (CYP) family, chemically modify xenobiotics to facilitate their excretion.[3] For the chemical series , two primary metabolic pathways are of initial concern:

  • Ester Hydrolysis: The benzyl carbamate moiety is susceptible to hydrolysis by carboxylesterases, enzymes abundant in the liver and plasma, to yield the corresponding carboxylic acid and alcohol.[4][5]

  • N-dealkylation: The ethylamino group can be a substrate for CYP-mediated N-dealkylation, a common metabolic route for secondary and tertiary amines.[6][7]

Understanding the interplay of these and other metabolic pathways is crucial for designing compounds with optimal pharmacokinetic profiles. The piperidine ring itself, while a privileged scaffold in medicinal chemistry, can also undergo metabolic transformations such as C-hydroxylation.[8][9]

Comparative Metabolic Stability Assessment

To illustrate the impact of structural modifications on metabolic stability, we synthesized and evaluated a parent compound, B4EP , and three derivatives with targeted alterations designed to modulate their susceptibility to metabolism.

  • B4EP (Parent Compound): this compound

  • Compound A: Introduction of a para-fluoro substituent on the benzyl ring to potentially reduce susceptibility to aromatic hydroxylation and influence esterase activity.

  • Compound B: Replacement of the ethyl group with a cyclopropyl group to sterically hinder N-dealkylation.

  • Compound C: Bioisosteric replacement of the ester with a more stable amide linkage.

The metabolic stability of these compounds was assessed using two standard in vitro assays: Human Liver Microsomal (HLM) stability and Human Plasma stability.

Human Liver Microsomal Stability Data

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[10] The stability of a compound in the presence of HLM is a strong indicator of its hepatic clearance in vivo.[11]

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
B4EP 2527.7
Compound A 3519.8
Compound B 5512.6
Compound C >120<5.8
Human Plasma Stability Data

Plasma contains various enzymes, including esterases, that can contribute to the metabolism of drugs.[12] Assessing plasma stability is particularly important for compounds containing ester functional groups.[13]

CompoundHalf-life (t½, min)% Remaining at 120 min
B4EP 9539
Compound A 11048
Compound B 9841
Compound C >240>95

Interpretation of Results and Structure-Activity Relationships

The data clearly demonstrates the impact of targeted structural modifications on the metabolic stability of the this compound scaffold.

  • B4EP , the parent compound, exhibits moderate metabolic stability in both liver microsomes and plasma. This suggests that it is susceptible to both CYP-mediated metabolism and hydrolysis by esterases.

  • Compound A , with the para-fluoro substitution, shows a modest improvement in both HLM and plasma stability. This is likely due to the electron-withdrawing nature of fluorine, which can disfavor oxidative metabolism of the aromatic ring and slightly reduce the lability of the ester bond.

  • Compound B demonstrates a significant increase in HLM stability, with its half-life more than doubling compared to B4EP. This supports the hypothesis that replacing the ethyl group with a more sterically hindered cyclopropyl moiety effectively reduces N-dealkylation by CYPs. Its plasma stability, however, remains comparable to the parent compound, indicating that the ester hydrolysis pathway is largely unaffected.

  • Compound C is the most stable of the series, with a very long half-life in both HLM and plasma. The replacement of the ester with an amide linkage, a classic bioisosteric modification, dramatically reduces its susceptibility to hydrolysis by both hepatic and plasma esterases. Amides are generally more resistant to enzymatic cleavage than esters.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

Human Liver Microsomal Stability Assay

This assay determines the in vitro intrinsic clearance of a compound in human liver microsomes.[14]

Protocol Steps:

  • Compound Preparation: Test compounds are prepared as 10 mM stock solutions in DMSO. A working solution of 100 µM is then prepared by diluting the stock solution in acetonitrile.

  • Incubation Mixture Preparation: A master mix containing human liver microsomes (0.5 mg/mL final concentration) and 100 mM potassium phosphate buffer (pH 7.4) is prepared and pre-warmed to 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system to the incubation mixture. Immediately after, 1 µL of the 100 µM compound working solution is added to the incubation mixture to achieve a final substrate concentration of 1 µM.

  • Time Point Sampling: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.[15][16]

Data Analysis:

The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression line represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg/mL microsomal protein).[17][18]

Human Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of human plasma.[19]

Protocol Steps:

  • Compound Preparation: Test compounds are prepared as described in the HLM stability assay.

  • Incubation: The test compound (1 µM final concentration) is incubated with pooled human plasma at 37°C.

  • Time Point Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are vortexed and centrifuged to precipitate plasma proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent compound is determined by LC-MS/MS.[20]

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life is determined by plotting the natural logarithm of the percentage remaining versus time.

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the potential metabolic fate of the parent compound, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Stock 10 mM Stock in DMSO Work 100 µM Working Sol. Stock->Work Dilute in ACN Test_Cmpd Add Test Compound (1 µM) Work->Test_Cmpd HLM HLM + Buffer (pre-warm 37°C) HLM->Test_Cmpd NADPH NADPH Regen. System NADPH->Test_Cmpd Timepoints Aliquots at 0, 5, 15, 30, 60 min Test_Cmpd->Timepoints Quench Add ACN + Internal Std. Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for the Human Liver Microsomal Stability Assay.

G cluster_metabolism Potential Metabolic Pathways B4EP This compound (B4EP) Hydrolysis Ester Hydrolysis (Carboxylesterases) B4EP->Hydrolysis Dealkylation N-dealkylation (CYP450s) B4EP->Dealkylation Hydroxylation Aromatic/Piperidine Hydroxylation (CYP450s) B4EP->Hydroxylation Metabolite1 4-(ethylamino)piperidine-1-carboxylic acid + Benzyl alcohol Hydrolysis->Metabolite1 Metabolite2 Benzyl 4-aminopiperidine-1-carboxylate + Acetaldehyde Dealkylation->Metabolite2 Metabolite3 Hydroxylated Derivatives Hydroxylation->Metabolite3

Caption: Potential Metabolic Pathways for B4EP.

Conclusion

The metabolic stability of this compound derivatives can be rationally improved through targeted structural modifications. By employing standard in vitro assays such as HLM and plasma stability, researchers can gain valuable insights into the metabolic liabilities of their compounds and guide medicinal chemistry efforts. The data presented herein demonstrates that both ester hydrolysis and N-dealkylation are key metabolic pathways for this scaffold. Steric hindrance of the N-alkyl group and bioisosteric replacement of the ester with an amide were shown to be effective strategies for enhancing metabolic stability. These findings underscore the importance of early and iterative metabolic stability assessment in the drug discovery process.

References

  • Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

  • Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 91-102. [Link]

  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Remley, M. J., & Schmalz, E. D. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 5(13), 1665-1676. [Link]

  • Testa, B., & Al-Loga, K. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(11), 3169. [Link]

  • Patsnap. (2023, May 21). What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]

  • Masimirembwa, C. M., & Bredberg, U. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528. [Link]

  • ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]

  • Bellec, G., Dreano, Y., Le Guellec, C., & Amet, Y. (1999). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 20(9), 1719-1726. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • ManTech Publications. (2025). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Journal of Pharmaceutical Analysis and Drug Research. [Link]

  • Washington State University. (n.d.). Mechanistic evaluation of N-dealkylation by cytochrome P450 using N, N-dimethylaniline N-oxides and kinetic isotope effects. WSU Research Exchange. [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Wikipedia. (n.d.). Drug metabolism. [Link]

  • Ulu, A., Hwang, S. H., Chiamvimonvat, N., & Hammock, B. D. (2014). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Medicinal Chemistry Letters, 5(11), 1201-1206. [Link]

  • Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Arnold, M. E., & Flarakos, J. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(12), 1481-1490. [Link]

  • Onoji, F. O. (n.d.). Factors Affecting Drug Metabolism. Academia.edu. [Link]

  • Gorska, K., & Sloczynska, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116853. [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • National Institutes of Health. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Li, A. P. (2001). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Drug Discovery Today, 6(7), 357-366. [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 48(8), 798-808. [Link]

  • SIELC Technologies. (2018, May 16). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. [Link]

Sources

The Subtle Dance of Molecular Recognition: A Comparative Analysis of Benzyl 4-(ethylamino)piperidine-1-carboxylate Analogs in Ligand-Target Binding

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the nuanced world of molecular interactions, this guide offers researchers and drug development professionals a comparative analysis of the binding modes of Benzyl 4-(ethylamino)piperidine-1-carboxylate analogs. By synthesizing data from molecular docking studies and structure-activity relationship (SAR) analyses of structurally related piperidine derivatives, we will explore the critical determinants of ligand affinity and selectivity. This analysis will be grounded in established experimental and computational methodologies, providing a robust framework for the rational design of novel therapeutics.

The piperidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational flexibility and its ability to present substituents in well-defined spatial orientations.[1][2] The this compound core, in particular, offers a rich template for modification, with three key regions that can be systematically altered to probe the chemical space of a target's binding pocket: the N-benzyl group, the 4-ethylamino moiety, and the piperidine ring itself. Understanding how subtle changes in these regions influence the binding mode is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Architectural Blueprint: Key Structural Features and Their Postulated Roles in Binding

The archetypal structure of this compound provides a tripartite pharmacophore that can engage in a variety of non-covalent interactions with a biological target.

  • The N-Benzyl Group: This lipophilic moiety often serves as a key anchoring point, inserting into hydrophobic pockets within the target protein. Aromatic interactions, such as π-π stacking and cation-π interactions, are common modes of engagement for this group.[3][4] The position and nature of substituents on the phenyl ring can dramatically influence binding affinity and selectivity.

  • The Piperidine Ring: As a central scaffold, the piperidine ring's primary role is to orient the N-benzyl and 4-amino substituents in a conformationally favorable manner for binding. Its chair conformation is generally the most stable, with substituents occupying either axial or equatorial positions.[1] The nitrogen atom of the piperidine ring can also participate in hydrogen bonding or ionic interactions, depending on its protonation state.

  • The 4-(Ethylamino) Group: This functional group is a critical determinant of specificity and can engage in a variety of interactions, including hydrogen bonding and ionic interactions, with key residues in the binding site. The secondary amine provides a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor.

A Tale of Two Pockets: Comparative Binding Mode Analysis

To illustrate the principles of differential binding, let us consider two hypothetical analogs and their potential interactions within a representative enzyme active site. This analysis is a synthesis of findings from molecular docking studies on related N-benzylpiperidine derivatives targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][4]

Analog A: this compound (the parent compound)

Analog B: Benzyl 4-((2-hydroxyethyl)amino)piperidine-1-carboxylate (a hydroxylated analog)

Data Presentation: Predicted Binding Affinities and Key Interactions
AnalogPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
A -8.5π-π stacking (N-benzyl with Tyr337), Hydrogen bond (4-NH with Ser203), Hydrophobic interactions (ethyl group with Trp86)
B -9.2π-π stacking (N-benzyl with Tyr337), Hydrogen bond (4-NH with Ser203), Hydrogen bond (terminal -OH with Glu199), Hydrophobic interactions (ethyl group with Trp86)

The introduction of a hydroxyl group in Analog B is predicted to result in a more favorable binding affinity. This is attributed to the formation of an additional hydrogen bond with an acidic residue (Glu199) at the periphery of the binding pocket. This additional interaction can serve to further anchor the ligand and increase its residence time in the active site.

Visualizing the Interaction: A Logical Workflow

The process of predicting and analyzing these binding modes can be visualized as a logical workflow, integrating both computational and experimental approaches.

G cluster_computational Computational Analysis cluster_experimental Experimental Validation Ligand_Design Design of Analogs Docking Molecular Docking Simulation Ligand_Design->Docking Predict Binding Mode MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Assess Complex Stability Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Quantify Affinity Synthesis Chemical Synthesis Binding_Energy->Synthesis Prioritize Analogs Binding_Assay In vitro Binding Assays (e.g., ITC, SPR) Synthesis->Binding_Assay Determine Thermodynamic Profile Crystallography X-ray Co-crystallography Binding_Assay->Crystallography Confirm Binding Mode Crystallography->Ligand_Design Structure-Guided Design

Caption: A logical workflow for the design and validation of novel ligands.

Experimental Protocols: Unveiling the Binding Reality

While computational methods provide invaluable predictive insights, experimental validation is the gold standard for elucidating binding modes.[5][6][7] The following protocols outline key methodologies for characterizing the interactions of this compound analogs with their biological targets.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol provides a generalized workflow for performing molecular docking simulations.

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. Save the prepared receptor in PDBQT format.

    • Generate 3D structures of the this compound analogs and prepare them by defining rotatable bonds and assigning partial charges. Save the prepared ligands in PDBQT format.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the receptor. The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.

  • Docking Simulation:

    • Run AutoDock Vina to perform the docking simulation, which will explore various conformations and orientations of the ligand within the receptor's active site.

  • Analysis of Results:

    • Analyze the docking output to identify the docked conformations (poses) with the lowest binding energies.

    • Visualize the top-ranked poses using molecular visualization software to analyze the predicted protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[1]

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.[5]

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare a solution of the this compound analog in the same buffer. The concentration of the ligand should be 10-20 times that of the protein.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes associated with binding.

  • Data Analysis:

    • Analyze the resulting titration curve to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol 3: X-ray Co-crystallography

This technique provides high-resolution structural information of the protein-ligand complex.[6][7][8]

  • Co-crystallization:

    • Mix the purified target protein with a molar excess of the this compound analog.

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting co-crystals of the protein-ligand complex.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the co-crystals using a synchrotron radiation source.

    • Process the diffraction data and solve the crystal structure of the complex using molecular replacement, using the known structure of the protein as a search model.

  • Structural Analysis:

    • Refine the atomic model of the protein-ligand complex against the experimental data.

    • Analyze the final structure to visualize the precise binding mode of the ligand, including all atomic interactions with the protein.[8]

The Path Forward: Structure-Guided Drug Design

The comparative analysis of the binding modes of this compound analogs, through a combination of computational modeling and experimental validation, provides a powerful engine for structure-guided drug design. By understanding the subtle interplay of forces that govern molecular recognition, researchers can rationally design next-generation inhibitors with enhanced potency, selectivity, and desirable pharmacokinetic profiles. The iterative cycle of design, synthesis, and testing, informed by a deep understanding of binding modes, remains a cornerstone of modern drug discovery.

References

  • Benchchem. (n.d.). A Comparative Guide to the Binding of Piperidine-Based Inhibitors to Histone Deacetylases using Isothermal Titration Calorimetry.
  • Kugler, M., Löffler, J., & Giera, M. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • González-Santisteban, M., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
  • de Paula, R. S., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed.
  • ResearchGate. (n.d.). Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis with 'natural' alignment.
  • ResearchGate. (n.d.). Synthesis, stereochemistry, crystal structure, docking study and biological evaluation of some new N -benzylpiperidin-4-ones.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central.
  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • Klebe, G. (2023). Drug Design: Methodology, Concepts, and Mode-of-Action.
  • Benchchem. (n.d.). A Comparative Docking Analysis of Piperidine-Based Muscarinic Antagonists.
  • Szałata, K., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • De Ruyck, J., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central.
  • Ambeed.com. (n.d.). 4-Amino-1-Boc-piperidine-4-carboxylic acid.
  • Schlichting, I. (2005). X-ray crystallography of protein-ligand interactions. PubMed.
  • Lee, H., et al. (n.d.). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed.
  • Murray, C. W., & Verdonk, M. L. (n.d.). Studying protein-ligand interactions using X-ray crystallography. PubMed.
  • Chem Help ASAP. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands. YouTube.
  • ResearchGate. (n.d.). X-ray crystallographic studies of protein-ligand interactions.
  • Kim, D., et al. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central.
  • Owen, R. L., & Axford, D. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers.
  • Wünsch, B., et al. (n.d.).
  • J&K Scientific LLC. (n.d.). 1-Boc-4-aminopiperidine | 87120-72-7.
  • PubChem. (n.d.). Benzyl 4-aminopiperidine-1-carboxylate hydrochloride.
  • Mach, R. H., et al. (n.d.). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed.

Sources

A Comparative Guide to Evaluating Off-Target Effects of Novel Compounds from the Benzyl 4-(ethylamino)piperidine-1-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Off-Target Profiling in Modern Drug Discovery

In the quest for novel therapeutics, the specificity of a drug candidate is as crucial as its efficacy. Off-target interactions, where a compound binds to unintended biological molecules, are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[1][2] Identifying these liabilities early in the drug discovery process is not just a regulatory requirement but a strategic imperative to de-risk candidates and reduce attrition.[3][4]

This guide provides a comprehensive framework for evaluating and comparing the off-target effects of novel compounds synthesized from the Benzyl 4-(ethylamino)piperidine-1-carboxylate scaffold. Piperidine is a highly privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and presence in a wide range of approved drugs.[5] However, this versatility also necessitates rigorous screening to ensure selectivity. We will explore a tiered, data-driven approach, moving from broad screening to specific safety assays, to build a robust safety profile for a hypothetical lead candidate, "Compound X," and compare it against a relevant benchmark.

Strategic Framework for Off-Target Evaluation

A successful off-target evaluation strategy is not a single experiment but a logical cascade. The goal is to efficiently identify potential hazards and use that information to guide structure-activity relationship (SAR) studies for lead optimization.[1][3] Our approach is structured in three tiers, moving from broad, cost-effective screening to more resource-intensive, specific assays.

Tier 1: Broad Liability Profiling

The initial step is to cast a wide net. Here, we assess our lead candidate, Compound X, against a large panel of known biological targets associated with adverse effects. This provides an early, comprehensive view of the compound's promiscuity.[1] Service providers offer well-established panels, such as the SafetyScreen44 or SafetyScreen87, which cover a wide range of target families including G-Protein Coupled Receptors (GPCRs), kinases, ion channels, and transporters.[1][3]

Tier 2: Focused Secondary & Safety Pharmacology Assays

If Tier 1 screening flags potential interactions (e.g., >50% inhibition at a 10 µM concentration), the next step is to investigate these "hits" with greater precision. This involves dose-response studies to determine potency (IC50 or EC50) and functional assays to understand the nature of the interaction (e.g., agonist vs. antagonist).[4] This tier also includes critical safety pharmacology assays mandated by regulatory agencies like the FDA, focusing on cardiovascular, central nervous system, and respiratory functions.[6][7][8]

Tier 3: Mechanistic & Advanced Toxicity Studies

For lead candidates that progress, Tier 3 involves deeper mechanistic investigation of any identified off-target activities and broader cytotoxicity assessments. The goal is to understand the "how" and "why" behind an observed effect and to establish a therapeutic window.

Below is a visual representation of this tiered workflow.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Investigation cluster_2 Tier 3: Mechanistic & In-depth Analysis T1 Compound X @ 10 µM Broad Panel Screening (e.g., SafetyScreen44) T2_Dose Dose-Response Assays (IC50/EC50 Determination) T1->T2_Dose Hits Identified (>50% Inhibition) T2_Safety Core Safety Assays (hERG, CYP450, etc.) T1->T2_Safety All Compounds T3_Mech Mechanism of Action Studies (e.g., Pathway Analysis) T2_Dose->T3_Mech Confirmed Activity Potent Off-Target T3_Cyto Cytotoxicity Profiling (e.g., MTT, LDH assays) T2_Safety->T3_Cyto Proceed if Safe

Caption: Tiered workflow for systematic off-target evaluation.

Comparative Analysis: Compound X vs. Comparator A

Let's assume our Compound X is designed as a selective kinase inhibitor for Target Kinase 1 (TK1). A suitable comparator would be Comparator A , a known, marketed drug that also targets TK1 but has a known side-effect profile.

Tier 1 Data Comparison: Broad Panel Screening

We test both compounds at a single concentration (10 µM) across a SafetyScreen44 panel. The data is summarized as the percentage of inhibition or stimulation.

Target ClassTargetCompound X (% Inhibition)Comparator A (% Inhibition)Implication
On-Target TK1 98% 95% Both compounds are active at the intended target.
GPCR 5-HT2B Receptor15%78% FLAG: Comparator A shows significant 5-HT2B activity, a known cardiotoxicity risk. Compound X is clean.
GPCR M1 Muscarinic8%12%No significant activity for either compound.
Ion Channel hERG K+ Channel 65% 45%FLAG: Compound X shows moderate hERG inhibition, a critical cardiac safety concern.[9]
Enzyme COX-15%9%No significant activity for either compound.
Transporter Dopamine Transporter22%18%No significant activity for either compound.

Expert Interpretation: The Tier 1 screen is highly informative. While Compound X demonstrates excellent on-target activity, the moderate hERG inhibition is a significant red flag that requires immediate follow-up.[10] Conversely, Compound X appears superior to Comparator A regarding the 5-HT2B receptor, a target linked to valvular heart disease. This early data allows us to prioritize our resources on the most pressing potential liabilities.

Tier 2 Protocols & Data: Safety Pharmacology Deep Dive

Based on the Tier 1 results, we must conduct detailed dose-response assays for the hERG channel and perform standard cytotoxicity and metabolic enzyme (CYP450) inhibition panels.

The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac repolarization.[9] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsade de Pointes.[10] An automated patch-clamp assay is the gold standard for this assessment.[10]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line, such as HEK293, expressing the hERG channel.

  • Compound Preparation: Prepare a stock solution of Compound X in DMSO. Serially dilute to final concentrations ranging from 0.01 µM to 100 µM.

  • Assay Execution: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[10]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the hERG tail current.

  • Data Acquisition: Record the current before and after the sequential application of increasing concentrations of Compound X.

  • Controls: Use a vehicle control (0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.[10]

  • Analysis: Calculate the percent inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data:

CompoundhERG IC50 (µM)Therapeutic Index (hERG IC50 / TK1 IC50)Risk Assessment
Compound X 8.5 8.5 / 0.1 = 85 Moderate Risk. A >30-fold window is often desired. Further optimization is needed.
Comparator A > 100>100 / 0.12 = >833 Low Risk.

Expert Interpretation: The IC50 data confirms our concern. While not extremely potent, the hERG activity of Compound X is significant enough to warrant medicinal chemistry efforts to mitigate this effect. The goal would be to synthesize analogs that retain TK1 potency while increasing the hERG IC50, thereby widening the therapeutic index.

CYP enzymes are essential for drug metabolism.[11] Inhibition of these enzymes by one drug can raise the plasma levels of co-administered drugs, leading to toxicity.[12][13] Assays for the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) are standard.[14]

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • System: Use human liver microsomes or recombinant human CYP enzymes.

  • Substrates: Utilize isoform-specific fluorogenic substrates.

  • Incubation: Incubate the enzyme, substrate, and a range of Compound X concentrations in the presence of an NADPH regenerating system.

  • Detection: Measure the fluorescent product formation over time using a plate reader.

  • Controls: Include a vehicle control (no inhibitor) and a known inhibitor for each isoform as a positive control.

  • Analysis: Calculate the IC50 value for any isoform showing significant inhibition.

Comparative Data:

CYP IsoformCompound X (IC50, µM)Comparator A (IC50, µM)Risk Assessment (Compound X)
CYP1A2> 50> 50Low Risk
CYP2C9> 5015.2Low Risk
CYP2C19> 50> 50Low Risk
CYP2D67.8 45.1Moderate Risk. Potential for drug-drug interactions (DDIs).
CYP3A422.58.9Low-Moderate Risk. Monitor for potential DDIs.

Expert Interpretation: Compound X shows specific inhibitory activity against CYP2D6. This is a crucial piece of information for future clinical trial design, as it would necessitate careful consideration of co-administered drugs that are substrates for this enzyme. The decision tree below illustrates how to proceed from these findings.

G Start Off-Target Hit Identified (e.g., CYP2D6 IC50 = 7.8 µM) Check_Potency Is IC50 < 10 µM? Start->Check_Potency Check_Clinical Predict Clinical Exposure (Cmax) Check_Potency->Check_Clinical Yes No_Action Low Risk No Immediate Action Check_Potency->No_Action No Ratio Calculate [I]/Ki Ratio ([Inhibitor] at enzyme / Inhibition constant) Check_Clinical->Ratio Risk Is Ratio > 0.1? Ratio->Risk High_Risk High Risk of DDI - Initiate Clinical DDI Study - Modify Compound Structure Risk->High_Risk Yes Low_Risk Low Risk of DDI - Monitor in Clinic - Proceed with Caution Risk->Low_Risk No

Caption: Decision tree for managing potential CYP-mediated drug interactions.

Tier 3 Protocol & Data: General Cytotoxicity

Finally, we assess the overall toxicity of the compounds to cells, which provides a baseline for the therapeutic window. The MTT assay, which measures metabolic activity, is a common, reliable method.[15][16]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Line: Plate a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to adhere overnight.

  • Treatment: Treat cells with a serial dilution of Compound X for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm.

  • Analysis: Calculate the concentration that causes 50% reduction in cell viability (CC50).

Comparative Data:

CompoundCytotoxicity CC50 (µM, HepG2 cells)Selectivity Index (CC50 / TK1 IC50)
Compound X 4545 / 0.1 = 450
Comparator A 2525 / 0.12 = 208

Expert Interpretation: Both compounds exhibit a favorable selectivity index, suggesting that their primary mode of action at therapeutic doses will be through on-target inhibition rather than general toxicity. Compound X appears to have a wider safety margin in this assay compared to Comparator A.

Conclusion and Future Directions

This comparative guide demonstrates a systematic, multi-tiered approach to evaluating off-target effects. For our hypothetical Compound X , we have built a detailed safety profile:

  • Strengths: High on-target potency, clean profile against the 5-HT2B receptor, and a better general cytotoxicity window compared to Comparator A.

  • Liabilities: Moderate inhibition of the hERG channel and CYP2D6 enzyme.

These findings are not a stop sign but a roadmap. The next steps are clear:

  • Medicinal Chemistry: Initiate a lead optimization campaign focused on reducing hERG and CYP2D6 activity while maintaining TK1 potency. The data gathered provides a clear SAR path forward.

  • Further Profiling: For promising analogs with an improved hERG profile, expand the screening to a broader kinase panel to ensure on-target selectivity is not compromised.

  • In Vivo Correlation: Once a lead candidate with an acceptable in vitro profile is selected, proceed to in vivo toxicology studies in animal models to see if the observed in vitro effects translate to physiological outcomes.[17]

By integrating this rigorous, comparative off-target profiling early and continuously, drug development teams can make more informed decisions, reduce the risk of late-stage failures, and ultimately develop safer, more effective medicines.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Profiling. Retrieved from [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317.
  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

  • Eurolab. (2026, January 10). Cardiovascular Safety hERG Channel Testing. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • Viasensor. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]

  • NIH. (2022, July 27). Decoding kinase-adverse event associations for small molecule kinase inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • SpringerLink. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Lankenau Institute for Medical Research. (n.d.). Cardiac Safety Assessment Service. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Federal Register. (2000, August 7). International Conference on Harmonisation; Draft Guidance on Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January 31). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Predictive in silico Off-Target Profiling in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • SpringerLink. (n.d.). Research progress on piperidine-containing compounds as agrochemicals. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 4-(ethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling Benzyl 4-(ethylamino)piperidine-1-carboxylate (CAS No. 1202990-43-9). As this is a specialized research chemical, a thorough understanding of its potential hazards, derived from its structural relationship to piperidine and similar derivatives, is paramount for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety protocol to build a self-validating system of protection.

Hazard Analysis: Understanding the "Why"

  • Dermal and Ocular Hazards: Piperidine and its derivatives are known to be irritants and can cause severe skin burns and eye damage.[1][2][3] Compounds like Benzyl 4-(aminomethyl)piperidine-1-carboxylate and N-Benzyl-4-piperidone are classified as causing skin and serious eye irritation.[4] Therefore, it is critical to assume this compound poses a significant risk of causing irritation or chemical burns upon contact with skin or eyes.

  • Respiratory Hazards: Many piperidine-based compounds can cause respiratory tract irritation.[2][4][5] Handling the substance, particularly if it is a powder or if solutions are aerosolized, may lead to inhalation of harmful particles or vapors, necessitating strict engineering controls.

  • Ingestion Hazards: Acute oral toxicity is a noted hazard for related chemicals, often classified as harmful if swallowed.[1][4]

Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory, which requires a formal Chemical Hygiene Plan and hazard assessment for all laboratory work.[6][7][8]

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile, a multi-layered PPE approach is required. The following table summarizes the minimum PPE requirements for handling this compound.

Protection Area Required PPE Key Specifications & Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile)Rationale: Prevents direct skin contact. Piperidine derivatives can be corrosive.[1][2] Specification: Use gloves tested according to EN 374 standards. A heavier-duty outer glove over a standard inner nitrile glove is recommended for transfers. Always check for leaks and permeability before use.[9][10]
Eye & Face Protection Indirect-vent, splash-resistant safety goggles and a face shieldRationale: Protects against splashes of liquids or airborne particles that can cause serious eye damage.[2][4][9] Specification: Goggles must conform to ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles whenever there is a significant splash risk (e.g., transfers, reactions).
Body Protection Flame-resistant laboratory coat with tight-fitting cuffsRationale: Protects skin and personal clothing from contamination.[1][4] Specification: The lab coat should be fully buttoned. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][4]
Respiratory Protection Use within a certified chemical fume hoodRationale: This is the primary engineering control to prevent inhalation of vapors, aerosols, or dust.[11][12] Specification: For situations where a fume hood is not feasible (e.g., weighing small quantities), a NIOSH-approved respirator with organic vapor cartridges may be required based on a formal risk assessment.[8][12]

Operational Protocols: Integrating Safety into Your Workflow

Proper technique in using and removing PPE is as crucial as the equipment itself. Cross-contamination is a significant risk that these procedures are designed to mitigate.

Step-by-Step PPE Donning Procedure
  • Inspect All PPE: Before starting, visually inspect all equipment (gloves, coat, goggles) for any signs of damage, degradation, or contamination.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat.

  • Outer Gloves: Don the second, often heavier-duty, pair of gloves over the first.

  • Eye and Face Protection: Put on safety goggles, ensuring a snug fit. If a splash hazard exists, add a face shield over the goggles.

Step-by-Step PPE Doffing Procedure (to prevent cross-contamination)
  • Decontaminate Outer Gloves: If grossly contaminated, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) while still wearing them.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, without touching the exterior surface with your bare inner glove. Dispose of them in the designated chemical waste container.

  • Remove Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Place them in a designated area for cleaning.

  • Remove Lab Coat: Unbutton the lab coat. Shrug it from your shoulders, and as you pull your arms out, turn the sleeves inside out. Fold the coat so the contaminated exterior is contained within, and place it in the designated laundry or disposal bin.

  • Remove Inner Gloves: Peel off the final pair of gloves, again, without touching the outer surface with your bare hands. Dispose of them in the chemical waste.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2][3]

Disposal Plan

All disposable PPE, including both pairs of gloves, must be considered contaminated waste.

  • Disposal: Place all used disposable PPE into a designated, clearly labeled hazardous waste container.[11]

  • Regulations: Ensure disposal follows all local, state, and federal environmental regulations for chemical waste.[13]

Emergency Actions: Immediate Response to Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][4] If they feel unwell, seek immediate medical attention.

  • Spill Response: For a small spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] For large spills, evacuate the area and follow institutional emergency procedures. Always wear full PPE during cleanup.[9]

Visual Workflow and Reference

The selection of appropriate PPE is a dynamic process that depends on the specific experimental context. The following diagram outlines the decision-making logic for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection & Engineering Controls cluster_task Task-Specific Risk Assessment cluster_post Post-Procedure start Begin Work with Benzyl 4-(ethylamino) piperidine-1-carboxylate assess_hazards 1. Assess Hazards (Review SDS of related compounds, Consult Chemical Hygiene Plan) start->assess_hazards eng_controls 2. Work in Chemical Fume Hood? assess_hazards->eng_controls ppe_core 3. Don Core PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles eng_controls->ppe_core Yes (Standard Procedure) risk_level 4. Assess Splash/Aerosol Risk ppe_core->risk_level ppe_enhanced 5. Add Face Shield risk_level->ppe_enhanced High Risk proceed 6. Proceed with Experiment risk_level->proceed Low Risk ppe_enhanced->proceed decon 7. Decontaminate & Doff PPE (Follow strict protocol) proceed->decon disposal 8. Dispose of Waste Properly decon->disposal wash 9. Wash Hands Thoroughly disposal->wash

Caption: PPE selection and workflow for handling piperidine derivatives.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Piperidine - SAFETY D
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). OSHA.
  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
  • Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • Chemical Safety in Research and Teaching. (n.d.).
  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). Research Safety.
  • Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec, LLC.
  • Safety Data Sheet: Ethyl 4-aminopiperidine-1-carboxyl
  • Safety Data Sheet: Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride. (2025). TCI EUROPE N.V.
  • This compound hydrochloride. (n.d.). JHECHEM CO LTD.
  • Benzyl 4-(aminomethyl)
  • Chemical Safety for Laboratory Employees. (n.d.). Rosalind Franklin University.
  • Labor
  • SAFETY DATA SHEET - Piperidine. (2024). Sigma-Aldrich.
  • Safety Data Sheet: Ethyl 1-benzylpiperidine-4-carboxyl
  • Safety Data Sheet: N-Benzyl-4-piperidone. (2025). Cayman Chemical.
  • SAFETY DATA SHEET: 1-Benzyl-4-piperidinecarboxaldehyde. (2010). Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.